molecular formula C11H18 B1218371 Cycloundecyne CAS No. 702-32-9

Cycloundecyne

货号: B1218371
CAS 编号: 702-32-9
分子量: 150.26 g/mol
InChI 键: PJIYBBSKJDMKBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloundecyne is a cycloalkyne.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

702-32-9

分子式

C11H18

分子量

150.26 g/mol

IUPAC 名称

cycloundecyne

InChI

InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2

InChI 键

PJIYBBSKJDMKBC-UHFFFAOYSA-N

SMILES

C1CCCCC#CCCCC1

规范 SMILES

C1CCCCC#CCCCC1

其他CAS编号

702-32-9

产品来源

United States

Foundational & Exploratory

cycloundecyne structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cycloundecyne: Structure, Properties, and Applications

Introduction

This compound is a cycloalkyne, a class of organic molecules characterized by a carbon-carbon triple bond within a ring structure.[1] As a medium-sized ring, this compound exhibits significant ring strain, which profoundly influences its stability and reactivity. This inherent strain makes it a valuable reagent in chemical synthesis, particularly in the field of bioorthogonal chemistry. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₁H₁₈.[1][2] The defining feature of its structure is an eleven-membered carbon ring containing a single triple bond. This configuration forces the C-C≡C-C dihedral angle to deviate significantly from the ideal 180°, leading to substantial angle and torsional strain.[3][4][5] This high degree of strain is the primary driver of its reactivity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide essential information for its handling and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₈[1][2]
Molecular Weight 150.26 g/mol [1][2]
Exact Mass 150.140850574 Da[1]
IUPAC Name This compound[1]
CAS Number 702-32-9[1][2]
SMILES C1CCCCC#CCCCC1[1]
InChIKey PJIYBBSKJDMKBC-UHFFFAOYSA-N[1][2]
XLogP3-AA 4.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines the expected spectroscopic signatures based on its structure.

Spectroscopy TypeExpected Signature
¹H NMR Multiple signals in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene (B1212753) protons of the ring. Protons adjacent to the alkyne may show a downfield shift.
¹³C NMR Signals for the sp-hybridized carbons of the alkyne would appear in the range of δ 80-100 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the sp³-hybridized carbons.
IR Spectroscopy A characteristic weak C≡C stretching absorption band is expected around 2100-2260 cm⁻¹. C-H stretching bands for sp³ hybridized carbons would appear just below 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 150.26.

Synthesis and Reactivity

Due to its high reactivity, this compound is often synthesized and used in situ.[6] A common synthetic approach involves the dehydrohalogenation of a suitable precursor.

General Synthetic Protocol: Dehydrohalogenation

A representative synthesis of this compound can be achieved through the double dehydrohalogenation of 1,2-dibromocycloundecane. This method is analogous to the synthesis of other medium-ring cycloalkynes like cyclodecyne.[6]

Experimental Protocol:

  • Precursor Preparation: Cycloundecene is brominated to yield 1,2-dibromocycloundecane.

  • Reaction Setup: The 1,2-dibromocycloundecane is dissolved in a high-boiling point, inert solvent (e.g., mineral oil).

  • Base Addition: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is slowly added to the reaction mixture at an elevated temperature.

  • Reaction Progression: The mixture is heated under reflux to promote the double elimination of hydrogen bromide, leading to the formation of the triple bond.

  • Workup and Isolation: The reaction is quenched, and the product is typically used immediately in a subsequent reaction (e.g., a cycloaddition) rather than being isolated and stored.[6]

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product start Cycloundecene step1 Bromination start->step1 Br₂ inter 1,2-Dibromocycloundecane step1->inter step2 Double Dehydrohalogenation product This compound (used in situ) step2->product inter->step2 Strong Base (e.g., NaNH₂)

A generalized workflow for the synthesis of this compound.
Reactivity in Copper-Free Click Chemistry

The primary application of this compound stems from its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7][8] This type of "click chemistry" is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes.[7] The high ring strain of this compound significantly lowers the activation energy for the [3+2] cycloaddition with azides, obviating the need for a cytotoxic copper(I) catalyst.[7][9]

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound (Strained Alkyne) reaction [3+2] Cycloaddition This compound->reaction azide (B81097) Azide-modified Biomolecule (R-N₃) azide->reaction product Stable Triazole Adduct (Bioconjugate) reaction->product Copper-Free (Bioorthogonal)

Logical flow of a SPAAC reaction involving this compound.

Applications in Drug Development and Research

The ability to perform click chemistry in the absence of a metal catalyst makes this compound and its derivatives highly valuable tools in chemical biology and drug development.[10][11]

  • Bioconjugation: this compound can be used to label biomolecules, such as proteins and nucleic acids, that have been functionalized with an azide group. This allows for the attachment of reporter molecules like fluorescent dyes or affinity tags.[10]

  • Drug Discovery: In drug discovery, click chemistry is employed in the synthesis of compound libraries and for linking drug molecules to targeting moieties.[11]

  • Materials Science: The robust nature of the triazole linkage formed in click reactions is utilized in the development of novel polymers and functionalized surfaces.[10]

Computational Modeling

Computational studies, such as those using density functional theory (DFT), can provide insights into the structure, stability, and reactivity of this compound.[12] Molecular modeling helps in understanding the strain energy and predicting the reaction kinetics of SPAAC reactions.[13][14][15] These computational approaches are invaluable for designing new strained alkynes with tailored reactivity for specific applications.

G Key Aspects of this compound cluster_props Core Properties cluster_consequences Consequences & Applications A This compound (C₁₁H₁₈) B Cyclic Structure A->B C Internal Alkyne A->C D High Ring Strain B->D C->D E High Reactivity D->E drives F Strain-Promoted Click Chemistry (SPAAC) E->F enables G Bioconjugation & Drug Discovery F->G is applied in

Relationship between the structure and utility of this compound.

Conclusion

This compound is a strained cycloalkyne with significant utility in modern organic chemistry. Its high reactivity, driven by ring strain, makes it an ideal substrate for copper-free click chemistry. This property has led to its widespread use in bioconjugation, drug discovery, and materials science, enabling the precise and efficient modification of complex molecules in diverse environments. Further research into the synthesis and reactivity of this compound and other strained alkynes will undoubtedly continue to expand the toolkit available to chemists and biologists.

References

An In-depth Technical Guide to the Synthesis of Cycloundecyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloundecyne and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural features and reactivity. The strained eleven-membered ring containing a triple bond serves as a valuable scaffold for the construction of complex molecular architectures and as a key component in bioorthogonal chemistry. This technical guide provides a comprehensive overview of the primary synthetic strategies employed to access these important compounds, with a focus on ring expansion, intramolecular cyclization, and ring-closing metathesis. Detailed experimental protocols for key reactions, quantitative data for representative transformations, and signaling pathway diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.

Introduction

The synthesis of medium-sized rings, such as the eleven-membered carbocycle of this compound, presents unique challenges due to unfavorable entropic and enthalpic factors. However, the inherent ring strain of the embedded alkyne endows this compound derivatives with remarkable reactivity, making them particularly useful in applications such as strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the selective ligation of molecules in complex biological environments without the need for a toxic copper catalyst, a significant advantage in drug delivery and molecular imaging. The development of robust and versatile synthetic routes to functionalized this compound derivatives is therefore a critical endeavor for advancing these applications. This guide will delve into the core synthetic methodologies, providing the necessary detail for their implementation in the laboratory.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into three main approaches: ring expansion of readily available smaller rings, intramolecular cyclization of linear precursors, and ring-closing metathesis of acyclic diynes or enynes. Each strategy offers distinct advantages and is suited for the preparation of different types of derivatives.

Ring Expansion Reactions

Ring expansion strategies are powerful methods for the synthesis of medium-sized rings, often starting from more easily accessible smaller cyclic ketones. A prominent example is the Shapiro reaction, which involves the conversion of a ketone to an alkene via a tosylhydrazone intermediate. This methodology can be adapted to synthesize cycloalkynes from cycloalkanones.

A general workflow for this transformation is depicted below:

Ring_Expansion_Workflow Start Cyclodecanone Derivative Tosylhydrazone Formation of Tosylhydrazone Start->Tosylhydrazone p-Toluenesulfonylhydrazide Shapiro Shapiro Reaction (Deprotonation & Elimination) Tosylhydrazone->Shapiro Strong Base (e.g., n-BuLi) Product This compound Derivative Shapiro->Product Intramolecular_Cyclization Precursor Functionalized Undecynyl Precursor (e.g., with a leaving group) Activation Activation of Termini Precursor->Activation Base or Catalyst Cyclization Intramolecular Ring Formation Activation->Cyclization High Dilution Product This compound Derivative Cyclization->Product RCM_Workflow Enyne Acyclic Enyne Precursor RCM Ring-Closing Enyne Metathesis (RCEYM) Enyne->RCM Ru-based Catalyst CyclicDiene Cyclic Diene Intermediate RCM->CyclicDiene Modification Further Functionalization/ Elimination CyclicDiene->Modification Product This compound Derivative Modification->Product

cycloundecyne molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides essential information regarding the molecular properties of cycloundecyne, a cycloalkyne compound of interest in various fields of chemical research. This document is intended for researchers, scientists, and professionals in drug development seeking foundational data on this molecule.

Core Molecular Data

This compound is a cyclic hydrocarbon featuring a carbon-carbon triple bond within an eleven-membered ring. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₈[1][2][3][4]
Molecular Weight150.26 g/mol [1][2]

The structural arrangement of this compound, consisting of an eleven-carbon backbone, is a key determinant of its chemical reactivity and physical properties.

Molecular Structure

The connectivity of atoms in the this compound molecule is depicted in the following diagram. This visualization represents the basic topology of the cyclic structure, highlighting the triple bond.

Caption: Basic connectivity of carbon atoms in the this compound ring.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this document. Researchers are encouraged to consult peer-reviewed scientific literature for specific methodologies. A common synthetic approach for cycloalkynes involves the dehydrohalogenation of a corresponding dihalo-cycloalkane.

Signaling Pathways

Currently, there are no established signaling pathways directly and uniquely associated with this compound to be diagrammed. Its primary role in research is often as a building block in organic synthesis or as a tool in bioorthogonal chemistry, rather than as a modulator of specific biological pathways.

References

The Taming of the Triple Bond: A Historical and Technical Guide to the Discovery of Cycloalkynes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the fascinating history and evolving synthetic strategies of cycloalkynes, from their theoretical conception to their indispensable role in modern chemistry.

Introduction: The Challenge of Bending the Linear

The alkyne functional group, with its linear geometry dictated by sp-hybridized carbon atoms, presents a formidable challenge to synthetic chemists when incorporated into a cyclic framework. The inherent angle strain in small and medium-sized rings renders cycloalkynes highly reactive and, for a long time, elusive chemical curiosities. This guide delves into the historical milestones of cycloalkyne discovery, from the early theoretical postulates and the pursuit of transient intermediates to the isolation of the first stable examples and their subsequent application in cutting-edge fields like bioorthogonal chemistry. We will explore the key scientific minds who unraveled the chemistry of these strained molecules, the evolution of synthetic methodologies for their generation and trapping, and the theoretical underpinnings that explain their unique reactivity.

Early Pursuits and the Trapping of Transient Cycloalkynes

The story of cycloalkynes begins with the theoretical considerations of ring strain, a concept first explored by Adolf von Baeyer in 1885. While his theory was initially applied to cycloalkanes, the principles of angle and torsional strain are even more pronounced in cycloalkynes. The quest to synthesize these strained rings was pioneered by Georg Wittig, a Nobel laureate renowned for his work on ylides. In the mid-20th century, Wittig and his contemporaries embarked on the challenging task of generating and proving the existence of small, highly reactive cycloalkynes.

The Seminal Work of Georg Wittig

In 1961, Georg Wittig and his group at the University of Heidelberg provided the first compelling evidence for the existence of cyclohexyne (B14742757), cycloheptyne, and even the exceptionally strained cyclopentyne (B14760497).[1] Recognizing that these molecules would be too reactive to isolate, they ingeniously employed trapping agents to intercept the transient cycloalkynes in situ. A common strategy involved the dehydrohalogenation of a 1-halocycloalkene with a strong base to generate the cycloalkyne, which was then immediately consumed in a cycloaddition reaction.

Timeline of Key Early Discoveries

G 1953 1953: A.C. Blomquist reports the first synthesis of a stable cycloalkyne, cyclooctyne (B158145). 1961 1961: Georg Wittig provides evidence for transient cyclopentyne, cyclohexyne, and cycloheptyne via trapping experiments. 1953->1961 Blomquist's work on cyclooctyne 1970s 1970s: Development of new synthetic routes, including the use of silyl (B83357) triflates as precursors. 1961->1970s Wittig's generation of transient cycloalkynes Present Present: Widespread use in bioorthogonal chemistry and total synthesis. 1970s->Present Development of milder synthetic methods

Caption: A timeline highlighting the pivotal moments in the discovery and development of cycloalkyne chemistry.

The First Isolable Cycloalkyne: Cyclooctyne

While smaller cycloalkynes proved to be fleeting intermediates, the synthesis and isolation of a stable cycloalkyne was a landmark achievement. In 1953, Arthur C. Blomquist and his team at Cornell University reported the first successful synthesis of cyclooctyne, the smallest cycloalkyne that can be isolated and stored.[2] This discovery opened the door to studying the physical and chemical properties of a tangible cycloalkyne, moving the field from the realm of trapping experiments to direct observation and reaction.

Experimental Protocol: Blomquist's Synthesis of Cyclooctyne

The original synthesis of cyclooctyne by Blomquist involved a multi-step process starting from cyclooctanone. A key step in this synthesis is the dehydrobromination of 1-bromocyclooctene.

Detailed Methodology:

  • Preparation of 1-bromocyclooctene: Cyclooctanone is converted to its corresponding enol acetate, which is then brominated and subsequently dehydrobrominated to yield 1-bromocyclooctene.

  • Dehydrobromination to Cyclooctyne: 1-bromocyclooctene is treated with a strong base, such as sodium amide in liquid ammonia (B1221849), to effect the elimination of hydrogen bromide and form cyclooctyne.

  • Reaction: 1-bromocyclooctene + NaNH₂ → Cyclooctyne + NaBr + NH₃

  • Conditions: The reaction is typically carried out at low temperatures in liquid ammonia.

  • Workup: After the reaction is complete, the ammonia is allowed to evaporate, and the cyclooctyne is extracted with a low-boiling solvent like pentane. Purification is achieved by distillation under reduced pressure.

Generation and Trapping of Transient Cycloalkynes: Experimental Protocols

The transient nature of small-ring cycloalkynes necessitates their in-situ generation and immediate trapping. The following protocols are representative of the methods developed to study these fleeting intermediates.

Cyclohexyne

Generation: Cyclohexyne is commonly generated via the dehydrohalogenation of 1-chlorocyclohexene (B1361362) with a strong base like potassium tert-butoxide.

Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF):

  • A solution of 1-chlorocyclohexene and 1,3-diphenylisobenzofuran in a suitable aprotic solvent (e.g., THF) is prepared.

  • The solution is cooled, and a solution of potassium tert-butoxide in THF is added dropwise.

  • The cyclohexyne generated in situ is immediately trapped by DPBF in a [4+2] cycloaddition reaction to form a stable adduct.

  • The reaction mixture is then worked up by quenching with water, extraction with an organic solvent, and purification of the adduct by chromatography.

Experimental Workflow: Generation and Trapping of Cyclohexyne

G cluster_generation Generation cluster_trapping Trapping & Workup Start 1-Chlorocyclohexene + DPBF in THF Base Add KOBu-t Start->Base Reaction In situ formation of Cyclohexyne and immediate [4+2] cycloaddition with DPBF Base->Reaction Quench Quench with water Reaction->Quench Extract Extract with organic solvent Quench->Extract Purify Purify adduct Extract->Purify

Caption: A schematic of the experimental workflow for the in-situ generation and trapping of cyclohexyne.

Cyclopentyne

The generation of the highly strained cyclopentyne requires more specialized precursors. One common method involves the thermolysis or photolysis of 1,2-di-tert-butyl-3,4,5,6-tetraphenyl-7,8-diazabicyclo[4.2.0]octa-2,4,7-triene.

Trapping: Due to its extreme reactivity, cyclopentyne can be trapped with a variety of dienes and other reagents. For instance, its reaction with tetraphenylcyclopentadienone (B147504) yields a Diels-Alder adduct.

Cycloheptyne

Wittig's early work on cycloheptyne involved the oxidation of the bis(hydrazone) of cycloheptane-1,2-dione with mercury(II) oxide.

Trapping: Similar to other transient cycloalkynes, cycloheptyne can be trapped with dienes like 1,3-diphenylisobenzofuran.

Strain and Bonding in Cycloalkynes: A Theoretical Perspective

The unique reactivity of cycloalkynes is a direct consequence of the immense strain imposed on the molecule by the cyclic structure. This strain is a combination of angle strain and torsional strain.

  • Angle Strain: The ideal bond angle for an sp-hybridized carbon is 180°. In a small ring, the C-C≡C-C bond angle is severely distorted from this ideal, leading to a significant increase in energy.

  • Torsional Strain: Eclipsing interactions between hydrogens on adjacent carbons also contribute to the overall strain energy.

Modern computational chemistry has provided deep insights into the electronic structure of cycloalkynes. The triple bond in a strained cycloalkyne is no longer a simple combination of one sigma and two pi bonds. The bending of the alkyne unit leads to a rehybridization of the carbon atoms and a weakening of the in-plane π-bond, making it more susceptible to attack.

Quantitative Strain Energy Data for Cycloalkynes

CycloalkyneRing SizeStrain Energy (kcal/mol)
Cyclopentyne5~48.4[3]
Cyclohexyne6~40.1[3]
Cycloheptyne7~25.4[3]
Cyclooctyne8~17.9[3]
Cyclononyne9~12.9

Modern Applications: From Total Synthesis to Bioorthogonal Chemistry

For many years, cycloalkynes were primarily of academic interest. However, their unique reactivity has been harnessed in recent decades for powerful applications in both total synthesis and chemical biology.

Total Synthesis

The high reactivity of strained cycloalkynes can be exploited to construct complex molecular architectures. A notable example is the use of cyclohexyne in the total synthesis of the natural product (±)-Guanacastepene A by Carreira and co-workers. In this synthesis, a cyclohexyne intermediate, generated in situ, undergoes an intramolecular [2+2] cycloaddition with an enolate, rapidly assembling the core of the natural product.[4]

Signaling Pathway: Carreira's Guanacastepene A Synthesis

G Precursor Cyclohexenone derivative Generation Base-induced elimination Precursor->Generation Cyclohexyne Transient Cyclohexyne Intermediate Generation->Cyclohexyne Cycloaddition [2+2] Cycloaddition Cyclohexyne->Cycloaddition Enolate Intramolecular Enolate Enolate->Cycloaddition Core Guanacastepene Core Cycloaddition->Core

Caption: The key cycloaddition step in the total synthesis of (±)-Guanacastepene A.

Bioorthogonal Chemistry

Perhaps the most significant modern application of cycloalkynes is in the field of bioorthogonal chemistry. The strain-promoted azide-alkyne cycloaddition (SPAAC), pioneered by Carolyn Bertozzi, utilizes the high reactivity of cyclooctyne derivatives to react specifically with azides in a biological environment without the need for a toxic copper catalyst. This "click chemistry" reaction has revolutionized the study of biological processes in living systems, enabling the labeling and imaging of biomolecules in real-time.[1]

Conclusion

The journey of cycloalkyne discovery is a testament to the ingenuity and perseverance of synthetic chemists. From their theoretical conception as highly strained and seemingly inaccessible molecules, cycloalkynes have evolved into powerful tools with broad applications. The early work of pioneers like Georg Wittig laid the foundation for understanding their transient nature, while the landmark isolation of cyclooctyne by Blomquist provided a tangible subject for study. Today, the legacy of this fundamental research is evident in the sophisticated use of cycloalkynes in the synthesis of complex natural products and in the revolutionary field of bioorthogonal chemistry. As synthetic methods continue to advance, the fascinating chemistry of these bent triple bonds will undoubtedly continue to enable new discoveries in science and medicine.

References

Cycloundecyne: An In-depth Technical Guide on Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of cycloundecyne, an eleven-membered cyclic alkyne. The document delves into the core principles of its ring strain, offering quantitative data and comparisons with other cycloalkynes. It further explores its reactivity, particularly in the context of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of reaction pathways and conceptual relationships to aid in research and development.

Understanding Ring Strain in this compound

The reactivity of cycloalkynes is intrinsically linked to their ring strain, which arises from the distortion of the ideal 180° bond angle of the sp-hybridized carbons within the alkyne moiety. This strain is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring). In medium-sized rings like this compound, these factors result in a molecule with significant, but not extreme, ring strain, influencing its stability and reactivity profile.

Quantitative Analysis of Strain and Structure

The degree of ring strain can be estimated from thermochemical data, such as the heat of hydrogenation. The experimental heat of hydrogenation for this compound is -239.3 kJ/mol (approximately -57.2 kcal/mol). By comparing this to the heat of hydrogenation of a strain-free acyclic alkyne (e.g., 5-decyne, ≈ -26.5 kcal/mol), the ring strain energy of this compound can be estimated.

Table 1: Calculated Strain and Structural Parameters of Cycloalkynes

CycloalkyneRing SizeEstimated Ring Strain Energy (kcal/mol)Estimated C-C≡C Bond AngleC≡C Bond Length (Å)
Cyclooctyne (B158145)8~18~159°~1.22
Cyclononyne9~12-15~163°~1.22
Cyclodecyne10~8-10Not readily available~1.22
This compound 11 ~30.7 (Estimated) Not readily available (significantly bent) ~1.22 (Estimated)

Note: The ring strain energy for this compound is estimated based on its experimental heat of hydrogenation (-57.2 kcal/mol) and a reference heat of hydrogenation for an unstrained acyclic alkyne (-26.5 kcal/mol). Other values are compiled from various computational and experimental studies for comparison.

Reactivity Profile of this compound

The stored energy from ring strain makes cycloalkynes highly reactive in cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation for drug delivery, diagnostics, and proteomics due to its bioorthogonality and the absence of a cytotoxic copper catalyst.

The reactivity of a cycloalkyne in SPAAC is directly correlated with its degree of ring strain. Smaller, more strained rings like cyclooctyne derivatives exhibit very fast reaction kinetics. As the ring size increases, the flexibility of the carbon chain allows the alkyne to adopt a more linear geometry, reducing ring strain and, consequently, lowering the reaction rate. This compound, with its larger ring, is expected to be less reactive than the commonly used cyclooctynes and cyclononynes. However, its stability and unique conformational properties may be advantageous in specific applications where slower, more controlled reactivity is desired.

Table 2: Comparative Reactivity of Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cycloalkyne DerivativeAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyneBCN~0.14
DibenzoazacyclooctyneDIBAC/DBCO~1.9
BiarylazacyclooctynoneBARAC> 9
Cyclononyne-Slower than cyclooctynes
This compound - Kinetic data not available; expected to be moderate and slower than cyclononyne.

Note: Rate constants are approximate and can vary with solvent and temperature. Data is provided for comparison to contextualize the expected reactivity of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from the corresponding ketone, cycloundecanone (B1197894), via a two-step process involving the formation of a tosylhydrazone followed by an elimination reaction known as the Shapiro reaction.[1][2][3]

Step 1: Synthesis of Cycloundecanone Tosylhydrazone

  • Materials: Cycloundecanone, p-toluenesulfonylhydrazide (tosylhydrazine), methanol (B129727) or ethanol, catalytic amount of hydrochloric acid.

  • Procedure:

    • Dissolve cycloundecanone (1.0 eq) in methanol.

    • Add p-toluenesulfonylhydrazide (1.1 eq) to the solution.

    • Add a few drops of concentrated HCl to catalyze the reaction.

    • Stir the mixture at room temperature or with gentle heating until a precipitate forms (typically a few hours).

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

    • The product, cycloundecanone tosylhydrazone, can be used in the next step without further purification if of sufficient purity.

Step 2: Shapiro Reaction to form this compound

  • Materials: Cycloundecanone tosylhydrazone, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes (2.5 M).

  • Procedure:

    • Suspend cycloundecanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C.

    • Slowly add n-butyllithium (2.2 eq) dropwise to the stirred suspension. The solution may change color.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous mixture with a nonpolar solvent (e.g., pentane (B18724) or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to this compound.

  • Materials: this compound, azide-functionalized molecule of interest, suitable solvent (e.g., acetonitrile, methanol, DMSO, or aqueous buffers).

  • Procedure:

    • Dissolve the azide-functionalized molecule (1.0 eq) in the chosen solvent.

    • Add this compound (1.1 - 2.0 eq) to the solution. A slight excess of the cycloalkyne is often used to ensure complete consumption of the azide.

    • Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the concentration and reactivity of the substrates.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR spectroscopy).

    • Upon completion, the triazole product can be purified by standard methods such as column chromatography, HPLC, or precipitation, depending on the properties of the product.

Visualizations of Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive pathways of this compound, as well as the fundamental principles governing its reactivity.

Synthesis_of_this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Cycloundecanone Cycloundecanone Tosylhydrazone Cycloundecanone Tosylhydrazone Cycloundecanone->Tosylhydrazone + Tosylhydrazine (H⁺ cat.) This compound This compound Tosylhydrazone->this compound Shapiro Reaction (2.2 eq n-BuLi) SPAAC_Mechanism reactants This compound + R-N₃ (Azide) ts Concerted [3+2] Transition State reactants->ts Strain-Promoted product 1,2,3-Triazole Product ts->product Cycloaddition Strain_Reactivity_Relationship cluster_cause Structural Property cluster_effect Chemical Property & Reactivity RingSize Ring Size RingStrain Ring Strain RingSize->RingStrain Inversely Proportional (Smaller Ring → Higher Strain) Reactivity SPAAC Reactivity RingStrain->Reactivity Directly Proportional (Higher Strain → Higher Reactivity)

References

Spectroscopic Characterization of Cycloundecyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for cycloundecyne (C₁₁H₁₈), a cyclic alkyne of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a logical workflow for spectroscopic analysis. This guide serves as a practical resource for researchers working with this compound and other cyclic alkynes.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous cyclic and acyclic alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Propargylic (4H, -C≡C-CH₂-)2.1 - 2.4Multiplet
Other Methylene (14H, -CH₂-)1.3 - 1.7Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Alkynyl (-C≡C-)80 - 100
Propargylic (-C≡C-CH₂-)18 - 25
Other Methylene (-CH₂-)25 - 35
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (sp³ C-H)2850 - 3000Strong
C≡C stretch (alkyne)2100 - 2260Weak to Medium
C-H bend (methylene)1440 - 1480Medium
Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zInterpretation
150Molecular Ion [M]⁺
135[M - CH₃]⁺
121[M - C₂H₅]⁺
107[M - C₃H₇]⁺
93[M - C₄H₉]⁺
81Common fragment for cyclic hydrocarbons
67Common fragment for cyclic hydrocarbons

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are reported in parts per million (ppm) relative to the TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. A single drop of the compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample holder with the prepared salt plate "sandwich" is then placed in the instrument's sample compartment. The infrared spectrum is recorded over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph.

  • Gas Chromatography (GC): The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Energetic Landscape of Cycloundecyne: A Technical Guide to Theoretical Stability Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecyne, a medium-sized cycloalkyne, presents a fascinating case study in the interplay of ring strain and conformational flexibility. The incorporation of a linear alkyne moiety within an eleven-membered ring induces significant strain, rendering the molecule a highly reactive and synthetically valuable intermediate. Understanding the thermodynamic stability and conformational preferences of this compound is paramount for predicting its reactivity and designing novel synthetic pathways and drug delivery systems. This in-depth technical guide delineates the theoretical and computational methodologies employed to investigate the stability of this compound, providing a framework for researchers in organic chemistry, computational chemistry, and drug development.

The inherent instability of this compound arises from a combination of factors collectively known as ring strain. This strain is a composite of:

  • Angle Strain: The deviation of the C-C≡C bond angles from the ideal 180° of a linear alkyne.

  • Torsional Strain (Pitzer Strain): Arising from the eclipsing of bonds on adjacent atoms.

  • Transannular Strain (Prelog Strain): Steric hindrance between non-bonded atoms across the ring.

Computational chemistry provides a powerful toolkit to dissect these contributions and quantify the overall stability of this compound.

Theoretical Framework for Stability Analysis

The stability of this compound is most rigorously assessed through the calculation of its ring strain energy (RSE) . RSE is the excess energy of a cyclic molecule compared to a hypothetical strain-free acyclic reference. Two primary computational approaches are utilized to determine RSE:

  • Isodesmic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By carefully choosing an appropriate acyclic reference, the enthalpy of reaction calculated from first principles directly corresponds to the strain energy of the cyclic molecule.

  • Heats of Hydrogenation: The enthalpy of hydrogenation (ΔH_hyd) of the cycloalkyne to the corresponding cycloalkane can be compared to that of a strain-free acyclic alkyne. The difference in these values provides an estimate of the strain energy. The National Institute of Standards and Technology (NIST) reports the enthalpy of hydrogenation for this compound to be -239.3 ± 0.84 kJ/mol in the liquid phase[1].

Data Presentation: Strain and Conformational Energies

Due to the conformational flexibility of the eleven-membered ring, this compound is expected to exist as a mixture of several low-energy conformers. A thorough theoretical investigation requires a comprehensive conformational search to identify these stable geometries. The relative energies of these conformers are crucial for understanding the overall thermodynamic properties of this compound.

CycloalkyneRing SizeStrain Energy (kcal/mol)Computational Method
Cyclopentyne548.4G3
Cyclohexyne640.1G3
Cycloheptyne725.4G3
Cyclooctyne8~10-18Various
Cyclononyne9~3Various

Data for C5-C7 alkynes from reference[2].

Based on the experimental heat of hydrogenation, an estimated strain energy for this compound can be calculated.

MoleculeExperimental ΔH_hyd (kJ/mol)Estimated Strain Energy (kcal/mol)
This compound-239.3 ± 0.84[1]Calculation required

To calculate the strain energy from the heat of hydrogenation, one would subtract the heat of hydrogenation of a suitable strain-free acyclic alkyne (e.g., undec-5-yne) from the experimental value for this compound.

Experimental Protocols: A Computational Approach

The following outlines a detailed computational workflow for the theoretical analysis of this compound stability.

Conformational Search

A robust conformational search is the foundational step to explore the potential energy surface of this compound.

  • Methodology: A common approach is to use a molecular mechanics force field (e.g., MMFF94s or MM3) to rapidly generate a large number of potential conformers. This can be achieved through systematic or stochastic search algorithms.

  • Software: Programs such as CONFLEX, MacroModel, or the conformational search modules within larger computational chemistry suites (e.g., Gaussian, Spartan) are suitable for this purpose.

  • Procedure:

    • Generate an initial 3D structure of this compound.

    • Perform a comprehensive conformational search using a molecular mechanics force field with a defined energy window (e.g., 10 kcal/mol) above the global minimum to ensure all relevant low-energy conformers are identified.

    • Save the unique conformers for further analysis.

Geometry Optimization and Frequency Calculations

The geometries of the conformers identified in the initial search must be refined using higher-level quantum mechanical methods.

  • Methodology: Density Functional Theory (DFT) is a widely used and reliable method for optimizing the geometries of organic molecules. Common functionals include B3LYP and M06-2X, paired with a suitable basis set such as 6-31G(d) or larger.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Procedure:

    • For each conformer from the molecular mechanics search, perform a geometry optimization at the chosen level of theory (e.g., B3LYP/6-31G(d)).

    • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

    • The final energies (including ZPVE) of all confirmed minima are used to determine their relative stabilities.

Strain Energy Calculation

The strain energy of the most stable conformer of this compound can be calculated using an isodesmic reaction approach.

  • Methodology: Construct a balanced chemical equation where the number of each type of bond is conserved.

  • Example Isodesmic Reaction: this compound + 10 Ethane → 11 Propane + Propyne

  • Procedure:

    • Optimize the geometries of all molecules in the isodesmic reaction at the same level of theory used for this compound.

    • Calculate the electronic energies (and ZPVE corrections) for all species.

    • The strain energy is the calculated enthalpy change of this reaction.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of a computational study on this compound stability and the mechanism of a relevant synthetic reaction.

computational_workflow cluster_0 Conformational Analysis cluster_1 Quantum Mechanical Refinement cluster_2 Strain Energy Calculation A Initial 3D Structure of this compound B Molecular Mechanics Conformational Search (e.g., MMFF94s) A->B C Set of Unique Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation D->E F Confirmation of Minima (No Imaginary Frequencies) E->F G Relative Energies of Conformers F->G H Lowest Energy Conformer G->H I Isodesmic Reaction Design H->I J DFT Energy Calculations of all Species I->J K Calculated Strain Energy J->K

Computational workflow for this compound stability analysis.

shapiro_reaction start Cyclododecanone Tosylhydrazone step1 1. Deprotonation (n-BuLi) Formation of Anion start->step1:f0 step2 2. Second Deprotonation (n-BuLi) Formation of Dianion step1:f1->step2:f0 step3 3. Elimination of Tosyl Group Formation of Vinyldiazene Anion step2:f1->step3:f0 step4 4. Loss of N2 Formation of Vinyllithium Intermediate step3:f1->step4:f0 end This compound step4:f1->end

Mechanism of the Shapiro reaction for this compound synthesis.

Conclusion

The theoretical calculation of this compound stability is a multi-faceted process that hinges on a thorough exploration of its conformational landscape and the application of robust quantum mechanical methods. While direct experimental data on the individual conformers of this compound is scarce, computational chemistry provides an indispensable tool for elucidating its energetic properties. The methodologies and workflows outlined in this guide offer a comprehensive framework for researchers to investigate the stability of this compound and other medium-sized cycloalkynes, thereby enabling a deeper understanding of their reactivity and potential applications in chemical synthesis and drug development.

References

The Chemistry of Constrained Triple Bonds: A Technical Guide to the Discovery and Synthesis of Strained Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of a triple bond within a small to medium-sized ring system imparts significant ring strain, leading to a fascinating class of highly reactive molecules known as strained alkynes. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of these unique chemical entities. Particular focus is placed on their pivotal role in the development of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of modern chemical biology and drug development. This document details key synthetic methodologies with experimental protocols, presents quantitative data on their structure and reactivity, and illustrates fundamental reaction mechanisms and workflows.

Introduction: The Challenge of Bending a Linear Bond

The ideal geometry of an alkyne's sp-hybridized carbon atoms is linear, with a bond angle of 180°. Forcing this linear arrangement into a small or medium-sized ring results in substantial angle and ring strain, rendering the resulting cycloalkyne highly reactive.[1][2] The history of strained alkynes is one of theoretical curiosity and experimental ingenuity. Early chemists debated the existence of such transient species, with their fleeting presence often only confirmed by trapping them with reactive partners.[3][4] The work of pioneers like Georg Wittig in the mid-20th century laid the groundwork for understanding these reactive intermediates.[5][6]

The smallest isolable cycloalkyne is cyclooctyne (B158145), a testament to the immense strain in smaller ring systems.[2] Cycloheptyne, cyclohexyne (B14742757), and cyclopentyne (B14760497) are generally too reactive to be isolated under normal conditions and are typically generated in situ for immediate reaction.[1][4][7] This high reactivity, driven by the release of ring strain, is not a liability but a powerful tool, particularly in the realm of bioorthogonal chemistry.[8]

The development of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) by Carolyn Bertozzi and her colleagues revolutionized the field of chemical biology.[9] This reaction leverages the high reactivity of a strained alkyne, such as a cyclooctyne derivative, with an azide (B81097) to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[8][10] This has enabled the specific labeling and tracking of biomolecules in living systems, opening new avenues for diagnostics, drug delivery, and understanding complex biological processes.[10]

Properties of Strained Alkynes: A Quantitative Perspective

The unique reactivity of strained alkynes is a direct consequence of their distorted structures. This section provides quantitative data on key structural and reactivity parameters.

Structural Parameters

The deviation from the ideal 180° bond angle in the C-C≡C-C unit is a direct measure of the strain in a cycloalkyne. This distortion affects the C≡C bond length and the overall strain energy of the molecule.

CycloalkyneC-C≡C Bond Angle (°)C≡C Bond Length (Å)Strain Energy (kcal/mol)
Cyclopentyne~116~1.2074[11]
CyclohexyneNot isolatedNot measured directly44[11]
CycloheptyneNot isolated~1.20[12]56.6 (calculated enthalpy of hydrogenation)
Cyclooctyne~153-159~1.20[13]10[1]
Bicyclo[6.1.0]non-4-yne (BCN)~160--

Note: Data for highly reactive, non-isolable alkynes are often derived from computational studies or measurements of trapped derivatives.

Spectroscopic Properties

The strained nature of the triple bond in cycloalkynes influences their spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The C≡C stretching frequency in strained alkynes is typically found in the range of 2100-2260 cm⁻¹, often with weak intensity.[7][14] This is slightly lower than that of linear alkynes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate in the region of 80-100 ppm.

    • ¹H NMR: Protons on carbons adjacent to the triple bond (propargylic protons) generally appear in the range of 2.0-3.0 ppm. Due to the transient nature of smaller cycloalkynes, direct NMR data is scarce; however, data for trapped adducts can provide structural information. For cyclopentyne trapped as a platinum complex, ¹H NMR signals for the allylic protons are observed between δ 2.8 and 3.1 ppm.[11]

Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The rate of the SPAAC reaction is a critical parameter for its application in biological systems. The second-order rate constants (k₂) for the reaction of various strained alkynes with different azides have been extensively studied.

Cyclooctyne DerivativeAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN (endo) Benzyl (B1604629) Azide0.29CD₃CN/D₂O (1:2)[15]
Benzyl Azide0.15DMSO[16]
2-Azidoethanol0.024Not specified[3]
Phenyl Azide~0.2Acetonitrile:Water (3:1)[3]
Electron-deficient aryl azidesup to 2.9Not specified[3]
BCN (exo) Benzyl Azide0.19CD₃CN/D₂O (1:2)[15]
DBCO Benzyl Azide~0.6 - 1.0Acetonitrile:Water[3]
Phenyl Azide0.033Acetonitrile:Water (3:1)[3]
DIBO Benzyl Azide--
Nitrile Oxide57 times faster than benzyl azide-[17]
NitroneSimilar to benzyl azide-[17]
DiazocarbonylSimilar to benzyl azide-[17]

Synthesis of Strained Alkynes: Key Methodologies and Protocols

The synthesis of strained alkynes requires specialized methods to generate and, in some cases, trap these reactive intermediates. The following sections detail some of the most important synthetic strategies.

Dehydrohalogenation of Dihalocycloalkenes

A classic method for the in situ generation of strained alkynes is the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. The choice of base is critical to avoid rearrangement of the alkyne product. Sodium amide (NaNH₂) is commonly used for this purpose.

dehydrohalogenation Alkene Cycloalkene Dihalide Vicinal Dihalocycloalkane Alkene->Dihalide Halogenation (e.g., Br₂) Vinylic_Halide Vinylic Halide Intermediate Dihalide->Vinylic_Halide E2 Elimination (Strong Base, e.g., NaNH₂) Alkyne Strained Cycloalkyne Vinylic_Halide->Alkyne Second E2 Elimination

Caption: General workflow for the synthesis of strained alkynes via dehydrohalogenation.

This protocol describes the in situ generation and trapping of cyclohexyne. Due to its high reactivity, cyclohexyne is not isolated.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (2.2 equivalents) to anhydrous DME under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,2-dibromocyclohexene (1 equivalent) and furan (3 equivalents) in anhydrous DME.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium amide over a period of 30 minutes. A dark brown mixture is expected to form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, the Diels-Alder adduct of cyclohexyne and furan, can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Bicyclo[6.1.0]non-4-yne (BCN) Derivatives

BCN and its derivatives are among the most widely used strained alkynes in bioorthogonal chemistry due to their favorable balance of reactivity and stability.

This three-step synthesis starts from 1,5-cyclooctadiene (B75094).

Step 1: Synthesis of anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid

  • To a solution of 1,5-cyclooctadiene in dichloromethane (B109758) (DCM), add a catalytic amount of Rh₂(OAc)₄.

  • Add ethyl diazoacetate dropwise at room temperature and stir overnight.

  • Purify the resulting ethyl ester by silica gel chromatography.

  • Hydrolyze the ester using potassium tert-butoxide and water in diethyl ether to yield the carboxylic acid.

Step 2: Synthesis of the Dibromo Derivative

  • Dissolve the carboxylic acid from Step 1 in chloroform (B151607) and cool to 0 °C.

  • Add a solution of bromine in chloroform dropwise over 30 minutes.

  • After stirring, work up the reaction with sodium thiosulfate (B1220275) solution to obtain the dibromo derivative.[2]

Step 3: Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid

  • Dissolve the dibromo derivative in dry tetrahydrofuran (B95107) (THF).

  • Add this solution dropwise to a cold (-40 °C) solution of potassium tert-butoxide in THF.

  • Stir the mixture at -40 °C for 15 minutes, then allow it to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with KHSO₄ solution and extract with diethyl ether to yield the final product.[2]

Generation from Silyl (B83357) Triflate Precursors

The use of silyl triflates as precursors, developed by Kobayashi, provides a mild method for generating strained alkynes.[3] Fluoride-induced elimination of the silyl triflate generates the reactive alkyne in situ.

silyl_triflate Cyclic_Ketone Cyclic Ketone Derivative Silyl_Enol_Ether Silyl Enol Ether Cyclic_Ketone->Silyl_Enol_Ether Silylation Silyl_Triflate Silyl Triflate Precursor Silyl_Enol_Ether->Silyl_Triflate Triflation Strained_Alkyne Strained Alkyne Silyl_Triflate->Strained_Alkyne Fluoride Source (e.g., CsF, TBAF) Trapped_Product Trapped Product Strained_Alkyne->Trapped_Product Trapping Agent (e.g., Diene, Azide)

Caption: Generation of strained alkynes from silyl triflate precursors.

Key Reactions and Mechanisms: The Power of Strain Release

The high reactivity of strained alkynes is most prominently harnessed in cycloaddition reactions, where the release of ring strain provides a strong thermodynamic driving force.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a strained alkyne and an azide to form a triazole. The reaction proceeds through a concerted mechanism. The high strain of the alkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[18][19]

SPAAC_mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., Cyclooctyne) TS Transition State (Concerted) Strained_Alkyne->TS Azide Azide (R-N₃) Azide->TS Product Triazole Product TS->Product Strain Release

Caption: The concerted mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The rate of SPAAC can be tuned by modifying the structure of the cyclooctyne. Electron-withdrawing groups near the alkyne can lower the LUMO of the alkyne, accelerating the reaction. Fusing aromatic rings to the cyclooctyne ring, as in dibenzocyclooctyne (DBCO), can further increase strain and reactivity.

Applications in Research and Drug Development

The bioorthogonal nature of SPAAC has made strained alkynes invaluable tools in a wide range of applications:

  • Bioconjugation: Attaching labels such as fluorophores, biotin, or drugs to biomolecules (proteins, nucleic acids, glycans) for imaging, purification, and therapeutic purposes.[10]

  • Live Cell Imaging: Visualizing biological processes in real-time within living cells and organisms without disrupting normal cellular functions.

  • Drug Delivery and Development: Constructing antibody-drug conjugates (ADCs) for targeted cancer therapy, and developing novel drug delivery systems.

  • Materials Science: Creating novel polymers and hydrogels with tailored properties.

Conclusion and Future Outlook

Strained alkynes have transitioned from chemical curiosities to indispensable reagents in modern chemical biology and drug development. Their unique reactivity, driven by ring strain, has enabled the development of powerful bioorthogonal reactions that allow for the precise chemical modification of complex biological systems. The continued development of new strained alkynes with enhanced reactivity, stability, and functionality will undoubtedly lead to further breakthroughs in our ability to probe and manipulate biological processes, paving the way for new diagnostic tools and therapeutic strategies. The principles of strain and reactivity elegantly demonstrated by these molecules will continue to inspire the design of new chemical tools for years to come.

References

An In-depth Technical Guide to Cycloundecyne: Identifiers, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cycloundecyne, a cycloalkyne of interest in organic synthesis and with potential applications in bioorthogonal chemistry. This document details its fundamental identifiers, general synthetic approaches, and the broader context of its utility in advanced chemical methodologies relevant to drug discovery and development.

Core Identifiers and Properties

This compound is a cyclic hydrocarbon characterized by an eleven-carbon ring containing a carbon-carbon triple bond. Its chemical formula is C₁₁H₁₈.[1][2][3] The strain of the triple bond within the medium-sized ring imparts unique reactivity to the molecule. Key identifiers and computed properties are summarized in the table below for easy reference.

Identifier TypeValueReference
CAS Number 702-32-9[1][2][3][4][5]
PubChem CID 136543[1][2]
Molecular Formula C₁₁H₁₈[1][2][5][6]
Molecular Weight 150.26 g/mol [1][2][3][4][5]
IUPAC Name This compound[1][2]
InChI InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-9H2[1][2][3][4][5]
InChIKey PJIYBBSKJDMKBC-UHFFFAOYSA-N[1][2][3][4]
SMILES C1CCCCC#CCCCC1[1][2][7]

Synthetic Approaches

Generalized Experimental Protocol: Synthesis of a Cycloalkyne from a Cycloketone via the Shapiro Reaction

This protocol provides a general methodology for the synthesis of a cycloalkyne, such as this compound, from its corresponding ketone, cycloundecanone.

Step 1: Formation of the Tosylhydrazone

  • To a solution of the starting cycloketone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol, add p-toluenesulfonylhydrazide (1.1 equivalents).

  • A catalytic amount of an acid (e.g., a few drops of concentrated HCl) is often added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product tosylhydrazone is typically isolated by filtration, as it often precipitates from the reaction mixture. The solid is then washed with a cold solvent and dried.

Step 2: Elimination to the Cycloalkyne

  • The dried tosylhydrazone (1 equivalent) is dissolved in an anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (typically -78 °C).

  • A strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium, at least 2.2 equivalents), is added dropwise to the solution.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.

  • The reaction is then quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The resulting crude cycloalkyne can be purified by column chromatography on silica (B1680970) gel.

Relevance in Bioorthogonal Chemistry and Drug Development

Cycloalkynes, particularly strained ones like cyclooctyne (B158145) and its derivatives, are pivotal reagents in the field of bioorthogonal chemistry.[5][7][8] This area of chemistry focuses on reactions that can occur in living systems without interfering with native biochemical processes.[8] A key bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[7]

In SPAAC, a strained cycloalkyne reacts with an azide (B81097) to form a stable triazole linkage.[7] This reaction is particularly useful in drug development and chemical biology for applications such as:

  • Bioconjugation: Attaching drugs, probes, or imaging agents to biomolecules like proteins or antibodies.[9]

  • Drug Target Identification: Identifying the cellular targets of a drug.

  • In Vivo Imaging: Visualizing biological processes in real-time.

The reactivity of the cycloalkyne is driven by the ring strain, which lowers the activation energy for the cycloaddition with an azide, thus eliminating the need for a toxic copper catalyst that is typically required in conventional azide-alkyne "click" reactions.[8][10] This makes SPAAC a powerful tool for studying and manipulating biological systems. The logical workflow for a typical SPAAC-based bioconjugation experiment is illustrated below.

SPAAC_Workflow cluster_synthesis Probe Synthesis cluster_labeling Biological Labeling cluster_conjugation Bioorthogonal Conjugation (SPAAC) cluster_analysis Downstream Analysis Probe Synthesis of Azide-Modified Probe Alkyne Synthesis of Cycloalkyne Reaction Strain-Promoted Azide-Alkyne Cycloaddition Alkyne->Reaction Strained Cycloalkyne Target Introduction of Azide into Biological Target Target->Reaction Azide-labeled Biomolecule Analysis Analysis of Labeled Target (e.g., Imaging) Reaction->Analysis Stable Triazole Conjugate

A logical workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiment.

References

Thermochemistry of Cycloundecyne Hydrogenation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the hydrogenation of cycloundecyne. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the energetic properties and reactivity of medium-ring cycloalkynes. This document summarizes key quantitative data, outlines detailed experimental protocols for hydrogenation and calorimetric measurements, and presents a computational perspective on analyzing the reaction.

Introduction

This compound (C₁₁H₁₈) is a cycloalkyne characterized by a significant degree of ring strain due to the geometric constraints of incorporating a linear alkyne moiety into an eleven-membered ring. This inherent strain energy is a key determinant of its reactivity, particularly in reactions that relieve this strain, such as hydrogenation. The study of the thermochemistry of this compound hydrogenation provides fundamental insights into its stability and the energetic driving forces of its chemical transformations. Such data is crucial for understanding reaction mechanisms, predicting reactivity, and for the rational design of synthetic pathways involving strained cyclic intermediates. This guide will delve into the experimental determination of the enthalpy of hydrogenation and the computational methods used to analyze the thermochemical properties of this molecule.

Quantitative Thermochemical Data

The primary quantitative measure of the thermochemistry of hydrogenation is the enthalpy of hydrogenation (ΔH_hyd). This value represents the heat released when one mole of an unsaturated compound reacts with hydrogen gas to form the corresponding saturated compound. For this compound, the complete hydrogenation to cycloundecane (B11939692) is the reaction of interest.

The experimentally determined enthalpy of hydrogenation for liquid this compound has been reported in the literature. This value, along with the molar masses of the reactant and product, are summarized in the table below for easy reference.

CompoundFormulaMolar Mass ( g/mol )Enthalpy of Hydrogenation (ΔH_hyd)
This compoundC₁₁H₁₈150.26-239.3 ± 0.84 kJ/mol[1]
HydrogenH₂2.02N/A
CycloundecaneC₁₁H₂₂154.30N/A

Experimental Protocols

The determination of the enthalpy of hydrogenation of this compound involves two key experimental procedures: catalytic hydrogenation to ensure complete reaction and calorimetry to measure the heat evolved.

General Protocol for Catalytic Hydrogenation of Cycloalkynes

Materials:

  • This compound

  • High-purity hydrogen gas

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst)

  • Anhydrous, degassed solvent (e.g., acetic acid, ethanol, or ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation and Loading: In a reaction vessel suitable for hydrogenation, a carefully weighed amount of the hydrogenation catalyst (typically 5-10 mol% relative to the substrate) is added.

  • Solvent and Substrate Addition: The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon). The chosen solvent is then added, followed by the this compound substrate.

  • System Purge: The system is sealed and purged several times with hydrogen gas to remove all air and inert gas. This is a critical safety step to prevent the formation of explosive mixtures.

  • Hydrogenation Reaction: The reaction vessel is pressurized with hydrogen to the desired pressure (e.g., 1-4 atm). The reaction mixture is then stirred vigorously at a controlled temperature (often room temperature) to ensure efficient mixing and contact between the reactants and the catalyst.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen gas. For more precise monitoring, aliquots of the reaction mixture can be periodically removed and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product, cycloundecane.

  • Reaction Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases and the starting material is fully consumed), the hydrogen pressure is carefully released, and the system is purged with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. The filter cake should be washed with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and handled with care.

  • Product Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude cycloundecane product.

  • Purification: If necessary, the product can be further purified by techniques such as distillation or column chromatography.

Calorimetric Measurement of Enthalpy of Hydrogenation

The enthalpy of hydrogenation is determined experimentally using a calorimeter. The reaction is carried out within the calorimeter, and the heat released is measured by the temperature change of the system.

Apparatus:

  • Reaction calorimeter

  • Calibrated temperature sensor

  • Stirrer

  • System for introducing hydrogen gas at a controlled rate

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a separate experiment, for example, by passing a known amount of electrical energy through a heater in the calorimeter and measuring the resulting temperature rise.

  • Reaction Setup: A known mass of this compound and the solvent are placed in the calorimeter. The catalyst is also added. The system is sealed and allowed to reach thermal equilibrium.

  • Initiation of Reaction: Hydrogen gas is introduced into the calorimeter to initiate the hydrogenation reaction. The reaction is carried out under constant stirring.

  • Temperature Measurement: The temperature of the calorimeter is monitored throughout the reaction. The temperature will rise as the exothermic hydrogenation reaction proceeds and will then start to cool as heat is lost to the surroundings.

  • Data Analysis: The temperature-time data is recorded. The maximum temperature rise, corrected for any heat loss to the surroundings, is determined.

  • Calculation of Enthalpy of Hydrogenation: The heat evolved during the reaction (q) is calculated using the formula: q = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and its contents, and ΔT is the corrected temperature change. The molar enthalpy of hydrogenation (ΔH_hyd) is then calculated by dividing the heat evolved by the number of moles of this compound that reacted.

Computational Thermochemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the thermochemistry of chemical reactions. These methods can be used to calculate the structures and energies of reactants, products, and transition states, thereby providing theoretical estimates of reaction enthalpies.

General Computational Methodology
  • Structure Optimization: The three-dimensional structures of this compound, hydrogen, and cycloundecane are optimized using a chosen DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Energy Calculations: The total electronic energies of the optimized structures are calculated at a high level of theory.

  • Enthalpy Calculation: The enthalpy of each species at a given temperature (usually 298.15 K) is calculated by adding the thermal corrections (obtained from the frequency calculations) to the total electronic energy.

  • Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation is then calculated as the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants: ΔH_hyd = H(cycloundecane) - [H(this compound) + 2 * H(H₂)] (Note: Two moles of H₂ are required for the complete hydrogenation of the triple bond).

While specific DFT calculations for this compound hydrogenation were not found in the surveyed literature, this methodology is generally applicable and can provide valuable theoretical insights to complement experimental data.

Visualizations

Experimental Workflow

The general workflow for the experimental determination of the thermochemistry of this compound hydrogenation is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_thermo Thermochemistry start Start reagents Prepare Reagents (this compound, Solvent, Catalyst) start->reagents setup Setup Hydrogenation Apparatus reagents->setup purge_n2 Purge with N2 setup->purge_n2 add_reagents Add Reagents to Vessel purge_n2->add_reagents purge_h2 Purge with H2 add_reagents->purge_h2 run_reaction Run Hydrogenation purge_h2->run_reaction monitor Monitor Reaction (H2 uptake, GC-MS) run_reaction->monitor calorimetry Perform Calorimetry run_reaction->calorimetry workup Reaction Work-up (Vent, Filter) monitor->workup isolate Isolate Product (Solvent Removal) workup->isolate characterize Characterize Product (NMR, GC-MS) isolate->characterize end end characterize->end End calc_enthalpy Calculate ΔH_hyd calorimetry->calc_enthalpy calc_enthalpy->end End thermochemistry_logic cluster_exp Experimental Approach cluster_comp Computational Approach cluster_analysis Analysis & Interpretation exp_h2 Catalytic Hydrogenation calorimetry Calorimetry exp_h2->calorimetry exp_delta_h Experimental ΔH_hyd calorimetry->exp_delta_h comparison Comparison & Validation exp_delta_h->comparison dft DFT Calculations opt_freq Structure Optimization & Frequency Analysis dft->opt_freq energies Calculate Electronic Energies & Thermal Corrections opt_freq->energies comp_delta_h Calculated ΔH_hyd energies->comp_delta_h comp_delta_h->comparison strain Ring Strain Analysis comparison->strain reactivity Reactivity Prediction strain->reactivity

References

A Technical Guide to the Core Principles and Applications of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules in their native environments.[1] The core principle of bioorthogonal chemistry is to introduce abiotic chemical functionalities—functional groups not found in biological systems—onto biomolecules of interest. These "chemical handles" can then be selectively and efficiently reacted with a complementary probe, enabling a wide range of applications from imaging to drug delivery.

For a reaction to be considered bioorthogonal, it must satisfy several stringent criteria:

  • Selectivity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological milieu.[1]

  • Biological Inertness: The chemical handles and the resulting linkage must be non-toxic and not perturb the biological system under investigation.[1]

  • Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (temperature, pH, and aqueous environment), even at the low concentrations typical of biomolecules.[1] A second-order rate constant (k₂) greater than 1 M⁻¹s⁻¹ is a general guideline for effective bioorthogonal reactions.

  • Stability: The reactants and the resulting covalent bond must be stable in the physiological environment.

The general workflow of a bioorthogonal chemistry experiment involves two key steps. First, a biomolecule of interest is tagged with an abiotic chemical reporter, such as an azide (B81097) or a strained alkyne. This can be achieved through metabolic labeling, genetic incorporation of unnatural amino acids, or enzymatic modification. Second, a probe carrying the complementary bioorthogonal handle is introduced, which then selectively reacts with the reporter to label the target biomolecule.

Core Bioorthogonal Reactions: A Quantitative Comparison

A variety of bioorthogonal reactions have been developed, each with its own unique characteristics. The choice of reaction depends on the specific application, considering factors such as reaction kinetics, the size of the bioorthogonal handles, and potential side reactions.

Reaction NameReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Staudinger Ligation Azide + Phosphine (B1218219)~0.002First developed bioorthogonal reaction; highly selective.Slow kinetics; phosphine reagents can be oxidized in vivo.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne1 - 100Fast and efficient; forms a stable triazole linkage.Requires a copper catalyst, which can be toxic to living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Cyclooctyne (e.g., DBCO)0.0024 - 1.0Copper-free, making it suitable for live-cell and in vivo applications; good kinetics.Cyclooctynes can be bulky; some cyclooctynes can react with thiols.[2]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation) Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Up to 22,000Extremely fast kinetics, allowing for rapid labeling at low concentrations.[2][3]Tetrazines can be susceptible to hydrolysis.[3]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Nitrone + Strained Alkyne12 - 32Fast kinetics; orthogonal to azide-alkyne cycloadditions.Nitrones can have limited stability.[1]
Photo-Click Tetrazole-Alkene Cycloaddition Tetrazole + Alkene~11.0 (upon photoactivation)Spatiotemporal control through light activation.Requires UV light, which can be damaging to cells.

Key Applications and Experimental Protocols in Drug Development and Research

Bioorthogonal chemistry has become an indispensable tool in modern biological research and drug development. Here, we detail the experimental protocols for several key applications.

Metabolic Glycan Labeling for Live-Cell Imaging

This protocol describes the metabolic labeling of cell-surface glycans with an azido-sugar (peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) and subsequent visualization using a DBCO-conjugated fluorophore via SPAAC.

Experimental Protocol:

  • Cell Culture and Metabolic Labeling:

    • Plate mammalian cells (e.g., HeLa or A549) on glass-bottom dishes and culture overnight.[4]

    • Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.[5]

    • Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.[4][6] Include a vehicle control (DMSO only).

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[5]

  • Labeling with DBCO-Fluorophore:

    • Prepare a 1-10 mM stock solution of the DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated Ac₄ManNAz.[5]

    • Dilute the DBCO-fluorophore stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10-50 µM.[6]

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[7]

  • Imaging:

    • Wash the cells three times with pre-warmed PBS to remove the unreacted fluorophore.[7]

    • Add fresh cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Metabolic_Glycan_Labeling_Workflow cluster_cell Cellular Environment Ac4ManNAz Ac4ManNAz (Azido-sugar precursor) Metabolism Metabolic Incorporation Ac4ManNAz->Metabolism Enters cell Azide_Glycan Azide-Modified Glycan Metabolism->Azide_Glycan Incorporated into cell-surface glycans SPAAC SPAAC Reaction Azide_Glycan->SPAAC DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->SPAAC Added to cells Labeled_Glycan Fluorescently Labeled Glycan SPAAC->Labeled_Glycan Imaging Fluorescence Microscopy Labeled_Glycan->Imaging Visualization

Workflow for metabolic glycan labeling and imaging.

Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the synthesis of an antibody-drug conjugate (ADC) by first modifying an antibody with an azide group and then conjugating a DBCO-containing drug molecule via SPAAC.

Experimental Protocol:

  • Antibody Modification with Azide:

    • Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in PBS (pH 7.4).

    • Add a 10- to 20-fold molar excess of an azide-NHS ester (e.g., Azido-PEG4-NHS ester) dissolved in DMSO. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

    • Remove the excess azide reagent and perform a buffer exchange into PBS using a desalting column or dialysis.

  • Conjugation of DBCO-Drug:

    • Prepare a stock solution of the DBCO-containing drug in DMSO.

    • To the azide-modified antibody solution, add a 3- to 10-fold molar excess of the DBCO-drug stock solution.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature with gentle mixing.[8]

  • Purification and Characterization:

    • Purify the ADC from unreacted drug using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

ADC_Synthesis_Workflow Antibody Native Antibody Modification Amine Coupling Antibody->Modification Azide_NHS Azide-NHS Ester Azide_NHS->Modification Azide_Antibody Azide-Modified Antibody Modification->Azide_Antibody SPAAC SPAAC Reaction Azide_Antibody->SPAAC DBCO_Drug DBCO-Drug Molecule DBCO_Drug->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification (e.g., SEC) ADC->Purification

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

In Vivo Pre-targeted PET Imaging using Tetrazine Ligation

This protocol describes a pre-targeting strategy for positron emission tomography (PET) imaging. An antibody modified with a trans-cyclooctene (B1233481) (TCO) is first administered, followed by a radiolabeled tetrazine probe.

Experimental Protocol:

  • Preparation of TCO-Modified Antibody:

    • Modify the targeting antibody (e.g., an anti-tumor antibody) with a TCO-NHS ester following a similar protocol to the azide modification described for ADCs.

    • Purify the TCO-antibody conjugate.

  • Radiolabeling of Tetrazine Probe:

    • Synthesize a tetrazine derivative containing a chelator (e.g., DOTA).

    • Radiolabel the DOTA-tetrazine with a positron-emitting radionuclide (e.g., ⁶⁴Cu or ⁸⁹Zr) following established radiolabeling procedures.[9]

    • Purify the radiolabeled tetrazine probe.

  • In Vivo Pre-targeting and Imaging:

    • Administer the TCO-modified antibody to the animal model (e.g., a tumor-bearing mouse) via intravenous injection.[10]

    • Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.[10]

    • Administer the radiolabeled tetrazine probe intravenously.[10]

    • Perform PET imaging at various time points after the injection of the radiolabeled probe to visualize the distribution of the radionuclide.

Pretargeting_Imaging_Workflow cluster_steps Pre-targeting Strategy Step1 Step 1: Administer TCO-Antibody Accumulation Antibody accumulates at target site (e.g., tumor) and clears from blood Step1->Accumulation 24-72 hours Step2 Step 2: Administer Radiolabeled Tetrazine Accumulation->Step2 IEDDA In Vivo IEDDA Reaction Step2->IEDDA Rapid reaction at target site Imaging PET Imaging IEDDA->Imaging Result High-contrast image of the target site Imaging->Result

Workflow for in vivo pre-targeted PET imaging.

Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for ABPP using a "two-step" approach with a bioorthogonal handle. An activity-based probe (ABP) with an alkyne handle is used to label active enzymes, followed by conjugation to a reporter tag via CuAAC.

Experimental Protocol:

  • Labeling of Active Enzymes:

    • Incubate a complex proteome (e.g., cell lysate) with an alkyne-containing ABP that targets a specific enzyme class. The incubation is typically performed for 30-60 minutes at room temperature.[11]

    • The ABP will covalently bind to the active site of the target enzymes.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the following click chemistry reagents in order: an azide-reporter tag (e.g., azide-biotin or azide-fluorophore), TCEP (a reducing agent), a copper(I) ligand (e.g., TBTA), and copper(II) sulfate.

    • Incubate the reaction for 1 hour at room temperature to allow for the CuAAC reaction to proceed.

  • Analysis:

    • For fluorescently tagged proteins: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.

    • For biotin-tagged proteins: Enrich the labeled proteins using streptavidin beads. The enriched proteins can then be identified by mass spectrometry.

ABPP_Workflow cluster_analysis Downstream Analysis Proteome Complex Proteome (e.g., Cell Lysate) Labeling Incubation Proteome->Labeling ABP Alkyne-ABP ABP->Labeling Labeled_Proteome Alkyne-Labeled Active Enzymes Labeling->Labeled_Proteome CuAAC CuAAC Click Chemistry Labeled_Proteome->CuAAC Azide_Tag Azide-Reporter Tag (Biotin or Fluorophore) Azide_Tag->CuAAC Tagged_Proteome Reporter-Tagged Enzymes CuAAC->Tagged_Proteome SDS_PAGE SDS-PAGE (for Fluorophore Tag) Tagged_Proteome->SDS_PAGE Enrichment Streptavidin Enrichment (for Biotin Tag) Tagged_Proteome->Enrichment MS Mass Spectrometry (for Protein ID) Enrichment->MS

Workflow for Activity-Based Protein Profiling (ABPP).

References

Methodological & Application

Application Notes and Protocols for the Use of Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2][3] SPAAC is a type of "click chemistry" that involves the reaction between a strained cyclic alkyne and an azide (B81097) to form a stable triazole linkage.[4][5] The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3][5]

The driving force for this reaction is the significant ring strain of the cycloalkyne (approximately 18 kcal/mol for cyclooctynes), which dramatically lowers the activation energy of the [3+2] cycloaddition with azides.[4] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH.[3][4]

The Role of Cycloalkyne Structure in SPAAC Reactivity

The reactivity of a cycloalkyne in SPAAC is directly related to its ring strain. Smaller rings are more strained, leading to a greater distortion of the alkyne bond angle from the ideal 180°. This pre-distortion means less energy is required to reach the transition state of the cycloaddition reaction, resulting in faster kinetics.[3]

Cyclooctynes, being the smallest stable cyclic alkynes, represent a "sweet spot" of high reactivity and sufficient stability for practical applications.[2] Modifications to the cyclooctyne (B158145) ring, such as fusing aromatic rings (e.g., in Dibenzocyclooctyne, DBCO) or adding electron-withdrawing groups, can further enhance the strain and increase reaction rates.[4]

A Note on the Use of Cycloundecyne in SPAAC

While the focus of this document is on this compound, it is important to note that there is a significant lack of published data on its use in SPAAC applications. The scientific literature is overwhelmingly focused on eight-membered cyclooctynes and, to a lesser extent, nine-membered cyclononynes.

The reason for this is rooted in the core principle of SPAAC: ring strain. This compound (an 11-membered ring) is significantly larger and therefore much less strained than cyclooctyne. As reactivity in SPAAC is driven by the release of this strain, larger, more stable cycloalkynes like this compound are expected to have very slow reaction kinetics with azides.[6] This makes them generally unsuitable for bioorthogonal applications where rapid and efficient ligation is required, often at low concentrations of reactants. Research indicates that while cyclononynes and larger alkynes are stable, they exhibit only moderate reactivity in cycloadditions.[6] Therefore, the current landscape of SPAAC relies almost exclusively on the high reactivity of cyclooctyne derivatives.

Data Presentation: Comparative Kinetics of Common Cycloalkynes

To provide a practical framework for researchers, the following table summarizes the second-order rate constants for commonly used cyclooctyne reagents with benzyl (B1604629) azide, a standard reference azide. This data highlights the significant impact of the cycloalkyne structure on reaction speed.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO~0.1 - 0.9High reactivity, good stability, hydrophobic. Widely used.[4][7]
Bicyclo[6.1.0]nonyneBCN~0.07 - 0.63Good balance of reactivity and stability. More hydrophilic than DBCO.[4][8]
Difluorinated CyclooctyneDIFO~0.076Fluorination increases reactivity but can decrease stability.[9]
DIBAC / BARACDIBAC/BARAC> 1.0Among the fastest kinetics, but can have lower stability.[2][10]
This compound (Estimated) -Very LowLow ring strain results in slow reaction kinetics, not practical for SPAAC.

Note: Rate constants are approximate and can vary based on the specific azide, solvent, and temperature.

Visualizations

General SPAAC Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cycloalkyne Strained Cycloalkyne (e.g., Cyclooctyne) Triazole Stable Triazole Linkage Cycloalkyne->Triazole + Azide Azide-modified Molecule (R-N3) Azide->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free, Bioorthogonal)

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Logical Relationship: Ring Strain and Reactivity

Ring_Strain_Reactivity cluster_0 cluster_1 cluster_2 C8 Cyclooctyne (C8) HighStrain High Ring Strain C8->HighStrain C9 Cyclononyne (C9) MedStrain Moderate Ring Strain C9->MedStrain C11 This compound (C11) LowStrain Low Ring Strain C11->LowStrain Fast Fast Kinetics (High Fitness) HighStrain->Fast Mod Moderate Kinetics (Limited Use) MedStrain->Mod Slow Slow Kinetics (Low Fitness) LowStrain->Slow

Caption: Relationship between cycloalkyne ring size, strain, and SPAAC reactivity.

Experimental Protocols

As specific protocols for this compound are not available due to its low reactivity, the following are detailed protocols for the widely used DBCO reagent. These can serve as a template for SPAAC reactions.

Protocol 1: Labeling an Azide-Modified Protein with a DBCO-Functionalized Molecule

This protocol describes a general method for conjugating a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug) to a protein containing an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-7.8.

  • DBCO-functionalized molecule (e.g., DBCO-NHS ester to be conjugated to a payload, or a direct DBCO-dye).

  • Anhydrous DMSO.

  • Size-exclusion chromatography (SEC) column (e.g., desalting column) for purification.

  • Reaction tubes.

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and dissolved in a suitable reaction buffer at a concentration of 1-10 mg/mL.

  • DBCO Reagent Preparation: Prepare a 10-20 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO reagent stock solution to the protein solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.[4]

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the protein and the specific DBCO reagent.[5]

  • Purification:

    • Remove the excess, unreacted DBCO reagent by SEC (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).[4]

    • Collect fractions containing the labeled protein.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (if the tag is fluorescent or causes a mass shift), UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm which disappears upon reaction), and mass spectrometry.[4][9]

Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Detection

This protocol allows for the visualization of glycans on the surface of living cells.

Materials:

  • Mammalian cells in culture.

  • Azide-containing sugar (e.g., Ac₄ManNAz for sialic acid labeling)

  • DBCO-functionalized fluorophore.

  • Complete cell culture medium.

  • PBS (Phosphate-Buffered Saline).

  • Microscopy imaging system.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with 25-50 µM of the azido (B1232118) sugar (e.g., Ac₄ManNAz).[3]

    • Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azide into cell surface glycans.[3]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido sugar.[3][9]

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium or PBS to a final concentration of 10-50 µM.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[9]

    • Add fresh medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: Prepare Azide-Modified Protein in Amine-Free Buffer PrepDBCO Prepare DBCO Reagent Stock Solution in DMSO Start->PrepDBCO Mix Mix Protein and DBCO Reagent (5-20x molar excess of DBCO) Start->Mix PrepDBCO->Mix Incubate Incubate (2-12h at RT or 4°C overnight) Mix->Incubate Purify Purify Conjugate via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Labeled Protein (SDS-PAGE, MS, UV-Vis) Purify->Characterize End End: Purified Protein Conjugate Characterize->End

References

Application Notes and Protocols for Cycloundecyne Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Cycloundecyne-Based Bioconjugation

Bioconjugation techniques are essential for covalently linking biomolecules with other molecules, such as therapeutic agents or imaging probes.[1] A cornerstone of modern bioconjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2][3] This reaction occurs between a strained cyclic alkyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[4][5]

The driving force for SPAAC is the release of ring strain inherent in the cyclic alkyne.[6] While cyclooctyne (B158145) derivatives like DBCO, DIFO, and BCN are the most commonly used due to their high ring strain (approx. 18 kcal/mol) and rapid reaction kinetics, larger cycloalkynes present a different profile.[2][7] This document focuses on this compound, a 12-membered ring alkyne (the name this compound refers to an 11-carbon ring, but the search results point to cyclododecyne, a 12-membered ring, as a more relevant, albeit still under-explored, larger cycloalkyne for this chemistry). Due to its larger, more flexible ring, this compound possesses significantly less ring strain. This translates to slower reaction kinetics compared to its 8- and 9-membered counterparts.[8] However, this reduced reactivity may offer advantages in specific applications, such as increased stability and potentially lower non-specific reactivity, making it a subject of interest for specialized bioconjugation strategies.[8]

Comparative Kinetics of Strained Cycloalkynes

The efficacy of a SPAAC reaction is largely determined by its second-order rate constant. The table below summarizes the reported rate constants for commonly used cycloalkynes, providing context for the expected reactivity of this compound.

Cycloalkyne DerivativeRing SizeSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
Cyclooctyne (OCT)8~10⁻³The foundational strained alkyne; relatively slow kinetics.[8]
Difluorinated Cyclooctyne (DIFO)8~4.2 x 10⁻²Electron-withdrawing fluorine atoms increase reactivity.[8]
Dibenzocyclooctyne (DBCO)8~3.1 x 10⁻¹Fused aromatic rings enhance strain; widely used in vivo.[1][8]
Bicyclononyne (BCN)9~1.0 x 10⁻¹Offers a good balance of high reactivity and stability.[8]
Cyclododecyne 12 Not widely reported; expected to be significantly lower than cyclooctynes. Lower ring strain suggests slower kinetics but may offer higher stability.[8]

Note: Kinetic data are generally from in vitro experiments and can vary based on the specific azide, solvent, and temperature.[8]

Visualizing the Reaction and Workflow

The core of the bioconjugation process is the [3+2] cycloaddition between the this compound and an azide-modified biomolecule. The significant ring strain of the cycloalkyne is released upon forming the more stable, planar triazole ring, driving the reaction forward without a catalyst.[8]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cycloalkyne Biomolecule-Azide (R-N3) Product Stable Triazole Linkage (Bioconjugate) Cycloalkyne->Product + Azide This compound Azide->Product Strain-Promoted [3+2] Cycloaddition

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The reactivity of cycloalkynes in SPAAC is directly correlated with their degree of ring strain. Smaller rings are more strained and thus more reactive.

Strain_Reactivity cluster_alkynes Cycloalkyne Examples node_strain Ring Strain node_reactivity SPAAC Reactivity node_strain->node_reactivity Increases node_stability Chemical Stability node_strain->node_stability Decreases node_c8 Cyclooctynes (DBCO, BCN) node_c8->node_strain High node_c12 This compound node_c12->node_strain Low

Caption: Correlation of cycloalkyne ring strain with reactivity and stability.

Generalized Experimental Protocol: Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with a this compound-containing probe (e.g., a fluorophore or drug molecule).

  • Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)

  • This compound-functionalized probe (stock solution in a compatible organic solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or spin filters for purification

  • Analytical equipment (e.g., SDS-PAGE, mass spectrometer, fluorescence spectrophotometer)

Workflow start Start: Azide-Modified Protein step1 1. Prepare Reagents - Dissolve this compound Probe in DMSO - Dilute Protein in PBS start->step1 step2 2. Bioconjugation Reaction - Add this compound Probe to Protein Solution (5-20 fold molar excess) - Incubate at 4°C or RT step1->step2 step3 3. Purification - Remove excess probe using a desalting column or spin filtration step2->step3 step4 4. Analysis & Characterization - SDS-PAGE - Mass Spectrometry - Functional Assay step3->step4 end End: Purified Bioconjugate step4->end

Caption: Workflow for a typical this compound-azide bioconjugation experiment.

  • Preparation of Reactants:

    • Prepare a stock solution of the this compound-functionalized probe (e.g., 10 mM in DMSO).

    • Ensure the azide-modified protein is in a compatible buffer (e.g., PBS, pH 7.0-8.0) at a known concentration (e.g., 1-10 mg/mL). Avoid buffers containing azides.

  • SPAAC Conjugation Reaction:

    • To the azide-functionalized protein solution, add a 5- to 20-fold molar excess of the this compound probe stock solution.

    • Note: The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain protein integrity.[4]

    • Incubate the reaction mixture with gentle mixing. Due to the expected slower kinetics of this compound, incubation times may need to be extended significantly compared to protocols using cyclooctynes. We recommend a starting time of 12-48 hours.

    • The reaction can be performed at room temperature or at 4°C for sensitive biomolecules.[9] Optimization of temperature and incubation time is critical.

  • Purification of the Bioconjugate:

    • After the incubation period, remove the unreacted this compound probe.

    • This can be achieved using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).[4]

    • Alternatively, spin filters with an appropriate molecular weight cutoff (MWCO) can be used for buffer exchange and removal of small molecules.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate to confirm the increase in molecular weight and to assess purity. If the probe is fluorescent, the gel can be imaged to confirm successful labeling.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to calculate the degree of labeling (i.e., the number of probes attached per protein).

    • Functional Assays: Perform relevant assays to ensure that the biological activity of the protein has not been compromised by the conjugation process.

Potential Applications and Special Considerations

Despite the kinetic limitations, this compound-based bioconjugation holds potential in scenarios where:

  • High Stability is Paramount: The lower ring strain may correlate with greater long-term stability of the alkyne handle prior to conjugation.[8]

  • Slower, Controlled Reactions are Desired: Applications in materials science or controlled drug release systems might benefit from a slower ligation rate.

  • Steric Hindrance is a Factor: The specific geometry of the this compound ring might be advantageous in sterically demanding conjugation sites.

Considerations for Researchers:

  • Reaction Optimization: Due to slower kinetics, reaction parameters (concentration, temperature, time) must be carefully optimized.

  • Concentration: Higher concentrations of reactants may be necessary to achieve reasonable reaction completion times.

  • Comparative Studies: It is advisable to run parallel experiments with a more reactive cycloalkyne (e.g., DBCO) as a positive control to benchmark the performance of this compound.

References

Application Notes and Protocols: Cycloundecyne in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cycloundecyne and other strained cycloalkynes in chemical biology, with a focus on their application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the scientific literature is dominated by the more reactive cyclooctyne (B158145) derivatives, this document provides foundational knowledge and generalized protocols that can serve as a starting point for research involving this compound.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems.[1] This reaction occurs between a strained cycloalkyne and an azide (B81097) to form a stable triazole linkage.[2][] The key advantage of SPAAC is that it proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[1][4]

The driving force for this reaction is the significant ring strain of the cycloalkyne.[2][][5] This inherent strain lowers the activation energy for the [3+2] cycloaddition with azides, leading to rapid reaction rates.[1] Both the strained alkyne and the azide functional groups are bioorthogonal, meaning they are chemically inert to most functional groups found in biological systems, ensuring high selectivity.[1]

While a variety of strained cycloalkynes have been developed, including derivatives of cyclooctyne like dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), and bicyclo[6.1.0]nonyne (BCN), the in vivo application of larger ring systems like cyclododecyne (B74940) (a close analog of this compound) is a less explored area of research.[2] The ideal cycloalkyne for bioorthogonal applications exhibits a balance between high reactivity for efficient ligation at low concentrations and sufficient stability to prevent degradation or non-specific reactions.[2]

Comparative Reactivity of Strained Cycloalkynes

The reactivity of a strained cycloalkyne in SPAAC is a critical parameter for its utility in chemical biology. The table below summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl (B1604629) azide, a common model azide. While specific data for this compound is scarce in the provided literature, the data for other cycloalkynes illustrates the structure-reactivity relationship. Generally, increased ring strain leads to a higher reaction rate.

Cycloalkyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
CyclooctyneOCT~2 x 10⁻³[6]
endo-Bicyclo[6.1.0]nonyneendo-BCN0.14[6]
exo-Bicyclo[6.1.0]nonyneexo-BCN0.11[6]
Aza-dibenzocyclooctyneDIBACFaster than DIBO, DIFO, and DIMAC[7]

Note: The reactivity of this compound is expected to be lower than that of cyclooctynes due to reduced ring strain.

Key Applications in Chemical Biology

SPAAC has been widely adopted for a variety of applications in chemical biology due to its bioorthogonality and efficiency.[][5]

Labeling of Biomolecules

SPAAC is a powerful tool for labeling biomolecules such as proteins, glycans, and lipids in their native environment.[4][8] This is typically achieved through a two-step process:

  • Metabolic or enzymatic incorporation of an azide- or alkyne-modified building block into the biomolecule of interest.

  • Reaction of the modified biomolecule with a corresponding strained cycloalkyne or azide probe that is tagged with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag).

This strategy has been used extensively for:

  • Glycan Labeling: Cells are incubated with an azide-modified sugar (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz) which is metabolically incorporated into cell surface glycans.[6] These azide-labeled glycans can then be visualized by reaction with a cyclooctyne-fluorophore conjugate.[4][6]

  • Protein Labeling: Non-canonical amino acids containing azides or strained alkynes can be genetically encoded and incorporated into proteins of interest.[9] These proteins can then be specifically labeled with a corresponding probe.

In Vivo Imaging

The biocompatibility of SPAAC makes it well-suited for imaging biological processes in living organisms.[10] For example, researchers have used SPAAC to visualize glycan development in zebrafish embryos by injecting azide-modified sugars followed by a cyclooctyne-dye conjugate.[8][10]

Drug Delivery and Development

SPAAC is increasingly being used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][11][12] In this application, a targeting moiety (e.g., an antibody) is functionalized with an azide, and a drug molecule is linked to a strained cycloalkyne. The two components are then conjugated via SPAAC to create the targeted therapeutic.[1]

Experimental Protocols

The following are generalized protocols for common applications of SPAAC. Note: These protocols are based on the use of more reactive cyclooctyne derivatives. Researchers using this compound or its derivatives will likely need to optimize reaction conditions, such as increasing incubation times or reactant concentrations, to account for potentially slower reaction kinetics.

Protocol 1: Live Cell Surface Glycan Labeling

Objective: To label and visualize cell surface glycans on living cells using metabolic labeling and SPAAC.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), warm

  • Cycloalkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Microscopy imaging system

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).

    • Allow cells to adhere and grow to the desired confluency.

    • Supplement the culture medium with 25-50 µM Ac₄ManNAz.[1]

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[1]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[1]

  • SPAAC Reaction:

    • Prepare a solution of the cycloalkyne-fluorophore conjugate in serum-free medium or PBS at a final concentration of 5-25 µM.

    • Add the cycloalkyne solution to the cells.

    • Incubate for 30-60 minutes at 37°C. (Note: Incubation time may need to be extended for less reactive cycloalkynes like this compound).

  • Washing and Imaging:

    • Gently wash the cells three times with warm PBS to remove the unreacted cycloalkyne-fluorophore conjugate.

    • Add fresh culture medium or imaging buffer to the cells.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Antibody-Drug Conjugation

Objective: To conjugate an azide-functionalized antibody to a cyclooctyne-linked drug molecule.

Materials:

  • Azide-functionalized antibody in PBS

  • Cycloalkyne-drug linker (e.g., DBCO-drug) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Desalting column

  • Protein concentrator

Procedure:

  • SPAAC Conjugation:

    • Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).[1]

    • Add a 5- to 20-fold molar excess of the cycloalkyne-drug linker stock solution to the antibody solution.[1] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.[1]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[1] (Note: Longer incubation times may be necessary for this compound).

  • Purification of the ADC:

    • Remove excess, unreacted cycloalkyne-drug linker using a desalting column equilibrated with PBS.[1]

    • Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.[1]

  • Characterization:

    • Characterize the resulting ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cycloalkyne Strained Cycloalkyne (e.g., this compound) Triazole Stable Triazole Linkage Cycloalkyne->Triazole [3+2] Cycloaddition (Bioorthogonal) Azide Azide-containing Molecule Azide->Triazole [3+2] Cycloaddition (Bioorthogonal)

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Cell_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Imaging A Incubate cells with Azide-modified sugar (e.g., Ac4ManNAz) B Metabolic incorporation of azides into cell surface glycans A->B C Wash to remove unincorporated sugar B->C D Add Cycloalkyne-Fluorophore (e.g., this compound-dye) C->D E Wash to remove unreacted probe D->E F Visualize labeled cells via fluorescence microscopy E->F

References

Application Notes and Protocols: Labeling Proteins with Strained Cycloalkynes in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of proteins in live cells using strained cycloalkyne derivatives via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the primary focus of established research and the protocols herein are on cyclooctyne (B158145) derivatives due to their optimal balance of reactivity and stability, the principles discussed are applicable to other strained cycloalkynes, including the less common cycloundecyne derivatives.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of an azide (B81097) and a strained cycloalkyne within a living biological system without interfering with native cellular processes.[1] This reaction, a type of copper-free click chemistry, is driven by the high ring strain of the cycloalkyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[2][3] The key advantage of SPAAC for live-cell applications is its ability to proceed efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts.[4] This biocompatibility, combined with high specificity and rapid reaction kinetics, has made SPAAC an invaluable tool for a wide range of applications, including in vivo imaging, drug targeting, and elucidating complex biological processes.[4][5]

The versatility of SPAAC stems from the ability to introduce either the azide or the cycloalkyne moiety into a protein of interest. A common strategy involves the metabolic incorporation of an azide-modified amino acid, such as azidohomoalanine (Aha), into newly synthesized proteins.[1] These azide-tagged proteins can then be specifically labeled with a cycloalkyne-conjugated probe, for instance, a fluorophore for imaging or a drug molecule for targeted delivery.

The Role of Ring Strain: Cyclooctynes vs. Larger Cycloalkynes

The reactivity of the cycloalkyne in SPAAC is directly related to its ring strain. Cyclooctyne is the smallest stable cyclic alkyne, and its significant ring strain (~18 kcal/mol) makes it highly reactive towards azides.[6] A variety of cyclooctyne derivatives have been developed to further enhance reaction kinetics and improve properties such as stability and hydrophilicity. In contrast, larger cycloalkynes like cyclononynes and cyclododecynes are more stable and exhibit lower ring strain, which generally leads to slower reaction rates in SPAAC.[2][7]

While specific kinetic data for this compound in bioorthogonal applications is not widely available in the current literature, it is expected to have lower ring strain than cyclooctyne and therefore a slower reaction rate with azides. For applications requiring rapid labeling at low concentrations in living systems, cyclooctyne derivatives remain the reagents of choice.

Quantitative Data: Comparison of Common Cyclooctyne Derivatives

The choice of cycloalkyne derivative is critical for the success of a live-cell labeling experiment. The following table summarizes the second-order rate constants for the reaction of various cyclooctyne derivatives with benzyl (B1604629) azide, a common model azide.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.14 - 0.29[8]Good balance of reactivity and stability; synthetically accessible.[9]
DibenzocyclooctyneDIBO / DBCOVaries with substitutionHigh reactivity, but can be sterically hindered.[10]
AzetidinodibenzocyclooctyneADIBO~0.90 (with primary azide)[11]High reactivity; steric hindrance can lead to chemoselectivity.[11]
DihydrodibenzocyclooctyneDIBAC~1.9[12]Combines favorable kinetics with improved hydrophilicity.[9]
Difluorinated CyclooctyneDIFOHighIncreased reactivity due to electron-withdrawing fluorine atoms.[6]

Experimental Workflows and Logical Relationships

To visualize the key processes in protein labeling using SPAAC, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Introduction of Azide Handle cluster_step2 Step 2: Labeling Reaction cluster_step3 Step 3: Analysis MetabolicLabeling Metabolic Labeling (e.g., with Azidohomoalanine) Incubation Incubation of Live Cells with Cycloalkyne Probe MetabolicLabeling->Incubation Azide-tagged Proteome SiteSpecific Site-Specific Incorporation (Genetic Code Expansion) SiteSpecific->Incubation Specifically tagged Protein of Interest Imaging Fluorescence Imaging (e.g., Confocal Microscopy) Incubation->Imaging Labeled Proteins Proteomics Proteomic Analysis (e.g., Western Blot, Mass Spec) Incubation->Proteomics signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) (Metabolically labeled with Aha) Grb2 Grb2 Receptor->Grb2 Recruitment Ligand Growth Factor Ligand->Receptor Binding & Dimerization Probe Cycloalkyne-Fluorophore Probe Probe->Receptor SPAAC Labeling Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription reactivity_relationship Structure Cycloalkyne Structure - Ring Size - Fused Rings - Heteroatom Substitution Properties Physicochemical Properties + Ring Strain + Steric Hindrance + Electronic Effects + Solubility Structure->Properties Reactivity SPAAC Reactivity + Reaction Rate (k₂) + Stability + Biocompatibility Properties->Reactivity

References

Application Notes and Protocols for Cycloalkynes in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cycloalkyne-Mediated In Vivo Imaging Applications

For: Researchers, scientists, and drug development professionals.

Introduction

In the realm of molecular imaging and drug development, the ability to visualize biological processes within a living organism in real-time is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes, has emerged as a powerful tool to achieve this. At the heart of many in vivo imaging applications lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and biocompatible "click chemistry" reaction.[1] This reaction enables the precise labeling of biomolecules with imaging probes, facilitating non-invasive visualization and tracking.

The key to SPAAC lies in the use of strained cyclic alkynes, which react spontaneously with azides to form a stable triazole linkage. The inherent ring strain of the cycloalkyne provides the driving force for the reaction, obviating the need for toxic copper catalysts often required in other click chemistry reactions.[2] While a variety of strained cycloalkynes have been developed, cyclooctynes have proven to be the most effective for in vivo applications due to their optimal balance of reactivity and stability.

This document provides a detailed overview of the application of cycloalkynes, with a focus on cyclooctynes, for in vivo imaging. It includes quantitative data on the reactivity of commonly used cyclooctynes, detailed experimental protocols, and visualizations of key workflows and principles.

The Critical Role of Ring Strain in Cycloalkyne Reactivity

The efficiency of the SPAAC reaction is directly proportional to the degree of ring strain in the cycloalkyne.[3] Cyclooctyne (B158145), being the smallest stable cyclic alkyne, possesses a significant amount of ring strain (approximately 18 kcal/mol), which dramatically lowers the activation energy for the cycloaddition with an azide (B81097).[3] This high reactivity is crucial for in vivo applications where the concentrations of the reacting partners are typically very low.

In contrast, larger cycloalkynes such as cyclononyne (B1203973) and cyclodecyne (B1206684) exhibit substantially less ring strain. Consequently, their reaction rates in SPAAC are significantly lower, rendering them less suitable for the rapid labeling required for in vivo imaging. Cycloalkynes with even larger rings, such as cycloundecyne and cyclotridecyne, have negligible ring strain and therefore lack the intrinsic reactivity needed for efficient strain-promoted cycloadditions.[3] For this reason, the focus of bioorthogonal probe development for in vivo imaging has been centered on optimizing the structure of cyclooctynes to further enhance their reactivity and stability.

Quantitative Data: Reactivity of Common Cyclooctynes

The choice of cyclooctyne is a critical parameter in designing an in vivo imaging experiment. The table below summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with a model azide (benzyl azide). Higher rate constants indicate faster reaction kinetics, which is generally desirable for in vivo applications.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
BicyclononyneBCN~0.14 - 0.29Good reactivity and stability, relatively easy to synthesize.[4]
DibenzocyclooctyneDIBO / DBCO~0.1 - 0.3High reactivity, but can exhibit some non-specific binding.
Difluorinated CyclooctyneDIFO~0.4Increased reactivity due to electron-withdrawing fluorine atoms.
Azacyclooctyne~0.6Enhanced reactivity and hydrophilicity.
Dibenzocyclooctyne with fused ringsADIBOCan be lower than BCN with tertiary azides due to steric hindrance[5]Sterically demanding, shows chemoselectivity.[5]

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Pre-Targeted Imaging using SPAAC

This protocol describes a two-step pre-targeting approach, where a biomolecule of interest is first labeled with a cyclooctyne-conjugated targeting agent (e.g., an antibody), followed by the administration of an azide-functionalized imaging probe.

Materials:

  • Cyclooctyne-conjugated targeting molecule (e.g., BCN-antibody conjugate)

  • Azide-functionalized imaging probe (e.g., Azide-fluorophore or Azide-radiolabel)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system (e.g., fluorescence imager, PET/SPECT scanner)

  • Phosphate-buffered saline (PBS)

  • Anesthetics

Procedure:

  • Administration of the Targeting Molecule:

    • Dissolve the cyclooctyne-conjugated targeting molecule in sterile PBS to the desired concentration.

    • Administer the solution to the animal model via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific targeting molecule and animal model.

  • Accumulation and Clearance:

    • Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation. This period can range from several hours to days, depending on the pharmacokinetics of the targeting molecule.

  • Administration of the Imaging Probe:

    • Dissolve the azide-functionalized imaging probe in sterile PBS.

    • Administer the imaging probe to the animal. The probe is typically designed to be a small molecule that distributes rapidly and clears quickly from non-target tissues.

  • In Vivo Reaction and Imaging:

    • The SPAAC reaction will occur in vivo between the cyclooctyne-functionalized targeting molecule at the target site and the circulating azide-functionalized imaging probe.

    • After a short incubation period to allow for the reaction to proceed and for the unbound imaging probe to clear, perform in vivo imaging using the appropriate imaging modality.

  • Data Analysis:

    • Analyze the acquired images to determine the localization and signal intensity at the target site.

Protocol 2: Labeling of a Protein with a Cyclooctyne for In Vivo Imaging

This protocol outlines the steps to conjugate a cyclooctyne derivative to a protein, such as an antibody, for use as a targeting agent in pre-targeted imaging.

Materials:

  • Protein to be labeled (e.g., monoclonal antibody)

  • N-Hydroxysuccinimide (NHS) ester of a cyclooctyne derivative (e.g., BCN-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.

  • Cyclooctyne-NHS Ester Stock Solution:

    • Prepare a 10 mg/mL stock solution of the cyclooctyne-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the cyclooctyne-NHS ester stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (cyclooctyne:protein). The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted cyclooctyne-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified protein conjugate.

  • Characterization:

    • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

    • Characterize the degree of labeling (DOL), i.e., the number of cyclooctyne molecules per protein, using mass spectrometry or other appropriate analytical techniques.

  • Storage:

    • Store the purified cyclooctyne-protein conjugate at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., BCN, DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-functionalized Molecule Azide->Triazole

Caption: The SPAAC reaction mechanism.

Pretargeted_Imaging_Workflow Workflow for Pre-Targeted In Vivo Imaging start Start step1 1. Administer Cyclooctyne-Targeting Agent (e.g., BCN-Antibody) start->step1 step2 2. Incubation Period (Target Accumulation & Systemic Clearance) step1->step2 step3 3. Administer Azide-Imaging Probe (e.g., Azide-Fluorophore) step2->step3 step4 4. In Vivo SPAAC Reaction at Target Site step3->step4 step5 5. Imaging (Fluorescence, PET, SPECT) step4->step5 end End step5->end

Caption: Workflow for pre-targeted in vivo imaging.

Conclusion

The use of strained cycloalkynes, particularly cyclooctynes, in combination with SPAAC has revolutionized the field of in vivo imaging. This bioorthogonal approach allows for the specific and efficient labeling of biomolecules in their native environment, providing researchers with powerful tools to study complex biological processes in real-time. The high reactivity of cyclooctynes, driven by their inherent ring strain, is the key to the success of this methodology. While larger cycloalkynes like this compound are not suitable due to their lack of strain, the continued development of novel and more reactive cyclooctyne derivatives promises to further expand the capabilities of in vivo imaging and advance our understanding of biology and disease.

References

Application Notes and Protocols: Cycloundecyne in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundecyne is a cycloalkyne that can be utilized in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The ring strain of the alkyne bond in this compound allows it to react with azides without the need for a cytotoxic copper catalyst, making it a potentially valuable tool in drug discovery and development.[1][2] This bioorthogonality enables the specific and efficient covalent ligation of molecules in complex biological environments.[3] Applications of such reactions are widespread, ranging from bioconjugation and drug delivery to cellular imaging and proteomics.[4][5] While cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are more commonly used due to their higher reactivity, this compound offers a different kinetic profile and chemical properties that may be advantageous in specific applications where slower, more controlled reactions are desired.[6][7]

These application notes provide an overview of the potential uses of this compound in drug discovery, along with generalized protocols for its application in key experiments.

Core Principles of this compound in SPAAC Reactions

The driving force behind the use of this compound in drug discovery is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The triple bond within the eleven-membered ring is significantly distorted from the ideal linear geometry of an alkyne. This inherent ring strain lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed at physiological temperatures and pH without a metal catalyst.[1][2] The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they are largely unreactive with endogenous functional groups found in biological systems.[3]

The reaction between a this compound and an azide results in the formation of a stable triazole linkage, covalently connecting the two molecules.[2] This robust connection is central to its utility in creating stable bioconjugates for various applications.

Applications in Drug Discovery and Development

Antibody-Drug Conjugates (ADCs)

This compound can be employed as a bioorthogonal handle for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs), creating antibody-drug conjugates (ADCs). This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous ADC populations with improved therapeutic windows.

Workflow for ADC Synthesis using this compound:

  • Antibody Modification: Introduce an azide group onto the antibody at a specific site. This can be achieved through enzymatic methods or by incorporating an unnatural amino acid bearing an azide moiety.

  • Drug-Linker Synthesis: Synthesize a linker-payload molecule functionalized with a this compound group.

  • SPAAC Conjugation: React the azide-modified antibody with the this compound-functionalized drug-linker in a suitable buffer. The reaction proceeds under mild, physiological conditions.

  • Purification and Characterization: Purify the resulting ADC to remove unreacted components and characterize the final product to confirm the DAR and conjugation site.

Chemical Probes for Target Identification and Validation

This compound-functionalized small molecules can serve as chemical probes to identify and validate novel drug targets. These probes can be used in activity-based protein profiling (ABPP) and other chemical proteomics workflows to covalently label target proteins in complex biological samples.[8]

General Workflow for Target Identification:

  • Probe Synthesis: A known bioactive small molecule is functionalized with a this compound moiety.

  • Cellular or Lysate Labeling: The this compound probe is incubated with live cells or cell lysates to allow it to bind to its target protein(s).

  • Reporter Tagging: An azide-functionalized reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) is added, which reacts with the this compound on the probe via SPAAC.

  • Target Enrichment and Identification: The labeled proteins are enriched (e.g., using streptavidin beads for biotin-tagged proteins) and subsequently identified by mass spectrometry.

Live-Cell Imaging

The bioorthogonal nature of the this compound-azide ligation makes it suitable for live-cell imaging applications.[8] A this compound can be incorporated into a biomolecule of interest (e.g., a protein, glycan, or lipid) through metabolic labeling. Subsequent reaction with an azide-functionalized fluorophore allows for the visualization of the biomolecule's localization and dynamics in living cells.

Data Presentation

Table 1: Comparative Second-Order Rate Constants of Various Cycloalkynes in SPAAC Reactions
Cycloalkyne DerivativeAzide ReactantSolventSecond-Order Rate Constant (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyne (BCN)Benzyl azideDMSO0.15
Dibenzocyclooctynol (DIBO)Benzyl azideMethanolNot specified, but described as exceptionally fast
DIBACAromatic azidesCD3CN:D2O (3:1)~0.2 - 1.0
BCNAromatic azidesCD3CN:D2O (3:1)~1.5 - 2.0

Data compiled from multiple sources for comparative purposes.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a this compound-Functionalized Molecule

Materials:

  • Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-functionalized molecule (e.g., drug-linker, fluorescent probe) dissolved in a compatible solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein concentration measurement assay (e.g., BCA assay)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Determine the concentration of the azide-modified protein using a standard protein assay.

    • Prepare a stock solution of the this compound-functionalized molecule in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a microcentrifuge tube, add the azide-modified protein to PBS buffer.

    • Add a 5- to 20-fold molar excess of the this compound-functionalized molecule stock solution to the protein solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein integrity.

    • Gently mix the reaction and incubate at room temperature or 4°C for 4-24 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification:

    • Remove the excess unreacted this compound-functionalized molecule using a desalting column or size-exclusion chromatography equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the concentration of the purified, labeled protein.

    • Characterize the conjugate to determine the degree of labeling (e.g., using mass spectrometry for ADCs or UV-Vis spectroscopy for fluorescently labeled proteins).

Protocol 2: Metabolic Labeling of Cellular Proteins with a this compound-Containing Amino Acid for Live-Cell Imaging

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (methionine-free)

  • This compound-containing amino acid analog (e.g., a this compound derivative of methionine)

  • Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)

  • Live-cell imaging buffer (e.g., PBS with calcium and magnesium)

  • Confocal microscope

Procedure:

  • Metabolic Labeling:

    • Culture the cells to the desired confluency.

    • Replace the standard culture medium with methionine-free medium supplemented with the this compound-containing amino acid analog (e.g., 25-50 µM).

    • Incubate the cells for 12-24 hours to allow for the incorporation of the analog into newly synthesized proteins.

  • Labeling with Fluorescent Probe:

    • Gently wash the cells three times with warm PBS to remove the unincorporated amino acid analog.

    • Add the azide-functionalized fluorescent probe (e.g., 1-5 µM) in live-cell imaging buffer to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells three times with live-cell imaging buffer to remove the excess fluorescent probe.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

Mandatory Visualization

experimental_workflow cluster_modification Biomolecule Modification cluster_synthesis Probe Synthesis cluster_conjugation SPAAC Reaction cluster_analysis Purification & Analysis biomolecule Protein/Antibody azide_modification Introduce Azide Group biomolecule->azide_modification Enzymatic or Genetic reaction Mix Azide-Biomolecule and this compound-Probe azide_modification->reaction payload Drug/Fluorophore cycloundecyne_synthesis Functionalize with this compound payload->cycloundecyne_synthesis cycloundecyne_synthesis->reaction incubation Incubate (4-24h) at RT or 4°C reaction->incubation purification Purify Conjugate (SEC) incubation->purification characterization Characterize Product (Mass Spec, etc.) purification->characterization

Caption: Experimental workflow for bioconjugation using SPAAC.

signaling_pathway_probe cluster_cell Cellular Environment cluster_nucleus_content Cellular Environment receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression gene_expression_node Gene Expression transcription_factor_in->gene_expression_node Regulates probe This compound Probe (Kinase A Inhibitor) probe->kinase1 Inhibits

Caption: Hypothetical signaling pathway interrogated by a this compound probe.

References

Application Notes and Protocols for Copper-Free Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical guidance for the implementation of copper-free click chemistry, a powerful bioconjugation technique essential for various applications in research and drug development. The primary focus is on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts, making it ideal for use in living systems.[1][2][3][4]

Introduction to Copper-Free Click Chemistry

Copper-free click chemistry enables the covalent ligation of molecules with high efficiency and specificity within complex biological environments.[5][6] The most prominent example, SPAAC, involves the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[7][] The inherent ring strain of the cyclooctyne, approximately 18 kcal/mol, significantly lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[7][9] This biocompatibility is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be toxic to cells and organisms.[6]

Key advantages of copper-free click chemistry include:

  • Biocompatibility: The absence of a toxic copper catalyst makes it suitable for in vivo and live-cell applications.[1][2][10]

  • High Selectivity: The azide and cyclooctyne functional groups are bioorthogonal, meaning they do not react with native biological functionalities, ensuring minimal off-target reactions.[1][9][10]

  • Efficiency and Speed: The reactions are typically fast and result in high yields of the desired conjugate.[9][10]

  • Mild Reaction Conditions: Reactions proceed efficiently in aqueous buffers at physiological pH and ambient temperatures.[9]

  • Stable Conjugates: The resulting triazole linkage is highly stable.[9][10]

Quantitative Data: A Comparative Look at SPAAC Reagents

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for reagent selection based on desired reaction speed.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey Features
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0High reactivity, widely used in various applications.[11]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity.[11]
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.5Good balance of stability and reactivity.[12][13]
BiarylazacyclooctynoneBARAC~0.9Readily synthesized and employed for live-cell imaging.[3]
Difluorinated cyclooctyneDIFO~1.3Increased reactivity due to electron-withdrawing fluorine atoms.

Note: Rate constants can vary depending on the specific azide, solvent, pH, and temperature.[14]

Experimental Workflows and Diagrams

A general workflow for a bioconjugation experiment using copper-free click chemistry involves the preparation of the azide- and cyclooctyne-functionalized molecules, followed by the click reaction and subsequent purification and analysis of the conjugate.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis azide_prep Prepare Azide-Functionalized Molecule (e.g., Protein) mix Mix Azide and Cyclooctyne Reagents in Buffer azide_prep->mix cyclo_prep Prepare Cyclooctyne-Functionalized Molecule (e.g., Drug) cyclo_prep->mix incubate Incubate at RT or 4°C mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, LC-MS) purify->analyze

General workflow for bioconjugation via SPAAC.

The underlying chemical transformation in SPAAC is the [3+2] cycloaddition between the strained alkyne and the azide.

G Strained_Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Strained_Cyclooctyne->Triazole + Azide Azide (R-N3) Azide->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Detailed Experimental Protocols

Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester

This protocol describes the modification of an antibody with a DBCO moiety for subsequent conjugation to an azide-containing molecule.[10]

Materials:

  • Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS Ester (e.g., 10 mM stock in anhydrous DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filtration device

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Reaction Setup: While gently vortexing, add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 20% to maintain antibody integrity.[15][16]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[15]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration, exchanging the buffer to the desired storage buffer (e.g., PBS).[10]

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO-labeled antibody at 280 nm and ~310 nm.

Protocol 2: Copper-Free Click Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Molecule

This protocol details the reaction between the DBCO-activated antibody and an azide-functionalized molecule.[6]

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4, ensure it is free of sodium azide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled antibody with the azide-functionalized molecule. A 2- to 4-fold molar excess of the azide-modified molecule is typically recommended.[16]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[17][18] Reaction times can be optimized based on the specific reactants.

  • Purification: Purify the final antibody-drug conjugate (ADC) or labeled antibody to remove any unreacted azide-modified molecule. The purification method will depend on the properties of the conjugate and the unreacted components (e.g., size-exclusion chromatography, dialysis, or affinity chromatography).[6][17]

  • Analysis: Analyze the final conjugate to confirm successful ligation and purity using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and/or LC-MS for more detailed characterization.[16]

Protocol 3: Metabolic Labeling of Cell Surface Glycans and SPAAC Ligation

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging applications.[6]

Materials:

  • Cells in culture

  • Azido-sugar (e.g., Ac₄ManNAz)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Imaging buffer (e.g., 1% BSA in PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with 25-50 µM of the azido-sugar (e.g., Ac₄ManNAz).

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide into cell surface glycans.[6]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[6]

    • For live-cell imaging, proceed directly to the SPAAC reaction.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • SPAAC Reaction:

    • Prepare a solution of the cyclooctyne-fluorophore conjugate in imaging buffer at a suitable concentration (e.g., 5-20 µM).

    • Incubate the azide-labeled cells with the cyclooctyne-fluorophore solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with imaging buffer to remove the unreacted cyclooctyne-fluorophore.

    • Image the cells using fluorescence microscopy.

Optimizing Reaction Conditions

Several factors can influence the efficiency of copper-free click reactions:

  • Buffer: The choice of buffer can significantly impact reaction kinetics. For instance, HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS at the same pH.[14][19] It is crucial to use buffers that are free of sodium azide, as it will compete with the azide-functionalized molecule.[19]

  • pH: Generally, higher pH values (in the range of 7 to 8.5) tend to accelerate SPAAC reactions.[14][18] However, the stability of the biomolecules involved must be considered.

  • Temperature: While many SPAAC reactions proceed efficiently at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[19]

  • Co-solvents: For hydrophobic reactants, a small amount of a water-miscible organic co-solvent like DMSO can be added to improve solubility. The final concentration should typically be kept below 10-20% to avoid denaturation of proteins.[6][18]

Conclusion

Copper-free click chemistry, particularly SPAAC, has become an indispensable tool in biomedical research and drug development.[4][5] Its biocompatibility, high efficiency, and selectivity allow for the precise modification of biomolecules in complex environments, including living cells and organisms. By understanding the core principles, carefully selecting reagents based on quantitative data, and optimizing reaction conditions, researchers can effectively harness the power of this technology for a wide range of applications, from molecular imaging to the development of targeted therapeutics.[1][6]

References

Application Notes and Protocols for Cycloalkyne-Mediated Peptide and Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Strained Alkynes in Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal chemistry tool for the precise modification of peptides and proteins.[1][2] This reaction enables the covalent ligation of a strained cyclic alkyne to an azide-functionalized biomolecule, forming a stable triazole linkage under physiological conditions without the need for cytotoxic copper catalysts.[][4] The primary driving force for this reaction is the release of ring strain inherent to the cycloalkyne, which significantly lowers the activation energy of the cycloaddition.[5] Consequently, the reactivity of a cycloalkyne in SPAAC is directly proportional to its degree of ring strain.

While a variety of strained cycloalkynes have been developed, cyclooctynes and their derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), are the most extensively used due to their optimal balance of reactivity and stability.[6] The focus of this document is on the application of cycloalkynes in peptide and protein modification, with a particular consideration of ring size. It is important to note that larger cycloalkynes, such as cycloundecyne, possess significantly less ring strain compared to cyclooctynes.[5] This lower strain results in substantially slower reaction kinetics, making them less ideal for the rapid and efficient labeling required in many biological applications.[6] As such, the available literature and experimental data predominantly focus on more strained systems.

Quantitative Data: Comparison of Cycloalkyne Reactivity

The efficacy of a SPAAC reaction is typically quantified by its second-order rate constant (k). A higher rate constant signifies a faster reaction, which is critical when working with biomolecules at low concentrations. The following table summarizes kinetic data for commonly used cycloalkynes, illustrating the impact of ring strain and structural modifications on reactivity. Data for this compound is largely unavailable in the context of bioconjugation, reflecting its limited utility in SPAAC.

CycloalkyneRing SizeReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Key Features & References
Cyclooctyne (B158145) (OCT)8Benzyl Azide~0.0024Foundational strained alkyne; relatively slow kinetics.[6]
Difluorinated Cyclooctyne (DIFO)8Azide~0.042Electron-withdrawing fluorine atoms enhance reactivity.[6]
Dibenzocyclooctyne (DBCO)8Benzyl Azide~0.31Fused aromatic rings increase strain and reactivity; widely used.[6]
Bicyclononyne (BCN)9Benzyl Azide~0.06 - 0.14Offers a good balance of high reactivity and stability.[6]
Cyclododecyne12Not ReportedNot ReportedLower ring strain suggests significantly slower kinetics. May offer higher stability.[6]
This compound 11 Not Reported Not Reported Negligible ring strain makes it generally unsuitable for efficient SPAAC. [5]

Experimental Protocols

The following protocols provide a general framework for the modification of peptides and proteins using SPAAC. These protocols are optimized for commonly used and highly reactive cyclooctyne derivatives like DBCO. Adjustments to reactant concentrations, incubation times, and temperature may be necessary depending on the specific cycloalkyne, the biomolecule, and the desired degree of labeling.

Protocol 1: Labeling of an Azide-Containing Peptide with a DBCO-Functionalized Molecule

This protocol describes the solution-phase labeling of a purified peptide containing an azide-functionalized amino acid (e.g., azidohomoalanine) with a DBCO-NHS ester.

Materials:

  • Azide-containing peptide

  • DBCO-NHS ester (or other DBCO-functionalized molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., LC-MS) for analysis

Procedure:

  • Peptide Preparation: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO at a concentration of 10-100 mM.

  • Reaction Setup: Add a 1.1 to 1.5-fold molar excess of the DBCO reagent to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction progress can be monitored by LC-MS by observing the appearance of the conjugated product and the disappearance of the starting peptide.

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, a quenching buffer can be added to a final concentration of 50-100 mM.

  • Purification: Purify the labeled peptide from excess DBCO reagent and unconjugated peptide using RP-HPLC.

  • Analysis and Storage: Confirm the identity of the purified product by mass spectrometry. Lyophilize the pure fractions and store the labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: Site-Specific Labeling of a Protein with a Genetically Encoded Azide-Bearing Amino Acid

This protocol outlines the labeling of a protein expressed with a site-specifically incorporated azide-containing unnatural amino acid.

Materials:

  • Purified protein containing a genetically encoded azide-bearing amino acid

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Reaction Buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) or affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins) for purification

  • SDS-PAGE analysis equipment

  • In-gel fluorescence scanner

Procedure:

  • Protein Solution: Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Labeling Reagent Addition: Add a 5- to 10-fold molar excess of the cyclooctyne-fluorophore conjugate to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted labeling reagent by SEC or affinity chromatography.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE. The labeled protein can be visualized by both Coomassie staining (for total protein) and in-gel fluorescence scanning (for labeled protein). Mass spectrometry can be used for more precise characterization.

Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product Azide Azide-Modified Biomolecule Triazole Stable Triazole-Linked Bioconjugate Azide->Triazole [3+2] Cycloaddition Cycloalkyne Strained Cycloalkyne (e.g., DBCO) Cycloalkyne->Triazole Peptide_Labeling_Workflow Experimental Workflow for Peptide Labeling via SPAAC Start Start: Azide-Containing Peptide Prepare_Reagents Prepare Peptide and DBCO Reagent Solutions Start->Prepare_Reagents Reaction Mix Peptide and DBCO Reagent (1.1 - 1.5 molar excess DBCO) Prepare_Reagents->Reaction Incubate Incubate 1-4h at RT or overnight at 4°C Reaction->Incubate Monitor Monitor by LC-MS (Optional) Incubate->Monitor Purify Purify by RP-HPLC Incubate->Purify Monitor->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End End: Purified Labeled Peptide Analyze->End

References

Application Notes and Protocols for Clickable Photoprobes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Clickable Photoprobes

Clickable photoprobes represent a powerful class of chemical tools that have revolutionized the study of small molecule-protein interactions within complex biological systems.[1][2] These bifunctional molecules ingeniously combine photoaffinity labeling (PAL) with bioorthogonal click chemistry to enable the identification and characterization of protein targets for drugs, metabolites, and other bioactive compounds.[1][2]

The general structure of a clickable photoprobe consists of three key components:

  • A recognition element: This is the small molecule of interest (e.g., a drug candidate, a natural product, or a metabolite) that provides binding affinity and specificity for its protein target(s).[1]

  • A photoreactive group (PRG): This is a chemically inert moiety that, upon irradiation with UV light, transforms into a highly reactive species (like a carbene or nitrene).[1] This intermediate then forms a stable, covalent bond with nearby amino acid residues in the binding pocket of the target protein.[1] Common PRGs include diazirines, benzophenones, and aryl azides.[3]

  • A bioorthogonal handle: This is a small, non-native functional group, typically a terminal alkyne or an azide (B81097), that does not react with biological molecules.[1] This "clickable" handle allows for the specific attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) in a secondary step via a highly efficient click chemistry reaction.[1]

This two-step approach overcomes the limitations of traditional affinity probes, where bulky reporter tags can interfere with the probe's binding to its target.[1]

Core Applications in Medicinal Chemistry

The versatility of clickable photoprobes makes them invaluable for several key applications in drug discovery and chemical biology:

  • Target Identification and Deconvolution: For hit compounds emerging from phenotypic screens, identifying the specific protein target is often a major bottleneck. Clickable photoprobes provide a robust method to covalently label the target protein(s) in a native environment (e.g., in live cells or cell lysates), enabling their subsequent enrichment and identification by mass spectrometry-based proteomics.[4][5]

  • Affinity-Based Protein Profiling (ABPP): These probes can be used to map the protein interaction landscape of a particular small molecule across the entire proteome, revealing not only the primary target but also potential off-targets, which is critical for understanding a drug's efficacy and toxicity profile.

  • Binding Site Characterization: By analyzing the peptide fragments that are covalently modified by the photoprobe, it is possible to map the specific binding site of the small molecule on the target protein. This structural information is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

  • Enzyme and Receptor Occupancy Studies: The degree of target labeling by a photoprobe can be used to quantify the engagement of a drug with its target in cells, providing a valuable biomarker for assessing drug efficacy and optimizing dosing regimens.

Experimental Workflow Overview

The general workflow for a target identification experiment using a clickable photoprobe involves several key stages, from probe design to data analysis.

G cluster_0 Probe Design & Synthesis cluster_1 Biological Experiment cluster_2 Analysis A 1. Design Probe (Ligand + PRG + Handle) B 2. Chemical Synthesis A->B C 3. Incubate Probe with Cells/Lysate B->C D 4. UV Irradiation (Photo-crosslinking) C->D E 5. Cell Lysis D->E F 6. Click Chemistry (Attach Reporter Tag) E->F G 7. Enrichment (e.g., Streptavidin Beads) F->G H 8. Proteomics (LC-MS/MS) & Data Analysis G->H I 9. Target Validation H->I

Caption: General experimental workflow for target identification.

Quantitative Data Summary

The effectiveness of a clickable photoprobe experiment is dependent on several quantitative parameters. The tables below summarize typical reagents and conditions used in such experiments.

Table 1: Common Photoreactive Groups and UV Irradiation Conditions

Photoreactive GroupActivating WavelengthAdvantagesDisadvantages
Benzophenone (B1666685) ~350-365 nmLess damaging to proteins; chemically robust.Larger size may cause steric hindrance; can react with water.
Aryl Azide ~254-300 nmSmall size.Requires shorter, higher-energy UV which can damage proteins; can rearrange to a less reactive species.
Trifluoromethylphenyl Diazirine ~350-365 nmSmall size; generates highly reactive carbene; rapid crosslinking.[6]Can be synthetically challenging; potential for UV-independent reactivity.[7]

Table 2: Example Experimental Parameters for In-Cell Labeling

ParameterTypical Range/ValueNotes
Probe Concentration 0.1 - 10 µMShould be optimized to maximize specific labeling while minimizing off-target effects. Often determined based on the potency (e.g., IC50) of the parent compound.
Incubation Time 30 min - 4 hoursSufficient time must be allowed for the probe to enter cells and engage with its target.
UV Irradiation Source Rayonet Reactor, UV LampA common setup uses 350-365 nm bulbs for diazirine and benzophenone probes.[4][5]
Irradiation Time 1 - 30 minutesShorter times are preferable to minimize cell damage.[4] Optimal time must be determined empirically.
Irradiation Temperature 4°C or on icePerformed at low temperatures to minimize cellular processes that could alter protein states and to limit heat-induced damage.[4]
Competition Control 10-50 fold excess of parent compoundCrucial for distinguishing specific targets from non-specifically labeled proteins.[5] The unlabeled parent compound is added to a control sample to compete with the probe for binding to the true target.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for a typical target identification experiment using a clickable photoprobe with a diazirine photoreactive group and an alkyne handle.

Protocol 1: Live Cell Photoaffinity Labeling

This protocol details the treatment of live cells with the photoprobe, followed by UV-induced crosslinking.

Materials:

  • HEK293T cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Clickable photoprobe stock solution (e.g., 10 mM in DMSO)

  • Parent compound (competitor) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV irradiation apparatus (e.g., Rayonet reactor with 365 nm lamps)

Methodology:

  • Cell Culture: Seed HEK293T cells in 10 cm dishes and grow to ~80-90% confluency. For each probe experiment, prepare three sets of plates: (1) Probe only, (2) Probe + Competitor, and (3) DMSO vehicle control.

  • Competition Control (optional but recommended): For the competition sample, pre-incubate cells with the parent compound (e.g., at 50x the concentration of the probe) for 1 hour at 37°C.

  • Probe Incubation: Add the clickable photoprobe to the cell media to the final desired concentration (e.g., 1-10 µM). Add an equivalent volume of DMSO to the vehicle control plate. Incubate for 2 hours at 37°C.

  • Preparation for Irradiation: Aspirate the media and wash the cells twice with 5 mL of ice-cold PBS to remove unbound probe. Leave a thin layer (approx. 1 mL) of PBS on the cells.

  • UV Crosslinking: Place the cell dishes on a pre-chilled plate inside the UV reactor. Remove the lids. Irradiate with 365 nm UV light for 1-10 minutes.[4] Ensure the setup is cooled to maintain 4°C.

  • Cell Harvesting: After irradiation, immediately place the dishes on ice. Aspirate the remaining PBS and add 1 mL of fresh ice-cold PBS. Scrape the cells, transfer to a microcentrifuge tube, and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Cell Lysis: Discard the supernatant. The cell pellet can now be processed for lysis and click chemistry (see Protocol 2).

Protocol 2: Cell Lysis, Click Chemistry, and Protein Enrichment

This protocol describes the steps to lyse the labeled cells, attach a biotin reporter tag via click chemistry, and enrich the labeled proteins.

Materials:

  • Labeled cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents:

    • Biotin-Azide (or other azide reporter tag)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) Sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Reaction: In a 1.5 mL tube, combine 1 mg of protein lysate with the click chemistry reagents. A typical reaction mixture might contain:

    • 1 mg protein lysate in ~450 µL Lysis Buffer

    • Biotin-Azide (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the protein to remove excess click reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • Enrichment of Labeled Proteins: Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS). Add pre-washed streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash sequence is:

    • 2x with 0.2% SDS in PBS

    • 2x with PBS

    • 2x with water

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 10 minutes. The eluate is now ready for analysis by SDS-PAGE, Western blotting, or on-bead digestion for mass spectrometry-based proteomic analysis.

Visualizing a Biological Application: Probing the Kinase Signaling Cascade

Clickable photoprobes are highly effective for identifying novel regulators or substrates within signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. The diagram below illustrates how a clickable probe based on a kinase inhibitor could be used to identify a previously unknown upstream regulator or downstream substrate of the core MEK/ERK module.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates DiscoveredProtein Newly Identified Protein (Target of Photoprobe) DiscoveredProtein->MEK Regulates? Probe Clickable Kinase Inhibitor Photoprobe Probe->DiscoveredProtein Covalently Labels

Caption: Probing the MAPK pathway with a clickable photoprobe.

References

Designing Nanocarriers with Alkyne-Azide Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of "click chemistry," particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and its strain-promoted variant (SPAAC), has revolutionized the field of bioconjugation and nanomaterial design.[1][2][3] These reactions offer high efficiency, selectivity, and biocompatibility, making them ideal for the surface functionalization of nanocarriers for targeted drug delivery, diagnostics, and bioimaging.[2][3] This document provides detailed application notes and experimental protocols for designing and fabricating nanocarriers using alkyne-azide click chemistry.

Core Concepts: CuAAC vs. SPAAC

The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to achieve high reaction rates and regioselectivity, yielding the 1,4-disubstituted triazole isomer.[3][4] It is a robust and widely used method for functionalizing a variety of nanocarriers.[3][5] However, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications.[6]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC employs a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN). The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly without any catalyst.[6][7] This makes SPAAC highly suitable for applications in living systems.[6]

Data Presentation: Quantitative Parameters of Click Chemistry-Functionalized Nanocarriers

The following tables summarize key quantitative data for various nanocarrier systems functionalized using CuAAC and SPAAC, providing a basis for comparison and selection of the appropriate conjugation strategy.

Nanocarrier TypeFunctionalizationClick ReactionLigand/PayloadReaction Efficiency (%)Reference
Polymeric MicellesAzideCuAACPeptide>95[7]
Gold NanoparticlesAzideCuAACAlkyne-functionalized lipaseNot specified[5]
Ultrasmall Gold NanoparticlesAzideCuAACFAM-alkyne~5 (6 FAM molecules per NP)[8][9]
Ultrasmall Gold NanoparticlesAzideCuAACAlexaFluor-647-alkyne~9 (11 AlexaFluor-647 molecules per NP)[8][9]
LiposomesAlkyneCuAACAzide-mannoseExcellent coupling yields[10]
Nanocarrier TypeFunctionalizationClick ReactionLigand/PayloadReaction Efficiency (%)Reference
LiposomesCyclooctyneSPAACAzido-DARPinSufficient for cell targeting[6]
Polymeric MicellesAzideSPAACCyclooctyne-PeptideNot specified[11]
Nanocarrier TypeDrugLoading Capacity (wt%)Loading Efficiency (%)Reference
Miktoarm Polymer MicellesCoenzyme Q10>70High[2]
Polymeric ProdrugCamptothecin (CPT)Up to 15Not specified[12]
Star Polymer MicellesDoxorubicin (Dox)7.3 - 37.6Not specified[13]
Mesoporous Carbon NanoparticlesDoxorubicin (Dox)52.393.4[13]
Chitosan-functionalized MSNPsCarvedilol32.49 ± 1.5796.25 ± 3.12[13]
Nanocarrier TypeFunctionalization StepAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000/Soluplus (1/1)Base Nanoparticle116.60.112-13.7[14]
Gold Nanoparticles (AuNPs)Citrate-capped34.04 ± 0.0410.391 ± 0.003-30.23 ± 0.569[15]
Silica (B1680970) Nanoparticles (NS)CS/ALG coated (pH 6.0)324.90.5+40.8[16]
LiposomesBase Liposome (B1194612)~100<0.1Not specified[17]

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of citrate-capped AuNPs followed by surface modification with an alkyne-terminated ligand.

Materials:

Procedure:

  • Synthesis of Citrate-Capped AuNPs (Turkevich Method):

    • Bring a 100 mL solution of 0.01% (w/v) HAuCl₄ to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.

    • Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution. The solution color will change from pale yellow to deep red, indicating AuNP formation.

    • Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature.

  • Surface Functionalization with SH-PEG-Alkyne:

    • To the citrate-capped AuNP solution, add a solution of SH-PEG-Alkyne in deionized water to a final concentration of 1 µM.

    • Stir the mixture at room temperature for 2 hours to allow for ligand exchange.

    • Purify the alkyne-functionalized AuNPs by centrifugation (e.g., 12,000 rcf for 15 minutes), removal of the supernatant, and resuspension in a suitable buffer (e.g., PBS). Repeat this washing step twice.

Protocol 2: Synthesis of Azide-Functionalized Silica Nanoparticles (SiNPs)

This protocol details the synthesis of SiNPs using the Stöber method, followed by surface modification to introduce azide functionalities.[18][19]

Materials:

Procedure:

  • Synthesis of Silica Nanoparticles (Stöber Method):

    • In a flask, mix 65 mL of ethanol, 3 mL of deionized water, and 10 mL of ammonium hydroxide (25%) with vigorous stirring at 40°C for 2 hours.

    • Add 5 mL of TEOS dropwise to the solution and continue stirring at 40°C overnight.

    • Collect the white silica particles by centrifugation, and wash them sequentially with water, ethanol, and toluene (B28343).

  • Amino-Functionalization:

    • Disperse the SiNPs in toluene by ultrasonication.

    • Add APTES and stir the reaction mixture at room temperature for 24 hours.

    • Collect the amino-functionalized SiNPs (SiO₂-NH₂) by centrifugation and wash with ethanol and DMF.

  • Azide-Functionalization:

    • Disperse the SiO₂-NH₂ in DMF.

    • Add 3-bromopropionic acid, NHS, and EDC and stir the mixture at 80°C for 24 hours under a nitrogen atmosphere and protected from light.[18]

    • Add sodium azide to the reaction mixture and continue stirring for another 24 hours.[18]

    • Collect the azide-functionalized SiNPs (SiO₂-N₃) by centrifugation and wash thoroughly with DMF and deionized water.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

This protocol describes the conjugation of an azide-functionalized molecule to alkyne-containing liposomes.[10]

Materials:

  • Alkyne-functionalized liposomes (prepared by including an alkyne-lipid in the lipid film hydration method)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthroline disulfonate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

  • Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • In a reaction tube, mix the alkyne-functionalized liposomes with the azide-functionalized molecule in PBS. The molar ratio will depend on the desired degree of functionalization.

  • Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.[20]

  • Add the copper/ligand premix to the liposome solution to a final copper concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purify the functionalized liposomes using size exclusion chromatography (e.g., a Sephadex G-25 column) to remove the copper catalyst, excess reagents, and unreacted molecules.

Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on Polymeric Micelles

This protocol outlines the conjugation of a peptide containing a strained cyclooctyne to azide-functionalized polymeric micelles.[11][21]

Materials:

  • Azide-functionalized polymeric micelles (self-assembled from azide-terminated block copolymers)

  • DBCO- or BCN-functionalized peptide

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the azide-functionalized polymeric micelles in PBS.

  • Dissolve the cyclooctyne-functionalized peptide in PBS.

  • Add the peptide solution to the micelle suspension. A slight molar excess (e.g., 1.5-2 fold) of the peptide is typically used.

  • Incubate the reaction mixture at room temperature for 4-24 hours with gentle shaking.

  • The progress of the reaction can be monitored by techniques such as HPLC or fluorescence spectroscopy (if one of the components is fluorescent).

  • Purify the functionalized micelles by dialysis against PBS using an appropriate molecular weight cutoff membrane to remove any unreacted peptide.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Nanocarrier Synthesis & Functionalization cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Nanocarrier Core Nanocarrier Core Surface Activation Surface Activation Nanocarrier Core->Surface Activation Alkyne/Azide Functionalization Alkyne/Azide Functionalization Surface Activation->Alkyne/Azide Functionalization Functionalized Nanocarrier Functionalized Nanocarrier Click Reaction (CuAAC or SPAAC) Click Reaction (CuAAC or SPAAC) Functionalized Nanocarrier->Click Reaction (CuAAC or SPAAC) Payload (Drug, Peptide, etc.) Payload (Drug, Peptide, etc.) Payload (Drug, Peptide, etc.)->Click Reaction (CuAAC or SPAAC) Purification Purification Click Reaction (CuAAC or SPAAC)->Purification Characterization Characterization Purification->Characterization Final Nanocarrier Conjugate Final Nanocarrier Conjugate Characterization->Final Nanocarrier Conjugate

Caption: General workflow for designing functionalized nanocarriers via click chemistry.

click_chemistry_comparison cluster_cunc CuAAC cluster_spaac SPAAC CuAAC_Node Copper(I)-Catalyzed Azide-Alkyne Cycloaddition CuAAC_Advantages Advantages: - High reaction rate - High efficiency - Readily available components CuAAC_Node->CuAAC_Advantages CuAAC_Disadvantages Disadvantages: - Copper toxicity - Potential protein denaturation CuAAC_Node->CuAAC_Disadvantages SPAAC_Node Strain-Promoted Azide-Alkyne Cycloaddition SPAAC_Advantages Advantages: - Copper-free (biocompatible) - Suitable for in vivo applications - High selectivity SPAAC_Node->SPAAC_Advantages SPAAC_Disadvantages Disadvantages: - Requires synthesis of strained alkynes - Slower reaction rates than CuAAC SPAAC_Node->SPAAC_Disadvantages

Caption: Comparison of CuAAC and SPAAC for nanocarrier functionalization.

Signaling Pathway Example: EGFR Signaling

Nanocarriers functionalized with targeting ligands (e.g., antibodies or peptides) can be designed to interact with specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The following diagram illustrates a simplified EGFR signaling pathway that can be modulated by the targeted delivery of therapeutic agents.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos PI3K PI3K Dimerization & Autophosphorylation->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Cell Proliferation & Survival

Caption: Simplified EGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cycloundecyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of cycloundecyne. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: Common precursors for the synthesis of this compound include cycloundecanone (B1197894) and cyclododecanone (B146445). Cycloundecanone can be synthesized through various methods, including the pyrolysis of the thorium salt of dodecanedioic acid, reduction of 2-hydroxycycloundecanone, and ring expansion of smaller cycloalkanones.[1] A particularly efficient method involves a Favorskii-type rearrangement of 2,12-dibromocyclododecanone (B1595341), which can produce cycloundecanone in high yields.[1][2]

Q2: Which synthetic routes are typically employed for the synthesis of this compound itself?

A2: Two primary routes for the synthesis of this compound and other strained cycloalkynes are:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from a suitable precursor.

  • Fragmentation of 1,2,3-Selenadiazoles: This approach utilizes the thermal or photochemical decomposition of a 1,2,3-selenadiazole derived from a corresponding ketone (e.g., cycloundecanone). This method is often favored as it can proceed without the use of harsh reagents.[3][4]

Q3: I am experiencing low yields in my this compound synthesis. What are the potential causes?

A3: Low yields in this compound synthesis can stem from several factors, particularly its instability. As a strained alkyne, this compound is susceptible to degradation.[5] Key causes for low yields include:

  • Decomposition of the product: Exposure to air (oxidation), trace acids, electrophiles, elevated temperatures, or light can lead to polymerization and degradation of the final product.[5]

  • Incomplete reaction: The reaction conditions may not be optimized for full conversion of the starting material.

  • Side reactions: The formation of byproducts can reduce the overall yield of the desired this compound.

  • Purification losses: The purification process itself can lead to significant loss of the final product, especially if the compound is volatile or unstable on the purification media.

Q4: How can I minimize the degradation of this compound during and after synthesis?

A4: To minimize degradation, it is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.[5] It is also advisable to use purified, dry solvents and reagents to avoid introducing any acidic or electrophilic impurities. For storage, it is best to keep the purified this compound in a tightly sealed container at low temperatures and protected from light.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product yield Decomposition of this compound.[5]- Ensure all glassware is dry and the reaction is performed under an inert atmosphere. - Use freshly distilled solvents and high-purity reagents. - Maintain the recommended reaction temperature; avoid overheating. - Purify the product quickly and at low temperatures.
Incomplete conversion of the starting material (e.g., the corresponding selenadiazole).- Verify the purity of the starting ketone and other reagents. - Optimize reaction time and temperature. For thermal decomposition of selenadiazoles, ensure the temperature is sufficient for fragmentation but not so high as to cause degradation of the product.[3]
Formation of multiple products Side reactions are occurring.- Adjust the reaction conditions (e.g., temperature, concentration, solvent) to favor the desired reaction pathway. - In the case of dehydrohalogenation, the choice of base and solvent can be critical in minimizing side reactions.
Difficulty in purifying the product Co-elution of impurities with the product.- Employ alternative purification techniques such as distillation under reduced pressure or chromatography on a different stationary phase. - Ensure the crude product is appropriately worked up to remove as many impurities as possible before the final purification step.
Decomposition of the product on the chromatography column.- Deactivate the silica (B1680970) gel or alumina (B75360) by adding a small percentage of a base like triethylamine (B128534) to the eluent. - Perform chromatography at a lower temperature if possible.

Experimental Protocols

Synthesis of Cycloundecanone from Cyclododecanone

This procedure is a modification of a previously described method and involves a Favorskii-type rearrangement.[1][2]

Step 1: Dibromination of Cyclododecanone

  • Dissolve cyclododecanone in a suitable solvent such as benzene (B151609).

  • Slowly add bromine to the solution while stirring and maintaining the temperature between 20-25°C.

  • After the addition is complete, continue stirring for an additional 10-15 minutes at 35-40°C.

  • Cool the reaction mixture and pour it onto ice.

  • The crude 2,12-dibromocyclododecanone can be isolated and used in the next step.

Step 2: Favorskii Rearrangement

  • Stir the benzene solution of 2,12-dibromocyclododecanone and add powdered sodium methoxide (B1231860) in portions, maintaining the temperature at 25-30°C.[1]

  • After the addition, stir the mixture for another 20 minutes at the same temperature.

  • Extract the reaction mixture with water, 5% hydrochloric acid, and saturated aqueous sodium chloride.

  • Combine the aqueous phases and extract with ether.

  • The organic phases are then processed to isolate the methyl 1-cycloundecenecarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • The methyl 1-cycloundecenecarboxylate is then hydrolyzed and decarboxylated to yield cycloundecanone.

  • The crude cycloundecanone is purified by steam distillation.[1]

Synthesis of this compound via Selenadiazole Fragmentation

This is a general procedure for the synthesis of cycloalkynes from ketones.[3][4]

Step 1: Synthesis of the Selenadiazole

  • The synthesis of the 1,2,3-selenadiazole precursor starts from cycloundecanone.

  • The ketone is first converted to its semicarbazone.

  • The semicarbazone is then reacted with selenium dioxide in a suitable solvent to form the cycloundeceno-1,2,3-selenadiazole.

Step 2: Fragmentation to this compound

  • The purified selenadiazole is then decomposed to yield this compound.

  • This fragmentation can be achieved either by thermolysis (heating) or photolysis (irradiation with UV light).[3]

  • Thermolysis can sometimes be challenging and may require high temperatures, which can lead to product degradation.[3]

  • The crude this compound is then carefully purified, typically by chromatography or distillation under reduced pressure.

Visualizations

experimental_workflow cluster_ketone_synthesis Cycloundecanone Synthesis cluster_alkyne_synthesis This compound Synthesis A Cyclododecanone B Dibromination A->B C Favorskii Rearrangement B->C D Hydrolysis & Decarboxylation C->D E Cycloundecanone D->E F Cycloundecanone G Selenadiazole Formation F->G H Fragmentation (Thermolysis/Photolysis) G->H I Purification H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

troubleshooting_flow Start Low Yield of this compound Q1 Check for Product Decomposition Start->Q1 A1_1 Use Inert Atmosphere Q1->A1_1 Yes A1_2 Use Pure, Dry Reagents/Solvents Q1->A1_2 Yes A1_3 Control Temperature Q1->A1_3 Yes Q2 Check for Incomplete Reaction Q1->Q2 No A1_1->Q2 A1_2->Q2 A1_3->Q2 A2_1 Verify Starting Material Purity Q2->A2_1 Yes A2_2 Optimize Reaction Time/Temp Q2->A2_2 Yes Q3 Investigate Side Reactions Q2->Q3 No A2_1->Q3 A2_2->Q3 A3_1 Adjust Reaction Conditions Q3->A3_1 Yes End Improved Yield Q3->End No A3_1->End

References

cycloundecyne stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of cycloundecyne. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter when working with this compound.

Problem Potential Cause Recommended Solution
Low reaction yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Degradation of this compound stock: Strained alkynes can degrade over time, leading to lower effective concentrations.[1]1. Assess Purity: Before use, check the purity of your this compound stock using a suitable analytical method (see Experimental Protocols). 2. Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of this compound. 3. Optimize Storage: Ensure your this compound is stored under the recommended conditions (see Storage FAQs).
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal conditions.1. Increase Reaction Time: Monitor the reaction progress over a longer period. 2. Increase Temperature: If your biomolecules are stable at higher temperatures, consider increasing the reaction temperature (e.g., to 37°C) to enhance the reaction rate.[2][3] 3. Adjust Stoichiometry: Use a slight molar excess (1.5 to 5-fold) of this compound to drive the reaction to completion.[1]
Presence of interfering substances: The reaction buffer or other components in your mixture may be interfering with the reaction.1. Buffer Composition: Avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative) as they will compete with your target azide.[2] 2. Purify Components: Ensure all reaction components are free from impurities that could react with this compound.
Inconsistent or non-reproducible results Variability in this compound quality: The purity of the this compound may vary between batches or may have degraded since the last use.1. Standardize Aliquoting: Upon receiving, aliquot this compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air and moisture. 2. Purity Check: Perform a quick purity check (e.g., TLC or LC-MS) on the specific aliquot being used.
Environmental factors: Exposure to air, light, or elevated temperatures during handling can cause degradation.1. Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. 2. Protect from Light: Store and handle in amber vials or protect from direct light.
Observation of unexpected byproducts Degradation of this compound: The observed byproducts may be degradation products of this compound.1. Characterize Byproducts: If possible, use techniques like LC-MS to identify the mass of the byproducts to help elucidate their structure. 2. Review Handling Procedure: Carefully review your handling and storage procedures to identify potential sources of degradation.
Side reactions: Although SPAAC is highly selective, highly reactive cyclooctynes can sometimes participate in side reactions.1. Optimize Reaction Conditions: Adjusting pH or temperature may help minimize side reactions. 2. Purification: Ensure rigorous purification of the final conjugate to remove any byproducts.

Frequently Asked Questions (FAQs)

Stability

Q1: How stable is this compound?

A1: this compound, like other strained alkynes, is inherently less stable than linear alkynes due to significant ring strain.[1] This high reactivity is essential for its utility in SPAAC reactions but also makes it susceptible to degradation over time, especially when exposed to air, moisture, heat, or light.

Q2: What are the common degradation pathways for this compound?

A2: The primary degradation pathways for strained alkynes include:

  • Oxidation and Polymerization: Exposure to oxygen can lead to the formation of various oxidized species and polymers.

  • Reaction with Acids/Electrophiles: Traces of acidic impurities can catalyze decomposition.

  • Thermal Decomposition: Elevated temperatures can promote degradation.

  • Photochemical Decomposition: Exposure to light, particularly UV light, can induce degradation.

Q3: How can I monitor the stability of my this compound?

A3: The stability of your this compound can be monitored by periodically assessing its purity. Techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used. A decrease in the intensity of the parent compound signal and the appearance of new signals are indicative of degradation.

Storage

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf-life, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For frequent use, storing at 2-8°C under an inert atmosphere may be acceptable for short periods.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Form: Storing as a dry, solid powder is generally preferred over solutions. If in solution, use an anhydrous, aprotic solvent.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you need to store it in solution for a short time, use an anhydrous, aprotic solvent such as DMSO or DMF, and store at low temperatures under an inert atmosphere.

Q6: How should I handle this compound upon receipt?

A6: Upon receipt, it is best practice to allow the vial to warm to room temperature before opening to prevent condensation of moisture. If you plan to use it for multiple experiments, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to the environment.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a this compound sample.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F254)

  • Developing solvent system (e.g., 9:1 Hexanes:Ethyl Acetate - this may need to be optimized)

  • TLC chamber

  • Staining solution (e.g., potassium permanganate (B83412) stain)

  • Heat gun

Procedure:

  • Prepare a dilute solution of your this compound sample in a volatile solvent (e.g., dichloromethane).

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in a chamber pre-saturated with the developing solvent system.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots. If the compound is UV active, you can view it under a UV lamp. Alternatively, stain the plate with a suitable stain (e.g., potassium permanganate, which reacts with the alkyne).

  • A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities or degradation products.

Protocol 2: General Procedure for a Small-Scale SPAAC Reaction

Objective: To perform a test conjugation of an azide-containing molecule with this compound.

Materials:

  • Azide-containing molecule of interest

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF (if needed for solubility)

Procedure:

  • Prepare a stock solution of your azide-containing molecule in the reaction buffer.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • In a microcentrifuge tube, add the desired amount of the azide-containing molecule solution.

  • Add the appropriate amount of the this compound stock solution to achieve the desired molar ratio (e.g., 1.5 equivalents of this compound).

  • If necessary, add more reaction buffer to reach the final desired concentration. The final concentration of the organic co-solvent should be kept to a minimum.[1]

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature or 37°C. Reaction times can range from a few minutes to several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or SDS-PAGE for protein conjugations).

  • Once the reaction is complete, purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC).

Visualizations

Troubleshooting_SPAAC start Low SPAAC Yield check_purity Assess this compound Purity start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok use_fresh Use Fresh this compound purity_ok->use_fresh No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes use_fresh->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Time, Temp, Stoichiometry conditions_ok->optimize_conditions No check_buffer Check for Interfering Substances conditions_ok->check_buffer Yes success Yield Improved optimize_conditions->success buffer_ok Buffer Compatible? check_buffer->buffer_ok change_buffer Use Azide-Free Buffer buffer_ok->change_buffer No buffer_ok->success Yes change_buffer->success

Caption: Troubleshooting workflow for low SPAAC reaction yields.

Storage_Workflow receive Receive this compound warm Warm to Room Temp Before Opening receive->warm aliquot Aliquot into Single-Use Vials (under inert atmosphere) warm->aliquot storage_decision Storage Duration? aliquot->storage_decision long_term Long-Term Storage (≤ -20°C, Inert Gas, Dark) storage_decision->long_term > 1 Month short_term Short-Term Storage (2-8°C, Inert Gas, Dark) storage_decision->short_term < 1 Month use Use in Experiment long_term->use short_term->use

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Troubleshooting Copper-Free Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click reactions, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry?

Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that facilitates the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage. This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a concern.[1][2]

Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?

The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[1][2] It also simplifies purification as there is no need to remove residual copper from the final product.[1]

Q3: My SPAAC reaction has a low yield. What are the potential causes?

Several factors can contribute to low reaction yields in copper-free click chemistry:

  • Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during prolonged storage, leading to degradation or oligomerization.[1]

  • Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.[1]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1][3]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[1]

  • Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[1]

  • Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule, reducing the efficiency of your intended reaction.[4]

Q4: How can I improve the yield of my SPAAC reaction?

To improve the yield, consider the following optimization strategies:

  • Reagent Quality and Storage: Ensure your cyclooctyne and azide reagents are of high purity and have been stored correctly, typically cold and protected from light.[1] Use them promptly after reconstitution.

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]

  • Improve Solubility: If solubility is an issue, consider adding a co-solvent like DMSO or acetonitrile.[4] Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins that may denature.[1][4]

  • Optimize Reaction Conditions: Experiment with different buffers, pH levels, and temperatures. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[1][5][6] A pH between 7 and 8.5 is generally recommended.[4][7]

  • Increase Reaction Time: If steric hindrance is a potential issue, increasing the reaction time or temperature may improve yields.[8]

  • Protect from Light: If either of your molecules is light-sensitive, protect the reaction from light.[1]

Q5: Are there any known side reactions with cyclooctyne reagents?

Yes, strained cyclooctynes can undergo side reactions, particularly with thiols. For instance, DBCO can react with cysteine residues in proteins, which can be a source of off-target labeling.[1]

Troubleshooting Guide

If you are experiencing low yields, this step-by-step guide can help you identify and resolve the issue.

Step 1: Perform a Control Reaction

To determine if the issue is with your specific biomolecules or the general reaction conditions, perform a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl (B1604629) azide and DBCO-amine).

  • Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.[1]

  • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.[1]

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow start Low Reaction Yield control_reaction Perform Control Reaction (e.g., small molecule azide + cyclooctyne) start->control_reaction control_success Control Successful? control_reaction->control_success issue_biomolecule Problem is likely with your biomolecule. control_success->issue_biomolecule Yes control_fail Problem is likely with reagents or conditions. control_success->control_fail No check_steric_hindrance Check for Steric Hindrance issue_biomolecule->check_steric_hindrance check_solubility Check Biomolecule Solubility issue_biomolecule->check_solubility check_degradation Check Biomolecule Integrity/ Degradation issue_biomolecule->check_degradation solution High Yield Achieved check_steric_hindrance->solution check_solubility->solution check_degradation->solution check_reagent_quality Verify Reagent Quality and Storage control_fail->check_reagent_quality optimize_conditions Optimize Reaction Conditions (Buffer, pH, Temp) control_fail->optimize_conditions check_stoichiometry Verify Stoichiometry control_fail->check_stoichiometry check_reagent_quality->solution optimize_conditions->solution check_stoichiometry->solution

Caption: Troubleshooting workflow for low yields in copper-free click reactions.

Quantitative Data Summary

The choice of buffer and pH can significantly impact the reaction rate of SPAAC. The following table summarizes the second-order rate constants for the reaction of sulfo-DBCO-amine with two different azides in various buffers at 25°C and 37°C.

Buffer (pH 7)Azide CompoundRate Constant (M⁻¹s⁻¹) at 25°CRate Constant (M⁻¹s⁻¹) at 37°C
PBS3-azido-L-alanine0.320.85
PBS1-azido-1-deoxy-β-D-glucopyranoside0.441.01
HEPES3-azido-L-alanine0.551.22
HEPES1-azido-1-deoxy-β-D-glucopyranoside0.781.65
DMEM3-azido-L-alanine0.590.97
RPMI3-azido-L-alanine0.270.77

Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[5][6] As the data indicates, HEPES buffer generally provides higher reaction rates compared to PBS.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Click Reaction

This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Incubation at 37°C can increase the reaction rate.[4]

    • Reaction times can vary from a few minutes to several hours, depending on the reactants and their concentrations.

    • Protect the reaction from light if either of the molecules is light-sensitive.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.

    • Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.[4]

Protocol 2: Control Reaction for Troubleshooting

This protocol helps to determine if the issue with a low-yield reaction is due to the reagents or the conditions.

  • Small Molecule Test:

    • Perform a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl azide and DBCO-amine).

    • Follow the general SPAAC protocol (Protocol 1) with these control reagents.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.

  • Interpretation:

    • Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.[1]

    • Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions of the azide or cyclooctyne.[1]

Signaling Pathways and Workflows

The following diagram illustrates the general experimental workflow for a copper-free click reaction.

Experimental_Workflow reagent_prep 1. Reagent Preparation - Dissolve Azide Molecule - Dissolve Cyclooctyne Molecule reaction_setup 2. Reaction Setup - Combine Reagents - Adjust Stoichiometry - Add Co-solvent (if needed) reagent_prep->reaction_setup incubation 3. Incubation - Set Temperature (RT or 37°C) - Set Time (minutes to hours) - Protect from Light (if needed) reaction_setup->incubation monitoring 4. Monitoring - LC-MS, SDS-PAGE, or HPLC incubation->monitoring purification 5. Purification - Chromatography or Dialysis monitoring->purification final_product Purified Conjugate purification->final_product

References

Optimizing SPAAC Reactions with Cycloundecyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a specific focus on the use of cycloundecyne and other less-strained cycloalkynes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges associated with less reactive cycloalkyne systems and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: Why is my SPAAC reaction with this compound so slow compared to reactions with DBCO or BCN?

A1: The rate of a SPAAC reaction is primarily driven by the ring strain of the cycloalkyne. Cyclooctynes like Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) have significant ring strain (approximately 18 kcal/mol), which lowers the activation energy of the cycloaddition reaction with an azide (B81097). This compound, being a larger and more flexible ring, possesses considerably less ring strain. This lower strain energy results in a higher activation barrier for the reaction, leading to significantly slower reaction kinetics.

Q2: What are the key parameters to consider when optimizing a SPAAC reaction with a less reactive cycloalkyne like this compound?

A2: For less reactive cycloalkynes, careful optimization of reaction parameters is crucial. The key factors to consider are:

  • Concentration of Reactants: Increasing the concentration of both the this compound and the azide partner will increase the reaction rate.

  • Temperature: Higher temperatures can significantly accelerate the reaction. However, the thermal stability of your biomolecules must be taken into account.

  • pH: The pH of the reaction buffer can influence the rate. A slightly basic pH (7.5-8.5) often improves reaction kinetics.

  • Solvent/Buffer System: The choice of buffer and the presence of organic co-solvents can impact reactant solubility and reaction rates.

  • Reaction Time: Be prepared for significantly longer reaction times compared to more strained systems.

Q3: Can I use a catalyst to speed up my this compound SPAAC reaction?

A3: A major advantage of SPAAC is that it is a "copper-free" click chemistry reaction, avoiding the cytotoxicity associated with copper catalysts.[1] Adding a copper catalyst would change the reaction mechanism to a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and negate the benefits of the SPAAC approach. For accelerating slow SPAAC reactions, it is recommended to optimize the reaction conditions as mentioned above rather than adding a catalyst.

Q4: Are there any common side reactions to be aware of when using this compound?

A4: While SPAAC is known for its high selectivity, side reactions can occur, especially with prolonged reaction times that may be necessary for less reactive cycloalkynes. With highly reactive cyclooctynes, reactions with thiols have been observed. Although this compound is less reactive, it is good practice to be aware of potential side reactions with nucleophiles present in complex biological media, especially under harsh conditions or over extended incubation periods.[2] Additionally, the azide reaction partner can be susceptible to reduction by agents like DTT, which should be avoided in the reaction mixture.

Troubleshooting Guide

Problem: Low or No Product Formation

This is a common issue when working with less-strained cycloalkynes like this compound. The following decision tree can help you troubleshoot the problem.

G start Low or No Product Formation q1 Have you confirmed the identity and purity of your starting materials? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your reactant concentrations high enough? a1_yes->q2 sol1 Characterize starting materials (NMR, MS). Synthesize or purchase new reagents if necessary. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your reaction time sufficient? a2_yes->q3 sol2 Increase the concentration of both this compound and azide. Consider limitations due to solubility. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you optimized the reaction temperature? a3_yes->q4 sol3 Extend the reaction time. Monitor the reaction over 24-48 hours or longer. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is your buffer system and pH optimal? a4_yes->q5 sol4 Increase the temperature (e.g., from 25°C to 37°C), ensuring biomolecule stability. a4_no->sol4 sol4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no q6 Is poor solubility a potential issue? a5_yes->q6 sol5 Perform a pH screen (7.0-8.5). Consider switching from PBS to HEPES, which can offer faster kinetics. a5_no->sol5 sol5->q6 a6_no No q6->a6_no a6_yes Yes q6->a6_yes end_node Re-evaluate experimental design or consider a more reactive cycloalkyne if issues persist. a6_no->end_node sol6 Add a minimal amount of a compatible organic co-solvent (e.g., DMSO, acetonitrile). a6_yes->sol6 sol6->end_node

Troubleshooting workflow for low product yield in this compound SPAAC.

Data Presentation: Optimizing Reaction Conditions

Due to the limited availability of specific kinetic data for this compound, the following tables provide a general guide for optimizing your reaction conditions based on principles established for other SPAAC systems.

Table 1: Effect of Reaction Parameters on SPAAC Reaction Rate

ParameterGeneral Trend for SPAACRecommendation for this compoundRationale
Cycloalkyne Strain Higher Strain = Faster RateN/A (Inherent property)Lower ring strain in this compound is the primary reason for slower kinetics compared to cyclooctynes.
Concentration Rate is proportional to [Azide] x [Alkyne]Increase concentration of both reactantsTo compensate for the lower intrinsic reactivity.
Temperature Higher Temperature = Faster RateIncrease from 25°C to 37°C or higher (if molecules are stable)Provides more energy to overcome the activation barrier.
pH Generally faster at slightly basic pHOptimize within pH 7.0 - 8.5Can enhance the nucleophilicity of the azide.[3]
Buffer HEPES often faster than PBSScreen different buffer systems; start with HEPES.[3]Buffer components can influence reaction kinetics.[4]
Co-solvent Can increase solubility but may affect rateUse minimal amount of DMSO or acetonitrile (B52724) if neededPrimarily to address solubility issues of hydrophobic reactants.[3]

Table 2: Comparative Reactivity of Cycloalkynes (Qualitative)

This table provides a qualitative comparison of the expected reactivity of this compound relative to more common cyclooctynes.

CycloalkyneRelative Ring StrainExpected SPAAC Reactivity
DBCO (Dibenzocyclooctyne)HighVery Fast
BCN (Bicyclo[6.1.0]nonyne)HighFast
Cyclooctyne ModerateModerate
This compound Low Slow

Experimental Protocols

Protocol 1: General Procedure for SPAAC with this compound

This protocol provides a starting point for a SPAAC reaction with a less reactive cycloalkyne. Optimization of concentrations, temperature, and reaction time will likely be necessary.

Materials:

  • Azide-functionalized molecule

  • This compound-functionalized molecule

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Organic Co-solvent (e.g., DMSO or acetonitrile, if required)

  • Analytical tools for monitoring (e.g., HPLC, LC-MS, SDS-PAGE)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in the reaction buffer to the desired final concentration (a higher concentration, e.g., 1-10 mM, is recommended).

    • Prepare a concentrated stock solution of the this compound-containing reagent in a minimal amount of a compatible organic solvent like DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the azide-modified molecule with the this compound stock solution. A molar excess of one reagent (typically the smaller, more accessible one) can be used to drive the reaction.

    • Ensure the final concentration of the organic co-solvent is low (e.g., <10%) to avoid potential negative impacts on biomolecule stability and reaction rate.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at a controlled temperature. For this compound, starting at 37°C is recommended to increase the reaction rate.[5]

    • Allow the reaction to proceed for an extended period (e.g., 24-48 hours), with gentle agitation.

  • Reaction Monitoring:

    • At various time points, take aliquots of the reaction mixture to monitor the formation of the product and consumption of starting materials using an appropriate analytical technique (HPLC or LC-MS are recommended).

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the conjugate to remove unreacted starting materials. The choice of purification method will depend on the nature of your conjugate (e.g., size-exclusion chromatography for proteins, HPLC for small molecules).

G prep Reagent Preparation (High Concentration in Optimal Buffer) setup Reaction Setup (Add this compound, Minimize Co-solvent) prep->setup incubate Incubation (Elevated Temperature, e.g., 37°C, Extended Time) setup->incubate monitor Reaction Monitoring (HPLC, LC-MS) incubate->monitor purify Purification of Conjugate monitor->purify

Experimental workflow for SPAAC with this compound.
Protocol 2: Strategy for Accelerating Slow SPAAC Reactions

If the general protocol results in an unacceptably slow reaction, consider the following strategies.

G start Slow SPAAC Reaction increase_conc Increase Reactant Concentrations start->increase_conc increase_temp Increase Temperature start->increase_temp optimize_buffer Optimize Buffer/pH start->optimize_buffer micellar_catalysis Consider Micellar Catalysis (for hydrophobic reactants) start->micellar_catalysis

Strategies to accelerate slow SPAAC reactions.
  • Increase Reactant Concentrations: If solubility permits, significantly increasing the concentration of both the this compound and azide is the most direct way to increase the reaction rate for this second-order reaction.

  • Increase Temperature: If your molecules are stable at higher temperatures, increasing the incubation temperature (e.g., to 40-50°C) can provide a significant rate enhancement.

  • Optimize Buffer and pH: Systematically screen different buffers (e.g., HEPES, borate) and pH values (from 7.0 to 8.5) to find the optimal conditions for your specific system.

  • Micellar Catalysis: For hydrophobic reactants, the addition of surfactants to form micelles has been shown to dramatically accelerate SPAAC reactions by increasing the effective concentration of the reactants within the micelles.[6] This could be a powerful strategy for reactions involving poorly water-soluble this compound derivatives.

References

Technical Support Center: Cycloundecyne in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cycloundecyne in biological experiments, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological studies?

This compound is a cyclic alkyne that serves as a reagent in bioorthogonal chemistry. Specifically, it is used for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The inherent ring strain of the this compound allows it to react efficiently and selectively with azide-modified biomolecules within a biological environment without the need for a toxic copper catalyst. Due to its larger ring size compared to more common cyclooctynes, this compound is generally considered to be more stable and less prone to side reactions.

Q2: What are the potential side reactions of this compound in biological media?

The primary concern for side reactions with strained alkynes like this compound in biological media is their reaction with endogenous nucleophiles, particularly thiols. The high concentration of glutathione (B108866) (GSH) in the cellular environment, as well as cysteine residues in proteins, can lead to off-target labeling. This occurs via a thiol-yne reaction, which is a Michael-type addition of the thiol to the strained alkyne. While this compound is less reactive than more strained cyclooctynes, this side reaction can still occur, leading to a reduction in the effective concentration of your this compound probe and potential off-target effects.

Q3: How does the stability of this compound compare to other cycloalkynes like BCN or DBCO?

The stability of a cyclic alkyne is inversely related to its ring strain; the more strained the alkyne, the more reactive it is, but also the less stable. This compound, with its larger 11-membered ring, possesses significantly less ring strain than the 8-membered rings of bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). Consequently, this compound is expected to be more stable in biological media and less prone to side reactions with thiols compared to BCN and DBCO.[1] However, this increased stability also comes with a lower SPAAC reaction rate.

Q4: I am observing lower than expected labeling efficiency. What could be the cause?

Low labeling efficiency can stem from several factors:

  • Instability of this compound: Although more stable than smaller cycloalkynes, this compound can still degrade over time, especially with improper storage or handling. Ensure it is stored under inert gas and protected from light and heat.

  • Side Reactions: As discussed in Q2, reaction with cellular thiols can deplete your this compound probe.

  • Low SPAAC Reaction Rate: The reaction between this compound and your azide-labeled biomolecule may be too slow under your experimental conditions. Consider increasing the concentration of the this compound probe or extending the incubation time.

  • Issues with the Azide-Labeled Biomolecule: Confirm the successful incorporation and accessibility of the azide (B81097) group on your target biomolecule.

Q5: How can I minimize side reactions with thiols?

Minimizing thiol-yne side reactions is crucial for clean and efficient labeling. Consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate your this compound probe to find the lowest concentration that still provides adequate labeling of your target.

  • Optimize Incubation Time: Shorter incubation times can reduce the extent of off-target reactions.

  • Pre-treatment with a Thiol Scavenger: In some instances, pre-treating cells with a mild thiol-depleting agent like N-ethylmaleimide (NEM) can be considered, though this may impact cellular physiology.

  • Use of Thiol-Resistant Cycloalkynes: If thiol reactivity is a major issue, consider using cyclooctyne (B158145) derivatives that have been specifically designed to have lower reactivity towards thiols, although this may not be an option if you are committed to using this compound.

Troubleshooting Guides

Problem 1: High background signal or non-specific labeling.

Possible Causes:

  • Reaction of this compound with abundant, non-target biomolecules containing thiols (e.g., glutathione, cysteine-containing peptides and proteins).

  • Hydrophobic interactions of the this compound probe with cellular components.

  • Insufficient washing steps after labeling.

Troubleshooting Steps:

  • Assess Thiol Reactivity: Perform a control experiment by incubating your this compound probe with a high concentration of a model thiol like glutathione (GSH) or N-acetylcysteine (NAC) and analyze the reaction mixture by LC-MS to detect the formation of adducts.

  • Optimize Probe Concentration and Incubation Time: Reduce the concentration of the this compound probe and shorten the incubation time to minimize off-target reactions.

  • Improve Washing Protocol: Increase the number and stringency of washing steps after the labeling reaction to remove non-covalently bound probe. The inclusion of a mild non-ionic detergent (e.g., Tween-20 or Triton X-100) in the wash buffers can help reduce hydrophobic interactions.

  • Consider a Different Cycloalkyne: If background remains high, a less reactive (and more stable) cycloalkyne might be necessary, or a derivative with improved hydrophilicity.

Problem 2: Inconsistent results between experiments.

Possible Causes:

  • Degradation of the this compound stock solution.

  • Variability in cell health or number between experiments.

  • Inconsistent incubation conditions (time, temperature, probe concentration).

Troubleshooting Steps:

  • Proper Stock Management: Aliquot your this compound stock solution upon receipt and store it under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Confirm Stock Integrity: Before critical experiments, you can check the purity of your this compound stock by NMR or LC-MS.

  • Standardize Cell Culture: Ensure consistent cell passage number, density, and viability for each experiment.

  • Maintain Consistent Protocols: Use a standardized protocol with precise incubation times, temperatures, and probe concentrations.

Data Presentation

Table 1: Relative Stability and Reactivity of Common Cycloalkynes

CycloalkyneRing SizeRelative StrainSPAAC Rate (with Benzyl Azide)Relative Thiol Reactivity
DBCO8HighHighHigh
BCN8HighHighHigh[1]
Cyclooctyne8MediumMediumMedium
This compound 11 Low Low Low (Predicted)

Note: This table provides a qualitative comparison. Actual reaction rates and side-reactivity will depend on the specific derivatives and experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the half-life of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with serum, if applicable)

  • HPLC or LC-MS system with a C18 column

  • Internal standard (a stable compound with similar chromatographic properties that does not react with the medium)

Methodology:

  • Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use (e.g., 10 µM). Also, prepare a control sample of this compound in a stable solvent like acetonitrile (B52724) at the same concentration.

  • Spike both solutions with a known concentration of an internal standard.

  • Incubate the cell culture medium sample at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated medium.

  • Immediately quench any potential reactions by adding an excess of cold acetonitrile (e.g., 3 volumes) to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS.

  • Quantify the peak area of the this compound relative to the internal standard at each time point.

  • Plot the relative this compound concentration versus time to determine its stability and calculate the half-life.

Protocol 2: Detecting this compound-Thiol Adducts by LC-MS

Objective: To qualitatively or quantitatively assess the formation of adducts between this compound and a model thiol (glutathione).

Materials:

  • This compound stock solution

  • Glutathione (GSH) solution (e.g., 50 mM in PBS, pH 7.4)

  • LC-MS system

Methodology:

  • Incubate this compound (e.g., 100 µM) with an excess of GSH (e.g., 1 mM) in PBS at 37°C.

  • At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the reaction mixture.

  • Dilute the aliquot in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).

  • Analyze the samples by LC-MS.

  • Search the mass spectrometry data for the expected mass of the this compound-GSH adduct (Mass of this compound + Mass of GSH).

  • Monitor the formation of the adduct over time by observing the increase in its corresponding peak area.

Visualizations

Side_Reactions cluster_0 Desired Pathway: SPAAC cluster_1 Side Reaction Pathway Cycloundecyne_SPAAC This compound Triazole Stable Triazole (Labeled Biomolecule) Cycloundecyne_SPAAC->Triazole [3+2] Cycloaddition Azide Azide-labeled Biomolecule Azide->Triazole Cycloundecyne_Side This compound Thiol_Adduct Thiol Adduct (Off-Target Labeling) Cycloundecyne_Side->Thiol_Adduct Thiol-yne Reaction Thiol Endogenous Thiol (e.g., Glutathione) Thiol->Thiol_Adduct Cycloundecyne_Input This compound Probe Cycloundecyne_Input->Cycloundecyne_SPAAC Cycloundecyne_Input->Cycloundecyne_Side

Caption: Desired SPAAC pathway versus the primary side reaction of this compound with endogenous thiols.

Troubleshooting_Workflow Start Low Labeling Efficiency or High Background Observed Check_Purity Check this compound Stock Purity & Stability (Protocol 1) Start->Check_Purity Check_Purity->Start Degraded (Use new stock) Assess_Side_Reactions Assess Thiol Reactivity (Protocol 2) Check_Purity->Assess_Side_Reactions Purity OK Optimize_Conditions Optimize Probe Concentration & Incubation Time Assess_Side_Reactions->Optimize_Conditions Side Reactions Detected Improve_Washing Improve Washing Protocol Assess_Side_Reactions->Improve_Washing No Significant Side Reactions Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Consider_Alternative Consider Alternative Cycloalkyne Optimize_Conditions->Consider_Alternative Improve_Washing->Problem_Solved Improve_Washing->Consider_Alternative

References

Technical Support Center: Purification of Cycloundecyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols to address common issues encountered during the purification of cycloundecyne and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound product appears to be unstable and decomposes upon purification or storage. What is the cause and how can I prevent this?

A1: The instability of this compound is primarily due to the significant ring strain of the cyclic alkyne. The ideal 180° bond angle for a triple bond is distorted within the eleven-membered ring, leading to high reactivity and a propensity for decomposition.[1] Degradation can be accelerated by:

  • Exposure to Air: Oxidation and polymerization can occur, leading to insoluble materials.

  • Presence of Acids or Electrophiles: Trace acidic impurities can catalyze decomposition. Standard silica (B1680970) gel for chromatography is acidic and can cause degradation.

  • Elevated Temperatures: Strained alkynes can be thermally unstable.

  • Light Exposure: Photochemical degradation pathways may be initiated.

To mitigate instability:

  • Inert Atmosphere: Conduct all purification and handling steps under an inert atmosphere of nitrogen or argon.

  • Dry and Degassed Solvents: Use rigorously dried and deoxygenated solvents to prevent reactions with water and oxygen.

  • Deactivated Silica Gel: For column chromatography, use silica gel that has been deactivated, for example, by treatment with a triethylamine (B128534) solution, to neutralize its acidity.

  • Low Temperatures: Perform purifications at low temperatures where possible and store the final product at or below -20°C.

Q2: What are the likely impurities in my this compound reaction mixture, particularly when synthesizing from cyclododecanone?

A2: A common synthetic route to this compound is the Shapiro reaction, starting from cyclododecanone.[2] The primary impurities to expect are:

  • Unreacted Starting Materials: Cyclododecanone and p-toluenesulfonylhydrazine (tosylhydrazone).

  • Tosylhydrazone Intermediate: The immediate precursor to the this compound.

  • Byproducts from the Base: If using an organolithium base like n-butyllithium, byproducts from its reactions (e.g., with the solvent) may be present.

Q3: I am having difficulty separating my this compound product from impurities using column chromatography. What can I do?

A3: Challenges in chromatographic separation can arise from several factors:

  • Co-elution of Impurities: Structurally similar byproducts may have polarities close to your product, leading to overlapping fractions.

  • Product Decomposition on the Column: As mentioned in Q1, the acidic nature of standard silica gel can degrade the product.

  • Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution.

Troubleshooting Steps:

  • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a difference in Rf values) between your product and the impurities. A target Rf value for the product is often around 0.3.

  • Use Deactivated Silica: To prevent degradation of the acid-sensitive this compound, use deactivated silica gel.

  • Gradient Elution: Employing a solvent gradient of gradually increasing polarity can help to resolve compounds with similar Rf values.

  • Alternative Stationary Phases: If silica gel proves problematic, consider other stationary phases like alumina (B75360) or reverse-phase silica.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield after purification. 1. Decomposition of this compound during the reaction or purification.[1] 2. The product is highly volatile and was lost during solvent removal.1. Verify the quality of the starting materials. If the this compound has been stored for a long time, consider re-purifying a small batch first.[1] 2. Handle the product at low temperatures and use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure).
The purified product is still impure, as indicated by NMR or other analyses. 1. Co-elution of impurities with similar polarity during column chromatography. 2. Incomplete removal of starting materials or byproducts.1. Optimize the chromatography conditions by trying different solvent systems or using a gradient elution. 2. Consider a different purification technique, such as distillation or recrystallization, either alone or in combination with chromatography.
The product "oils out" during recrystallization instead of forming crystals. 1. The chosen solvent is too good a solvent for the compound. 2. The solution is supersaturated. 3. The presence of impurities is inhibiting crystallization.1. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. 2. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. 3. Attempt further purification by another method (e.g., flash chromatography) before recrystallization.
The column runs very slowly during flash chromatography. 1. The silica gel is packed too tightly. 2. The chosen solvent has a high viscosity. 3. Fine particles are clogging the column.1. Ensure the silica gel is not packed too densely. 2. If possible, choose a less viscous solvent system that still provides good separation. 3. Ensure the silica gel is of good quality and consider filtering the crude mixture before loading it onto the column.

Experimental Protocols

1. Flash Column Chromatography (General Protocol for this compound)

This protocol is a general guideline and should be optimized for your specific reaction mixture based on TLC analysis.

  • Preparation of Deactivated Silica Gel:

    • Prepare a solvent system containing 1-3% triethylamine in your chosen eluent.

    • Pack the column with silica gel using this solvent system.

    • Flush the column with one to two column volumes of this solvent to ensure the silica is fully deactivated.

  • Column Packing and Sample Loading:

    • Prepare a slurry of the deactivated silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible, volatile solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., hexane (B92381) or pentane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low to prevent product decomposition.

2. Distillation (for Volatile this compound Derivatives)

For this compound derivatives with sufficient volatility, vacuum distillation can be an effective purification method.

  • Setup:

    • Use a short-path distillation apparatus to minimize product loss.

    • Ensure all glassware is dry and the system can hold a good vacuum.

  • Procedure:

    • Place the crude product in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for your this compound derivative under the applied pressure.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table provides a general comparison of common purification techniques. The efficiency and yield will be highly dependent on the specific this compound derivative and the impurities present.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Flash Column Chromatography >95%50-80%High resolution, applicable to a wide range of compounds.Can be time-consuming, potential for product decomposition on the stationary phase.
Distillation >98%60-90%Effective for removing non-volatile impurities, scalable.Only suitable for thermally stable and volatile compounds.
Recrystallization >99%40-70%Can yield very pure material, relatively simple procedure.Not suitable for all compounds (oils), can have lower yields due to solubility losses.

Visualizations

Purification_Workflow crude Crude Reaction Mixture tlc TLC Analysis crude->tlc Optimize Separation distillation Vacuum Distillation crude->distillation If Volatile chromatography Flash Column Chromatography tlc->chromatography Primary Method analysis Purity Analysis (NMR, GC-MS) chromatography->analysis pure_product Pure this compound distillation->pure_product recrystallization Recrystallization recrystallization->pure_product analysis->recrystallization <95% Purity (Further Purification) analysis->pure_product >95% Purity

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Decomposition start Low Yield or Decomposition Observed check_air Is the reaction/purification under inert atmosphere? start->check_air check_temp Are you using elevated temperatures? check_air->check_temp Yes use_inert Implement inert atmosphere techniques (N2 or Ar) check_air->use_inert No check_silica Are you using standard silica gel? check_temp->check_silica No use_low_temp Perform purification at lower temperatures check_temp->use_low_temp Yes use_deactivated Use deactivated silica gel check_silica->use_deactivated Yes stable_product Improved Stability and Yield check_silica->stable_product No use_inert->check_temp use_low_temp->check_silica use_deactivated->stable_product

Caption: Decision tree for troubleshooting this compound decomposition during purification.

References

Technical Support Center: Strained Cycloalkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strained cycloalkynes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of these highly reactive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of strained cycloalkynes?

Strained cycloalkynes are inherently unstable due to the significant ring strain imposed on the alkyne functional group.[1] An ideal alkyne is linear, with a 180° bond angle. Forcing this linear geometry into a small or medium-sized ring distorts this angle, creating substantial angle strain.[2][3] This stored potential energy makes the molecule highly reactive and susceptible to various degradation pathways.[1][4] While a balance between reactivity and stability is crucial for applications like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), higher reactivity often correlates with increased instability.[1][4]

Q2: What are the common degradation pathways for strained cycloalkynes?

Several degradation pathways can affect the integrity of strained cycloalkynes. The most common include:

  • Oxidation and Polymerization: Exposure to atmospheric oxygen can lead to oxidation or polymerization, often resulting in insoluble byproducts.[1][5]

  • Acid/Electrophile-Initiated Decomposition: Trace amounts of acidic impurities or other electrophiles can trigger decomposition.[1] Dibenzocyclooctyne (DBCO) derivatives are known to undergo rearrangement under strongly acidic conditions, such as during peptide cleavage from a resin using trifluoroacetic acid (TFA).[6]

  • Thermal Degradation: Many strained cycloalkynes are not stable at room temperature for extended periods.[1][4]

  • Photochemical Degradation: Exposure to light can initiate degradation in some reactive molecules.[1][7]

  • Self-Reaction: Highly activated cycloalkynes, such as difluorobenzocyclooctyne (DIFBO), are so reactive that they can spontaneously trimerize in solution.[8][9]

  • Thiol-yne Addition: In biological applications, a significant side reaction is the azide-independent addition of free thiols (e.g., from cysteine residues in proteins) to the strained alkyne.[10][11]

Cycloalkyne Strained Cycloalkyne Pathway1 Oxidation / Polymerization Pathway2 Acid / Electrophile Decomposition Pathway3 Thermal Degradation Pathway4 Photodegradation Pathway5 Thiol-yne Addition (Side Reaction) Degradation Degradation Products (Inactive) Pathway1->Degradation Pathway2->Degradation Pathway3->Degradation Pathway4->Degradation Pathway5->Degradation Forms Thioether Adduct Cause1 Oxygen Cause1->Pathway1 Cause2 Acid / Electrophiles Cause2->Pathway2 Cause3 Heat Cause3->Pathway3 Cause4 Light Cause4->Pathway4 Cause5 Free Thiols (R-SH) Cause5->Pathway5 Workflow for Handling Strained Cycloalkynes Start Start: Retrieve from -20°C Storage Warm Allow vial to warm to room temperature Start->Warm Prevents condensation Inert Move to inert atmosphere (e.g., glovebox) Warm->Inert Open Open vial Inert->Open Weigh Weigh desired amount quickly Open->Weigh Dissolve Dissolve in anhydrous, degassed solvent Weigh->Dissolve Store Reseal and store under inert gas at -20°C Weigh->Store If not using all Use Use immediately in experiment Dissolve->Use Start Protein with Azide and Free Cysteine (-SH) AddAlkyne Add Strained Cycloalkyne Start->AddAlkyne Reaction Two Competing Reactions Occur AddAlkyne->Reaction SPAAC Desired SPAAC Reaction (Azide + Alkyne) Reaction->SPAAC Specific ThiolYne Undesired Thiol-yne Reaction (Cysteine-SH + Alkyne) Reaction->ThiolYne Non-Specific Product_SPAAC Specific Labeling (Triazole Linkage) SPAAC->Product_SPAAC Product_ThiolYne Non-Specific Labeling (Thioether Linkage) ThiolYne->Product_ThiolYne

References

Technical Support Center: Maximizing DNA Ligation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their DNA ligation experiments for maximum efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of insert to vector for ligation?

The ideal insert-to-vector molar ratio is crucial for successful ligation and depends on the type of ligation and the size of the DNA fragments. While a 3:1 ratio is a common starting point for standard sticky-end ligations, adjustments are often necessary for optimal results.[1][2] For blunt-end ligations, which are inherently less efficient, a higher ratio of up to 10:1 is recommended.[2]

Ligation TypeRecommended Insert:Vector Molar RatioNotes
Standard Sticky-End3:1A good starting point for most applications.[1][2]
Large Inserts (>5 kb)1:1Helps to reduce the formation of multiple insert concatemers.[1]
Small Inserts (<500 bp)5:1Increases the probability of the smaller insert ligating into the vector.[1]
Blunt-End Ligation10:1Compensates for the lower efficiency of blunt-end joining.[2]
TA Cloning10:1Often requires a higher concentration of insert.[1]
Short AdaptorsUp to 1:20Necessary to drive the reaction towards adaptor ligation.[3][4]
Multiple Inserts6:1 (Insert:Vector)Promotes the ligation of multiple fragments into the vector.[3]

To easily calculate the precise amount of insert DNA needed for your specific vector and desired molar ratio, you can use online tools like the NEBioCalculator or other available ligation calculators.[3][5][6][7][8]

Q2: What are the optimal temperature and incubation times for ligation?

The ideal temperature for a ligation reaction is a balance between the optimal temperature for T4 DNA ligase activity (around 25°C) and the temperature required for the DNA ends to anneal effectively (lower temperatures).[9][10]

End TypeIncubation TemperatureIncubation TimeRationale
Cohesive (Sticky) Ends16°COvernightA common compromise that balances enzyme activity and end stability.[10][11]
Cohesive (Sticky) EndsRoom Temperature (~22-25°C)10 minutes - 2 hoursFaster, but may be less efficient for difficult ligations.[11]
Cohesive (Sticky) Ends4°COvernightMaximizes annealing of ends but significantly slows down the ligase.[9][10]
Blunt EndsRoom Temperature (~22-25°C)2 hours to OvernightAnnealing is not a factor, so a higher temperature can be used to increase ligase activity.[12]
Blunt Ends16°COvernightA more traditional approach for blunt-end ligations.[11]

For difficult ligations, cycling the temperature between the optimal temperature for the ligase and the annealing temperature of the overhangs can increase reaction rates.[2]

Q3: How does Polyethylene (B3416737) Glycol (PEG) improve ligation efficiency?

Polyethylene glycol (PEG) is a macromolecular crowding agent that increases the effective concentration of DNA fragments in the ligation reaction.[13][14][15] By occupying space in the solution, PEG forces the DNA ends into closer proximity, thereby increasing the likelihood of them associating and being joined by the ligase.[13] This is particularly beneficial for less efficient reactions like blunt-end ligation.[2][14][16] Many commercial "quick ligation" kits utilize PEG in their buffers to achieve ligation in as little as 5-15 minutes at room temperature.[13]

Caution: When using ligation buffers containing PEG, do not heat inactivate the reaction, as this can inhibit transformation.[13][17] Also, extended incubation times with PEG can lead to a decrease in transformation efficiency.[3][18]

Q4: Can I heat inactivate T4 DNA ligase?

Yes, standard T4 DNA ligase can be heat inactivated by incubating the reaction at 65°C for 10-20 minutes.[3][17][19] This is often done to stop the ligation reaction before transformation, especially if the ligase might interfere with downstream applications.[20] However, it is crucial not to heat inactivate ligation reactions that contain polyethylene glycol (PEG), as this will significantly reduce transformation efficiency.[13][17][18]

Troubleshooting Guide

Problem: Low or no colonies after transformation.

This is a common issue that can arise from various factors throughout the cloning workflow. The following troubleshooting guide will help you pinpoint the source of the problem.

// Nodes check_controls [label="Did you run the proper controls?", fillcolor="#FBBC05"]; no_controls [label="Run controls to diagnose the issue.", shape=parallelogram, fillcolor="#F1F3F4"];

control_results [label="Analyze Control Results", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

vector_only_colonies [label="Vector-only + ligase control has many colonies?", fillcolor="#FBBC05"]; vector_only_no_ligase_colonies [label="Vector-only (no ligase) has colonies?", fillcolor="#FBBC05"]; undigested_vector_colonies [label="Undigested vector control has colonies?", fillcolor="#FBBC05"];

incomplete_digest [label="Incomplete vector digestion or\nvector re-ligation is the issue.", shape=parallelogram, fillcolor="#F1F3F4"]; undigested_vector_problem [label="Undigested vector is present.", shape=parallelogram, fillcolor="#F1F3F4"]; transformation_ok [label="Transformation is likely working.", shape=parallelogram, fillcolor="#F1F3F4"]; transformation_problem [label="Problem with competent cells,\ntransformation protocol, or plates.", shape=parallelogram, fillcolor="#F1F3F4"];

ligation_issue [label="Ligation reaction is the likely problem.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Ligation Troubleshooting Nodes dna_quality [label="Check DNA Quality & Quantity", fillcolor="#FBBC05"]; dna_inhibitors [label="Purify DNA to remove inhibitors\n(salts, EDTA, etc.).", shape=parallelogram, fillcolor="#F1F3F4"];

ligation_components [label="Verify Ligation Components", fillcolor="#FBBC05"]; bad_buffer [label="Use fresh buffer (ATP degrades).\nAliquot buffer to avoid freeze-thaw.", shape=parallelogram, fillcolor="#F1F3F4"]; inactive_ligase [label="Test ligase activity.\nUse a fresh enzyme stock.", shape=parallelogram, fillcolor="#F1F3F4"];

reaction_conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05"]; optimize_ratio [label="Vary insert:vector molar ratio.", shape=parallelogram, fillcolor="#F1F3F4"]; optimize_temp_time [label="Adjust incubation time and temperature.", shape=parallelogram, fillcolor="#F1F3F4"];

// Edges start -> check_controls; check_controls -> no_controls [label="No"]; check_controls -> control_results [label="Yes"];

control_results -> vector_only_colonies; vector_only_colonies -> incomplete_digest [label="Yes"]; vector_only_colonies -> vector_only_no_ligase_colonies [label="No"];

vector_only_no_ligase_colonies -> undigested_vector_problem [label="Yes"]; vector_only_no_ligase_colonies -> undigested_vector_colonies [label="No"];

undigested_vector_colonies -> transformation_ok [label="Yes"]; undigested_vector_colonies -> transformation_problem [label="No"];

vector_only_no_ligase_colonies -> ligation_issue [label="No, and other controls are fine"];

ligation_issue -> dna_quality; dna_quality -> dna_inhibitors;

ligation_issue -> ligation_components; ligation_components -> bad_buffer; ligation_components -> inactive_ligase;

ligation_issue -> reaction_conditions; reaction_conditions -> optimize_ratio; reaction_conditions -> optimize_temp_time; }

Caption: Troubleshooting workflow for failed ligation experiments.

Problem: High background of colonies without the insert.

A high number of background colonies (i.e., colonies containing self-ligated vector) is a common problem that can obscure the desired clones.

// Nodes incomplete_digest [label="Incomplete Vector Digestion", fillcolor="#FBBC05"]; solution_digest [label="Increase digestion time/enzyme.\nPurify linearized vector from a gel.", shape=parallelogram, fillcolor="#F1F3F4"];

vector_religation [label="Vector Self-Ligation", fillcolor="#FBBC05"]; solution_religation [label="Dephosphorylate the vector using\nAlkaline Phosphatase (CIP, SAP).\nEnsure complete heat inactivation of phosphatase.", shape=parallelogram, fillcolor="#F1F3F4"];

insert_issues [label="Inefficient Insert Ligation", fillcolor="#FBBC05"]; solution_insert [label="Optimize insert:vector molar ratio.\nEnsure insert is phosphorylated (if needed).\nVerify insert quality and concentration.", shape=parallelogram, fillcolor="#F1F3F4"];

// Edges start -> incomplete_digest; incomplete_digest -> solution_digest;

start -> vector_religation; vector_religation -> solution_religation;

start -> insert_issues; insert_issues -> solution_insert; }

Caption: Key causes and solutions for high background in cloning.

Experimental Protocols

Protocol: Standard DNA Ligation (Sticky Ends)

This protocol provides a general guideline for a standard ligation reaction.[11][21][22][23]

  • Thaw Reagents: Thaw the 10X T4 DNA Ligase buffer, vector DNA, and insert DNA on ice. Keep the T4 DNA Ligase enzyme in the freezer until ready to use.

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, combine the following components in the order listed:

ComponentVolume/AmountPurpose
Nuclease-Free Waterto a final volume of 10-20 µLReaction solvent
10X T4 DNA Ligase Buffer1-2 µLProvides necessary cofactors (ATP, Mg2+)
Vector DNA50-100 ngThe backbone for the new plasmid
Insert DNACalculated for a 3:1 molar ratioThe DNA fragment to be cloned
T4 DNA Ligase0.5-1 µLThe enzyme that joins the DNA fragments
  • Mixing: Gently mix the reaction by pipetting up and down. Briefly centrifuge the tube to collect the contents at the bottom.

  • Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Heat Inactivation (Optional): If not using a PEG-containing buffer, you can inactivate the ligase by heating the reaction at 65°C for 10 minutes.[11][17][19]

  • Transformation: Proceed immediately to transformation by adding 1-5 µL of the ligation mixture to 50 µL of competent bacterial cells.[3][11]

Protocol: Improving Blunt-End Ligation Efficiency

Blunt-end ligations are less efficient than sticky-end ligations. The following modifications to the standard protocol can significantly improve success rates.[2][16][24]

  • Increase Enzyme and DNA Concentration: Use a higher concentration of T4 DNA ligase and increase the total DNA concentration in the reaction.[16]

  • Optimize Molar Ratio: Use a higher insert-to-vector molar ratio, typically around 10:1.[2]

  • Add PEG: Incorporate a crowding agent like PEG 8000 to a final concentration of 5-15% to increase the effective concentration of DNA ends.[9][16][25]

  • Phosphorylation Status: Ensure the insert DNA has a 5' phosphate (B84403) group, especially if the vector has been dephosphorylated.[16][24][26] If using PCR products generated by some high-fidelity polymerases, you may need to phosphorylate the insert using T4 Polynucleotide Kinase.

  • Incubation: Incubate at room temperature for at least 2 hours, or overnight.[11]

// Edges prep_vector -> setup [color="#4285F4"]; prep_insert -> setup [color="#4285F4"]; setup -> transform [color="#34A853"]; transform -> screen [color="#34A853"]; }

Caption: General experimental workflow for DNA ligation and cloning.

References

optimizing experimental parameters of ligation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experimental parameters of ligation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of insert to vector?

A1: The ideal molar ratio of insert to vector is crucial for successful ligation and can vary depending on the nature of the DNA ends and the size of the fragments. While a 1:1 or 1:3 ratio is a good starting point for many standard ligations, optimization is often necessary.[1][2][3]

Q2: What are the recommended incubation temperatures and times for ligation reactions?

A2: The optimal temperature for T4 DNA ligase activity is 25°C, but the ideal reaction temperature is a trade-off between enzyme activity and the stability of the annealed DNA ends.[4][5][6] For sticky-end ligations, incubation at 16°C overnight is a common practice to balance these factors.[1][4] Alternatively, room temperature (22-25°C) for 1-2 hours can also be effective.[6] For blunt-end ligations, which are less efficient, a longer incubation at 16°C overnight or the inclusion of a crowding agent like PEG is often recommended.[6][7]

Q3: Why is my ligation reaction failing, resulting in no or very few colonies?

A3: Several factors can contribute to a failed ligation, leading to a low number of transformants. These can be broadly categorized into issues with the ligation reaction itself, problems with the competent cells or transformation process, or issues with the DNA fragments.[7][8] Common culprits include inactive ligase, degraded ATP in the buffer, presence of inhibitors (e.g., salts, EDTA), incorrect DNA concentrations, or inefficient dephosphorylation of the vector.[7][9][10]

Q4: How can I reduce the high number of background colonies (vector self-ligation)?

A4: A high background of colonies containing only the re-ligated vector is a frequent issue. This can be minimized by ensuring complete digestion of the vector and by treating the linearized vector with a phosphatase (e.g., Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP)) to remove the 5' phosphate (B84403) groups, which prevents self-ligation.[11][12] It is critical to completely inactivate or remove the phosphatase before proceeding with the ligation reaction.[9][10]

Q5: Can components of the ligation buffer affect the reaction?

A5: Yes, the components of the ligation buffer are critical. The buffer typically contains ATP and Mg2+, which are essential for ligase activity.[7] ATP is sensitive to repeated freeze-thaw cycles and can degrade over time, leading to failed ligations.[4][9] It is advisable to aliquot the buffer into single-use volumes.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ligation experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
No or few colonies on the experimental plate. Inactive T4 DNA Ligase.Test the ligase activity with a control ligation (e.g., using pre-cut lambda DNA). If inactive, use a fresh tube of ligase.[8][10]
Degraded ATP in the ligation buffer.Use a fresh aliquot of ligation buffer or supplement the reaction with fresh ATP.[1][9] Avoid repeated freeze-thaw cycles of the buffer.[4]
Inefficient competent cells or failed transformation.Transform with a control plasmid (e.g., uncut vector) to check the transformation efficiency of the competent cells.[8] If efficiency is low, prepare or purchase a new batch of competent cells.
Presence of inhibitors in the DNA preparation (e.g., salts, EDTA, ethanol).Purify the vector and insert DNA using a spin column or ethanol (B145695) precipitation to remove contaminants.[7][9]
Incorrect antibiotic on the plate.Double-check that the antibiotic used in the selective plates matches the resistance gene on the vector.
High number of colonies on the control plate (vector only). Incomplete vector digestion.Ensure complete digestion by optimizing the restriction enzyme reaction. Verify complete linearization by running an agarose (B213101) gel.
Vector self-ligation due to incomplete dephosphorylation.Optimize the phosphatase treatment to ensure complete removal of 5' phosphates. Ensure the phosphatase is completely inactivated or removed before ligation.[9][10]
Colonies contain the vector without the insert. Inefficient ligation of the insert.Optimize the vector:insert molar ratio. Try ratios from 1:1 to 1:10.[9][13]
Insert lacks a 5' phosphate group.If the insert was generated by PCR, ensure that one or both of the primers were phosphorylated. Alternatively, phosphorylate the insert using T4 Polynucleotide Kinase (PNK).[9][10]
The ends of the insert and vector are incompatible.Double-check the restriction enzymes used to generate the insert and linearize the vector to ensure they create compatible ends.
Ligated DNA runs as a smear on an agarose gel. T4 DNA Ligase is bound to the DNA.Treat the ligation reaction with Proteinase K before running it on a gel to remove the bound ligase.[9]

Quantitative Data Summary

Table 1: Recommended Vector:Insert Molar Ratios

ApplicationRecommended Molar Ratio (Insert:Vector)Notes
Standard Ligations (Sticky Ends)3:1A good starting point for most cloning experiments.[11]
Blunt-End Ligations5:1 to 10:1Blunt-end ligation is less efficient and requires a higher concentration of insert.[7]
Large Inserts (>5 kb)1:1A lower ratio can be beneficial for larger inserts.[11]
Small Inserts (<500 bp)5:1A higher ratio helps to ensure the small insert is incorporated.[11]
TA Cloning or Difficult Ligations10:1May improve the chances of successful ligation.[11]

Table 2: Recommended Ligation Reaction Conditions

ParameterSticky EndsBlunt Ends
Incubation Temperature 16°C or Room Temperature (22-25°C)[1][6]16°C or Room Temperature (22-25°C)[6]
Incubation Time 1-4 hours at RT, or overnight at 16°C[4][14]4 hours to overnight at 16°C[1][6]
Total DNA Concentration < 200 ng in a 20 µL reaction[11]< 200 ng in a 20 µL reaction
PEG 4000/6000 Not usually necessaryOften included to increase ligation efficiency[6][7]

Experimental Protocols

Protocol 1: Standard Ligation Reaction Setup (Sticky Ends)

This protocol is a general guideline for a standard ligation reaction. Optimization may be required.

Materials:

  • Linearized and purified vector DNA

  • Purified insert DNA

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Procedure:

  • Calculate the amount of insert needed: Use the following formula to calculate the mass of insert required for a desired molar ratio: ng of insert = (ng of vector × size of insert in kb) / size of vector in kb × (molar ratio of insert/vector)[2]

  • Set up the ligation reaction on ice. In a sterile microcentrifuge tube, add the following components in the order listed:

    • Nuclease-free water to a final volume of 10-20 µL

    • 1-2 µL of 10X T4 DNA Ligase Buffer

    • Calculated amount of vector DNA (typically 50-100 ng)

    • Calculated amount of insert DNA

    • 1 µL of T4 DNA Ligase

  • Mix the reaction gently by pipetting up and down. Do not vortex.

  • Incubate the reaction. For sticky ends, incubate at room temperature (22-25°C) for 1-2 hours or at 16°C overnight.

  • (Optional) Heat inactivate the ligase at 65°C for 10-20 minutes.[14]

  • Proceed to transformation. Use 1-5 µL of the ligation mixture to transform competent E. coli cells.[10]

Controls:

  • Vector only + Ligase: To assess the level of vector self-ligation and background.

  • Vector only - Ligase: To check for uncut vector plasmid.[8]

  • Insert only + Ligase: To check for insert self-ligation.

Visualizations

Ligation_Troubleshooting_Workflow start Start: Ligation Experiment check_colonies Check for Colonies on Plate start->check_colonies no_colonies No or Very Few Colonies check_colonies->no_colonies No/Few many_colonies Sufficient Colonies check_colonies->many_colonies Yes troubleshoot_no_colonies Troubleshoot Transformation & Ligation no_colonies->troubleshoot_no_colonies check_controls Analyze Control Plates many_colonies->check_controls troubleshoot_no_colonies->start Re-attempt high_background High Background (Vector-only colonies) check_controls->high_background High low_background Low Background check_controls->low_background Low troubleshoot_background Optimize Vector Prep (Digestion/Dephosphorylation) high_background->troubleshoot_background screen_colonies Screen Colonies for Insert (e.g., Colony PCR, Restriction Digest) low_background->screen_colonies troubleshoot_background->start Re-attempt no_insert No Insert in Colonies screen_colonies->no_insert Negative insert_present Correct Insert Present screen_colonies->insert_present Positive troubleshoot_ligation_params Optimize Ligation Parameters (Ratio, Temp, Time) no_insert->troubleshoot_ligation_params success Experiment Successful insert_present->success troubleshoot_ligation_params->start Re-attempt

Caption: A troubleshooting workflow for DNA ligation experiments.

Ligation_Reaction_Components ligation_reaction Ligation Reaction vector Vector DNA (Linearized, Dephosphorylated) ligation_reaction->vector insert Insert DNA (5' Phosphate) ligation_reaction->insert ligase T4 DNA Ligase ligation_reaction->ligase buffer Ligation Buffer (ATP, Mg2+) ligation_reaction->buffer product Recombinant Plasmid vector->product insert->product ligase->product buffer->product

Caption: Key components of a typical DNA ligation reaction.

References

Technical Support Center: Overcoming Steric Hindrance in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of click chemistry?

A1: In click chemistry, steric hindrance occurs when bulky functional groups near the azide (B81097) or alkyne moieties physically obstruct the reactants from approaching each other.[1] This interference can slow down or prevent the formation of the desired triazole product. While click chemistry is known for its high efficiency, significant steric bulk on the substrates can negatively impact reaction rates.[2]

Q2: How does steric hindrance affect different types of click reactions, such as CuAAC and SPAAC?

A2: The impact of steric hindrance varies between different click chemistry modalities:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC is remarkably tolerant of a wide range of functional groups and steric environments.[2] However, extreme steric bulk can necessitate the optimization of reaction conditions, such as the choice of catalyst and ligand, temperature, and reaction time.[2] An abnormal N-heterocyclic carbene (NHC) complex of copper, CuCl(TPh), has been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC, which is copper-free, can be more sensitive to steric hindrance than CuAAC.[2] The bulky structure of the strained cycloalkyne itself can introduce steric challenges.[2][4] The choice of cycloalkyne is critical, as its structure influences both its intrinsic reactivity and its susceptibility to steric effects.[2][5] For example, despite the steric hindrance from bulky polymer chains, SPAAC has been used successfully in polymer conjugation.[6]

Q3: What general strategies can be employed to overcome steric hindrance?

A3: Several strategies can be used to mitigate the effects of steric hindrance:

  • Modify Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can often help overcome the activation energy barrier imposed by steric hindrance.[1]

  • Incorporate Linkers/Spacers: Introducing a flexible linker between the bulky group and the reactive azide or alkyne can increase the accessibility of the reactive site, effectively reducing the local steric hindrance.[6]

  • Optimize Catalyst and Ligand Systems (for CuAAC): The choice of copper source and, more importantly, the stabilizing ligand can have a significant impact. Ligands can be tailored to accommodate bulky substrates. For biological applications involving sensitive samples, a biocompatible ligand like THPTA is crucial.[1][7]

  • Select a More Reactive Click Partner (for SPAAC): In SPAAC, using a more highly strained and reactive cycloalkyne can compensate for the negative effects of steric hindrance from the reaction partner.[8]

Q4: Are there alternative click reactions that are less sensitive to steric effects?

A4: Yes, when severe steric hindrance is an issue, alternative reactions can be considered. The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or norbornene) is an excellent alternative.[9] IEDDA reactions exhibit the fastest kinetics among known click chemistry reactions, making them highly effective even with sterically demanding substrates.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with sterically hindered substrates in click chemistry.

cluster_start Troubleshooting Workflow cluster_cu_spaac Reaction Type cluster_cuaac CuAAC Troubleshooting cluster_spaac SPAAC Troubleshooting cluster_general General & Advanced Solutions Start Low or No Product Yield with Bulky Substrates ReactionType Which reaction are you using? Start->ReactionType CuAAC_Check Check Cu(I) Catalyst Activity - Use fresh reagents - Degas solvents - Ensure proper ligand is present ReactionType->CuAAC_Check CuAAC SPAAC_Check Evaluate Cyclooctyne - Is it sufficiently reactive? - Is it stable under reaction conditions? ReactionType->SPAAC_Check SPAAC CuAAC_Optimize Optimize Reaction Conditions - Increase temperature (40-60°C) - Prolong reaction time - Increase reagent concentration CuAAC_Check->CuAAC_Optimize CuAAC_Ligand Change Ligand - Use ligands designed for hindered substrates (e.g., specific NHC-Cu complexes) CuAAC_Optimize->CuAAC_Ligand General_Solutions Consider General Strategies - Add a flexible linker to substrate - Purify starting materials CuAAC_Ligand->General_Solutions SPAAC_Optimize Optimize Reaction Conditions - Change solvent to improve solubility - Increase reaction time SPAAC_Check->SPAAC_Optimize SPAAC_Alternative Switch Cyclooctyne - Use a more strained/reactive version (e.g., DIBO, ADIBO, BCN) SPAAC_Optimize->SPAAC_Alternative SPAAC_Alternative->General_Solutions Alternative_Reaction Switch to Alternative Chemistry - Consider IEDDA (Tetrazine + Strained Alkene) for extremely hindered systems General_Solutions->Alternative_Reaction

Caption: Troubleshooting workflow for low-yield click reactions.

Problem: My CuAAC reaction with a bulky substrate has a low yield or is not working.

  • Possible Cause: Inefficient catalyst activity, inaccessibility of the reactive groups due to steric hindrance, or substrate aggregation.[2]

  • Solutions:

    • Optimize Catalyst System: Ensure your copper(I) source is active. Use freshly prepared solutions of sodium ascorbate (B8700270) and a stabilizing ligand like TBTA or the water-soluble THPTA.[1][10] For particularly stubborn cases, consider specialized ligands like N-heterocyclic carbenes (NHCs) which have shown high efficacy.[3]

    • Adjust Reaction Conditions: Increase the reaction temperature to 40-60°C and extend the reaction time.[1][11] Monitor the reaction by TLC or LC-MS to track progress.

    • Improve Solubility: If your substrates are aggregating, try a different solvent system. Common solvents include DMF, t-BuOH/water, or DMSO.[1][11]

    • Increase Concentration: Carefully increasing the concentration of the azide or alkyne can sometimes drive the reaction to completion.

Problem: My SPAAC reaction with a large biomolecule is very slow.

  • Possible Cause: The chosen cycloalkyne is not reactive enough to overcome the steric hindrance imposed by the large biomolecule.[4]

  • Solutions:

    • Switch to a More Reactive Cycloalkyne: The reactivity of cycloalkynes varies significantly. If you are using a less reactive cyclooctyne, switch to a more strained and therefore more reactive one, such as BCN, DIBO, or ADIBO.[4][8][12]

    • Incorporate a Linker: Synthesize your biomolecule with the azide or alkyne attached via a long, flexible PEG or alkyl linker. This can move the reactive group away from the bulk of the biomolecule, making it more accessible.[6]

    • Check Reagent Purity and Stability: Ensure your cycloalkyne has not degraded during storage and that your biomolecule is pure.

    • Consider an Alternative Reaction: For extremely challenging conjugations, the IEDDA reaction may provide much faster kinetics and higher yields.[4]

Quantitative Data Summary

Choosing the right click reaction is critical when dealing with steric hindrance. Reactions with higher rate constants are generally more effective at overcoming steric challenges. The table below summarizes typical second-order rate constants for various click chemistry reactions.

Reaction TypeReactantsRate Constant (k) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide10 to 10⁴Copper-catalyzed; tolerant but can be slowed by extreme steric bulk.[4]
SPAAC BCN + Azide~0.1 - 1.0Copper-free; moderate speed; good balance of reactivity and stability.[4][13]
SPAAC DIBO + Azide-Dye7.7 x 10⁻⁴Copper-free; relatively slow compared to other strained alkynes.[12]
SPAAC ADIBO + Azide-Dye4.4 x 10⁻³Copper-free; faster than DIBO.[12]
IEDDA Tetrazine + TCO1 to 10⁶Copper-free; extremely fast kinetics; excellent for hindered systems.[4]
Staudinger Ligation Phosphine + Azide~10⁻³Copper-free; generally slow kinetics.[4][14]

Note: Reaction rates are highly dependent on specific substrates, solvents, and temperature.

Experimental Protocols

Protocol 1: Optimized CuAAC for Sterically Hindered Small Molecules

This protocol is a starting point for reacting sterically hindered small-molecule azides and alkynes.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water (must be made fresh).

    • Prepare a 100 mM stock solution of a suitable ligand (e.g., TBTA) in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne substrate (1.0 eq) and the azide substrate (1.1 eq) in a suitable solvent (e.g., DMF/water 1:1).[11]

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[1]

    • Add the ligand solution (e.g., TBTA, 0.05 eq).

    • Add the CuSO₄ solution (0.01-0.05 eq).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 eq).[1]

  • Reaction and Workup:

    • Stir the reaction mixture at an elevated temperature (e.g., 60°C) and monitor its progress using TLC or LC-MS.[11]

    • Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the copper catalyst and other water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product using standard techniques like column chromatography.[1]

Protocol 2: General SPAAC Protocol for Bioconjugation

This protocol is designed for labeling sensitive biomolecules (e.g., proteins, oligonucleotides) with a reporter molecule using a strained alkyne.

  • Reagent Preparation:

    • Prepare a solution of your azide-modified biomolecule (1.0 eq) in a biocompatible buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the strained alkyne (e.g., DBCO-Fluorophore, 2-10 eq) in a water-miscible solvent like DMSO.

  • Reaction Setup:

    • To the solution of the azide-modified biomolecule, add the strained alkyne stock solution. The final concentration of DMSO should ideally be kept below 10% to avoid denaturation of the biomolecule.

    • Gently mix the solution.

  • Reaction and Purification:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cycloalkyne and the steric environment.

    • Monitor the reaction if possible (e.g., via SDS-PAGE for proteins or HPLC for oligonucleotides).

    • Once complete, remove the excess unreacted strained alkyne and reporter molecule using a suitable purification method, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.[1]

Strategic Reaction Selection

Choosing the correct click chemistry variant from the outset is crucial when steric hindrance is anticipated. The following decision-making diagram can guide your selection process.

Start Start: Designing a reaction with a sterically hindered substrate Copper_Check Is a copper catalyst tolerated by the substrate/system? Start->Copper_Check CuAAC_Path Optimize CuAAC - Use specialized ligands - Increase temperature/time - Add linkers Copper_Check->CuAAC_Path Yes Copper_Free_Path Choose a Copper-Free Reaction Copper_Check->Copper_Free_Path No (e.g., live cells) Reactivity_Check What level of reactivity is required? Copper_Free_Path->Reactivity_Check SPAAC_Path Use SPAAC - Select a highly reactive cycloalkyne (e.g., BCN, DIBAC) - Good for moderate hindrance Reactivity_Check->SPAAC_Path Moderate IEDDA_Path Use IEDDA (Tetrazine + Strained Alkene) - Highest reaction rates - Best for extreme hindrance or low concentrations Reactivity_Check->IEDDA_Path Very High / Urgent

Caption: Decision diagram for selecting a click chemistry strategy.

References

Technical Support Center: Stability of Click Handles in Ligation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of common click chemistry handles under various ligation conditions. Here you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are "click chemistry handles" and why is their stability important?

A1: Click chemistry handles are reactive functional groups that enable the rapid, specific, and high-yield covalent ligation of two molecules.[1][2][3][4][5] Their stability is crucial because these handles must remain intact and reactive throughout multi-step experimental workflows, which often involve various buffer conditions, pH values, and the presence of other reagents.[1][2][3][5][6] Instability can lead to undesired side reactions, loss of material, and ultimately, failure of the ligation process.[1][2][3][5][6]

Q2: What are common ligation conditions that can affect the stability of click handles?

A2: Common ligation conditions that can impact the stability of click handles include:

  • pH: Extreme pH values can lead to the degradation of certain handles.

  • Reducing agents: Reagents like Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT), often used to reduce disulfide bonds in proteins, can react with some click handles.[6][7]

  • Redox active compounds: Glutathione (GSH), a common antioxidant in biological systems, can also affect stability.[6][7]

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) cocktail: The components of this reaction mixture, including copper sulfate, a ligand like THPTA, and a reducing agent like sodium ascorbate, can be incompatible with certain handles.[6][8]

  • Oxidizing agents: For example, dehydroascorbic acid (DHA).[6]

  • Denaturing agents: Such as urea.[6]

Q3: Are there any click handles that are broadly stable under most conditions?

A3: While no single click handle is perfectly stable under all conceivable conditions, some exhibit broader stability than others. For instance, in a comprehensive study, certain strained alkynes and azides demonstrated good stability across a range of pH values and in the presence of some common additives.[6] However, it is always critical to consult specific stability data for the handle and conditions you plan to use.

Q4: Can I perform sequential click reactions with different handles?

A4: Yes, this is a common strategy known as orthogonal ligation.[9] However, it is essential to ensure that the click handles and the conditions for each reaction are compatible with one another.[6] For example, the conditions for a CuAAC reaction might degrade a handle intended for a subsequent strain-promoted reaction.[6][7] Careful planning and selection of orthogonal click pairs are necessary for success.

Troubleshooting Guide

Problem: Low or no product yield in my click ligation reaction.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose the problem.

graph TD; A[Low or No Product Yield] --> B{Is the click handle stable under my reaction conditions?}; B -- Yes --> C{Are the reagents pure and stoichiometry correct?}; B -- No --> D[Consult stability data. Choose a more stable handle or modify conditions.]; C -- Yes --> E{Are the reaction kinetics too slow?}; C -- No --> F[Use high-purity reagents. Optimize the ratio of reactants (e.g., 1.1-2 fold excess of one). Prepare fresh solutions, especially for reducing agents.]; E -- Yes --> G[Increase reaction time or temperature. Increase reactant concentrations.]; E -- No --> H[Consider alternative issues:

  • Steric hindrance of substrates.
  • Poor solubility of reactants.
  • Inefficient catalyst activity (for CuAAC).]; H --> I[For CuAAC, add fresh reducing agent, use a stabilizing ligand, and degas solvents.]; G --> J[Successful Ligation]; F --> J; I --> J; D --> K[Re-design Experiment]; Troubleshooting workflow for low yield in click ligation reactions.

    Data on Click Handle Stability

The following tables summarize the stability of various click handles under common ligation conditions based on published data.[6] Stability was assessed after a 24-hour incubation at 37°C.

Table 1: Stability of Click Handles at Various pH

Click HandlepH 2.8pH 5.0pH 7.2pH 8.0pH 9.0pH 10.0
Azide (B81097)StableStableStableStableStableStable
BCNStableStableStableStableStableStable
DBCOStableStableStableStableStableStable
Tetrazine-MeStableStableStableStableStableUnstable
Tetrazine-HStableStableStableStableStableUnstable
MaleimideStableStableUnstable Unstable Unstable Unstable
HydrazideStableStableStableStableStableStable
NitroneStableStableStableStableStableStable

Table 2: Stability of Click Handles in the Presence of Additives

Click HandleGSHTCEPDTTCuAAC CocktailDHAUrea
AzideStableUnstable StableStableStableStable
BCNUnstable StableStableStableStableStable
DBCOUnstable Unstable StableStableStableStable
Tetrazine-MeStableUnstable StableUnstable StableStable
Tetrazine-HStableUnstable StableUnstable StableStable
MaleimideUnstable Unstable Unstable Unstable StableStable
HydrazideStableStableStableUnstable StableStable
NitroneStableUnstable StableStableStableStable

Table 3: Kinetic Half-Life of Unstable Click Handle/Condition Combinations

Click HandleUnstable ConditionKinetic Half-Life (t½)
BCNGSH~6 hours
DBCOGSH~71 minutes
DBCOTCEP>24 hours
AzideTCEP>24 hours
Tetrazine-MeTCEP>24 hours
Tetrazine-HTCEP>24 hours
Tetrazine-HCuAAC Cocktail~4 hours
MaleimideGSH~4 minutes
MaleimideTCEP>24 hours
MaleimideDTT<1 hour
MaleimideCuAAC Cocktail<1 hour
HydrazideCuAAC Cocktail<1 hour

Experimental Protocols

Protocol 1: General Procedure for Assessing Click Handle Stability

This protocol provides a framework for testing the stability of a click handle-containing molecule under a specific ligation condition.

  • Reagent Preparation:

    • Prepare a stock solution of the click handle-containing compound of interest in a suitable solvent (e.g., DMSO).

    • Prepare the ligation buffer/solution to be tested (e.g., PBS at a specific pH, or a solution containing a reducing agent at the desired concentration).

    • Prepare a stock solution of an internal standard (a stable compound that can be detected by the analytical method) in the same solvent as the click handle compound.

  • Incubation:

    • In a microcentrifuge tube, combine the ligation buffer, the click handle compound stock solution, and the internal standard stock solution to the desired final concentrations. A typical final concentration for the click handle might be 1 mM, with a 5-fold excess of any additive being tested.

    • Prepare a control sample containing the click handle compound and internal standard in a stable buffer (e.g., PBS, pH 7.4) without the test additive.

    • Incubate all samples at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours). For kinetic studies, take aliquots at multiple time points.

  • Sample Analysis:

    • At each time point, quench the reaction if necessary (e.g., by acidification or dilution).

    • Analyze the samples by a suitable analytical method, such as LC-MS, to determine the abundance of the click handle compound relative to the internal standard.

  • Data Interpretation:

    • Compare the peak area ratio of the click handle compound to the internal standard in the test condition with that of the control sample. A statistically significant decrease in this ratio indicates instability.

    • For kinetic studies, plot the natural logarithm of the remaining click handle concentration versus time to determine the degradation rate constant and the half-life.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Click Reaction

This protocol describes a general procedure for conjugating an azide-modified biomolecule to a DBCO-containing molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing biomolecule (e.g., a protein) in a suitable buffer (e.g., PBS, pH 7.4). Ensure any interfering substances, such as sodium azide from purification buffers, have been removed via buffer exchange.[10]

    • Prepare a stock solution of the DBCO-containing molecule in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the DBCO stock solution to the solution of the azide-containing biomolecule. A 2- to 10-fold molar excess of the DBCO reagent is typically recommended.[10] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of biomolecules.[10]

    • Incubate the reaction mixture at room temperature or 4°C for 1 to 24 hours.[10] The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted DBCO reagent and any byproducts using an appropriate purification method, such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated product.

graph TD; subgraph "SPAAC Workflow" A[Prepare Azide-modified Biomolecule in Buffer] --> B[Prepare DBCO Reagent in DMSO]; A --> C{Mix Reactants}; B --> C; C --> D[Incubate at RT or 4°C for 1-24h]; D --> E[Purify Conjugate]; E --> F[Characterize Final Product]; end A general workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Validation & Comparative

A Head-to-Head Battle of Bioorthogonal Tools: Cycloundecyne vs. DBCO Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the ability to rapidly and selectively form covalent bonds in complex biological environments is paramount. Among the arsenal (B13267) of tools for achieving this, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful strategy. At the heart of this reaction are strained cyclooctynes, with dibenzocyclooctyne (DBCO) being a prominent and highly reactive example. This guide provides a detailed comparison of the reaction kinetics of DBCO against another class of strained alkynes, cycloundecynes, often exemplified by bicyclo[6.1.0]nonyne (BCN), to aid researchers in selecting the optimal reagent for their specific bioconjugation needs.

The choice between these reagents is not merely one of speed; it involves a nuanced consideration of reaction rates, stability, and the nature of the azide (B81097) reaction partner. While DBCO is renowned for its high reaction rates, cycloundecynes such as BCN offer a compelling alternative with distinct advantages in certain applications.[1]

Quantitative Comparison of Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), where a higher value signifies a faster reaction.[2] This parameter is crucial for designing experiments, especially when dealing with low concentrations of biomolecules or when rapid labeling is required. The table below summarizes the second-order rate constants for the reaction of DBCO and BCN with a common azide partner, benzyl (B1604629) azide.

Cyclooctyne (B158145)Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO ~0.1 - 1.9[3]Generally exhibits very fast reaction kinetics with a variety of azides.[2]
BCN (endo) ~0.14 - 0.28[3][4]Offers a balance of good reactivity and smaller size. Can exhibit faster kinetics with aromatic azides compared to DBCO.[1]

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, the solvent system, and the temperature.[2][5]

The Decisive Factors: Reactivity and Stability

The primary driver for the high reactivity of strained cyclooctynes is the significant ring strain, which dramatically lowers the activation energy of the [3+2] cycloaddition with azides.[2] DBCO, with its fused benzene (B151609) rings, possesses a high degree of ring strain, leading to its generally superior reaction kinetics, particularly with aliphatic azides.[1]

However, the choice is not always straightforward. While DBCO reacts more rapidly with aliphatic azides, BCN can exhibit significantly faster kinetics with aromatic azides.[1] This is attributed to differences in the electronic properties of the cyclooctynes and the azide partners.

Beyond pure kinetics, the stability of the cyclooctyne in the experimental environment is a critical consideration. BCN has demonstrated greater stability than DBCO in the presence of thiols, such as the abundant intracellular antioxidant glutathione (B108866) (GSH).[1][6] DBCO can react with thiols, which may be a concern for intracellular labeling experiments.[7] In one study, BCN was found to be significantly more stable to GSH than DBCO, with half-lives of approximately 6 hours versus 71 minutes, respectively.[6] Another study in immune phagocytes showed that BCN groups had lower stability compared to DBCO groups, with 79% of BCN degraded after 24 hours compared to 36% for DBCO.[8] This highlights the importance of considering the specific cellular environment and experimental timeframe.

Experimental Methodologies

Accurate determination of reaction kinetics is essential for comparing and optimizing bioorthogonal reactions. A common method for determining second-order rate constants in SPAAC reactions is through pseudo-first-order kinetics.

Protocol: Kinetic Analysis using UV-Vis Spectrophotometry

This method is applicable when one of the reactants, typically the cyclooctyne, has a distinct UV absorbance that changes upon reaction.

Materials and Reagents:

  • DBCO or BCN derivative

  • Azide-containing molecule (e.g., benzyl azide)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at a defined pH and temperature[5]

  • UV-Vis spectrophotometer with temperature control[1]

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the cyclooctyne and azide in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a temperature-controlled cuvette, add the reaction buffer.

  • Initiation of Reaction: Add a small volume of the azide stock solution to the cuvette to achieve the desired final concentration. Ensure the azide is in large excess (at least 10-fold) compared to the cyclooctyne to maintain pseudo-first-order conditions.

  • Data Acquisition: Add the cyclooctyne stock solution to the cuvette to initiate the reaction and immediately begin monitoring the change in absorbance at a wavelength where the cyclooctyne has a strong absorbance that changes upon triazole formation (e.g., around 309 nm for DBCO).[2] Record the absorbance at regular time intervals.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction follows a first-order exponential decay.

    • Fit the absorbance versus time data to the equation: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.[1]

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant (k_obs) by the initial concentration of the reactant in excess (the azide).[3]

Logical Comparison Workflow

The selection process between cycloundecyne (represented by BCN) and DBCO can be visualized as a decision-making workflow.

G A Define Experimental Goal B Primary Kinetic Requirement A->B C Fastest Possible Reaction B->C High Speed D Balanced Reactivity & Stability B->D Moderate Speed E Consider Azide Partner C->E D->E F Aliphatic Azide E->F G Aromatic Azide E->G H Assess Experimental Environment F->H K Select DBCO F->K G->H L Select BCN G->L I Intracellular / Reducing Environment H->I J Extracellular / Non-reducing H->J I->L J->K

Caption: Decision workflow for selecting between DBCO and BCN.

Conclusion

The choice between this compound derivatives like BCN and the highly reactive DBCO for SPAAC reactions is a critical decision in the design of bioconjugation experiments. While DBCO generally offers faster reaction rates, particularly with aliphatic azides, BCN provides a valuable alternative with potentially superior stability in reducing environments and faster kinetics with aromatic azides.[1] By carefully considering the kinetic data, the nature of the azide partner, and the stability of the cyclooctyne in the intended experimental milieu, researchers can select the optimal tool to achieve their scientific objectives in the dynamic fields of chemical biology and drug development.

References

A Comparative Guide to the Kinetic Analysis of Cycloundecyne Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the fields of chemical biology, drug development, and materials science by providing a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC) has garnered significant attention due to its utility in biological systems without the need for a cytotoxic copper catalyst. While cyclooctyne (B158145) derivatives have been extensively studied and utilized, larger ring systems such as cycloundecyne offer a unique kinetic and stability profile that warrants a detailed comparative analysis.

This guide provides an objective comparison of the kinetic performance of this compound in SPAAC reactions against other commonly used cycloalkynes. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate reagents and protocols for their specific applications.

Comparative Kinetic Data of Cycloalkynes in SPAAC Reactions

The reactivity of cycloalkynes in SPAAC reactions is primarily governed by the degree of ring strain. This strain is inversely proportional to the ring size, with smaller rings generally exhibiting higher reactivity. However, this increased reactivity often comes at the cost of reduced stability. The following table summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl (B1604629) azide (B81097), a common model azide.

Cycloalkyne DerivativeAbbreviationRing SizeSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
This compound -11Data not readily available in literature; reactivity is predicted to be lower than cyclooctynes due to reduced ring strain.Potentially higher stability compared to smaller, more strained cycloalkynes.
Bicyclo[6.1.0]non-4-yneBCN9~0.14Good balance of reactivity and stability.[1]
DibenzocyclooctynolDIBO8~0.0567A first-generation dibenzocyclooctyne with moderate reactivity.
Dibenzocyclooctyne-amineDBCO8Not specified for benzyl azide, but generally reactive.Widely used for bioconjugation due to its commercial availability and good reactivity.
DIBACDIBAC81.9A highly reactive cyclooctyne, often used for fast labeling applications.[1]
Azacyclooctyne-8Not specified for benzyl azide.Increased hydrophilicity compared to carbocyclic analogues.

Note: The absence of readily available kinetic data for this compound highlights a gap in the current literature and presents an opportunity for further research. Computational studies suggest that as the ring size increases from cyclooctyne, the ring strain decreases, which would theoretically lead to a lower reaction rate for this compound in SPAAC reactions.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing the efficiency of different click reactions and for optimizing reaction conditions. The following are detailed protocols for the kinetic analysis of SPAAC reactions using common analytical techniques.

Protocol 1: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for a SPAAC reaction using ¹H NMR spectroscopy by monitoring the disappearance of a reactant peak over time.

Materials:

  • Cycloalkyne of interest (e.g., this compound derivative)

  • Azide reactant (e.g., benzyl azide)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the cycloalkyne and the internal standard in the deuterated solvent to achieve known initial concentrations.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide.

  • Reaction Initiation: In a separate vial, prepare a solution of the azide in the same deuterated solvent. To initiate the reaction, add a precise volume of the azide solution to the NMR tube containing the cycloalkyne.

  • Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals of a characteristic proton for one of the reactants (e.g., a proton adjacent to the alkyne) and the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.

    • Plot the concentration of the reactant versus time.

    • Fit the data to the appropriate rate law equation (e.g., second-order) to determine the rate constant (k). For pseudo-first-order conditions (where one reactant is in large excess), a plot of the natural logarithm of the limiting reactant's concentration versus time will be linear, and the second-order rate constant can be calculated from the slope.[2]

Protocol 2: Kinetic Analysis of SPAAC via UV-Vis Spectroscopy

This protocol is suitable for determining the kinetics of SPAAC reactions, particularly for cyclooctynes like DBCO that have a characteristic UV absorbance that disappears upon reaction.

Materials:

  • Cycloalkyne with a distinct UV-Vis absorbance (e.g., a DBCO derivative)

  • Azide-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Instrument Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the cycloalkyne.

  • Reactant Preparation: Prepare a solution of the cycloalkyne in the reaction buffer with a concentration that gives an initial absorbance within the linear range of the instrument. Prepare a solution of the azide at a concentration that is in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Reaction Initiation: In a cuvette, add the cycloalkyne solution. Record the initial absorbance (A₀). To start the reaction, add the azide solution to the cuvette, mix quickly, and immediately begin recording the absorbance at regular time intervals.

  • Data Acquisition: Monitor the decrease in absorbance over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess (k = k' / [Azide]₀).[3]

Signaling Pathways and Experimental Workflows

Visualizing the workflow of a kinetic analysis experiment can aid in understanding the process. The following diagrams, generated using the DOT language, illustrate the general workflow for SPAAC kinetic analysis and the reaction mechanism.

experimental_workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reactant Solutions (Cycloalkyne, Azide, Solvent, Standard) initiate_reaction Mix Reactants to Initiate Reaction (t=0) prep_reagents->initiate_reaction prep_instrument Set up Analytical Instrument (NMR or UV-Vis) monitor_reaction Monitor Reaction Progress Over Time prep_instrument->monitor_reaction initiate_reaction->monitor_reaction acquire_data Acquire Data at Regular Intervals (Concentration vs. Time) monitor_reaction->acquire_data determine_rate Analyze Data to Determine Rate Constant (k) acquire_data->determine_rate

Caption: A generalized workflow for the kinetic analysis of SPAAC reactions.

spaac_mechanism reactant1 Strained Cycloalkyne (e.g., this compound) transition_state [Transition State] reactant1->transition_state reactant2 Azide reactant2->transition_state product Triazole Product transition_state->product Cycloaddition

Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

The kinetic analysis of this compound click reactions is an area ripe for investigation. While direct experimental data remains elusive in the current body of literature, the established protocols for other cycloalkynes provide a clear roadmap for such studies. By systematically evaluating the reactivity and stability of this compound, researchers can expand the toolkit of bioorthogonal chemistry, offering new reagents with potentially advantageous properties for a range of applications, from in vivo imaging to the synthesis of novel therapeutics. The comparison with well-characterized cyclooctyne derivatives underscores the trade-offs between ring strain-induced reactivity and inherent stability, a critical consideration in the design of any bioconjugation strategy.

References

A Comparative Guide to Cycloundecyne and Other Cycloalkynes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, with strain-promoted alkyne-azide cycloaddition (SPAAC) emerging as a powerful tool for covalently linking molecules in complex biological systems. This copper-free click chemistry reaction has found widespread applications in drug development, diagnostics, and fundamental biological research. The choice of the cycloalkyne reagent is critical and can significantly impact the efficiency, specificity, and success of a bioconjugation experiment.

This guide provides an objective comparison of cycloundecyne (bicyclo[6.1.0]nonyne or BCN) with other commonly used cycloalkynes, such as dibenzocyclooctyne (DBCO) and difluorinated cyclooctynes (DIFO). The comparison is supported by experimental data to aid researchers in selecting the optimal cycloalkyne for their specific needs.

Quantitative Comparison of Cycloalkyne Performance

The performance of a cycloalkyne in bioconjugation is primarily determined by its reaction kinetics and stability in biological environments.

Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed between a cycloalkyne and an azide (B81097). A higher k₂ value indicates a faster reaction, which is often desirable for applications involving low concentrations of reactants or when rapid labeling is required. The reaction rates are influenced by the specific structures of both the cycloalkyne and the azide, as well as the solvent and temperature.

CycloalkyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN Benzyl (B1604629) azide~0.06 - 0.15Acetonitrile:Water
Phenyl azide~0.2Acetonitrile:Water (3:1)
Electron-deficient aryl azidesup to 2.9Not specified
DBCO Benzyl azide~0.6 - 1.0Acetonitrile:Water
Phenyl azide0.033Acetonitrile:Water (3:1)
DIBO Benzyl azide~0.3 - 0.7Not specified
ADIBO/DIBAC Benzyl azide0.9Not specified
BARAC Benzyl azide3.4Not specified

Note: Rate constants can vary depending on the specific derivatives of the cycloalkyne and azide, solvent, and temperature.

Stability

The stability of the cycloalkyne is crucial, especially for in vivo applications or experiments with long incubation times. A key consideration is the stability in the presence of endogenous nucleophiles, such as thiols (e.g., glutathione (B108866), GSH), which are abundant in the cellular cytoplasm.

CycloalkyneStability towards Thiols (e.g., GSH)Stability in Aqueous BuffersOther Considerations
BCN More stable than DBCO. Less prone to reaction with thiols.Generally stable at physiological pH. Can be sensitive to acidic conditions.Smaller size and lower lipophilicity compared to DBCO.
DBCO Less stable than BCN. Can react with thiols, which may be a consideration for intracellular labeling.Generally stable at physiological pH.Bulky, aromatic structure. Higher lipophilicity.
DIFO Generally stable to water, thiols, amines, and alcohols at physiological pH.Stable.Propargylic fluorination enhances reactivity.

Experimental Protocols

Detailed methodologies are essential for the successful application and evaluation of cycloalkynes in bioconjugation.

Protocol 1: Determination of SPAAC Reaction Kinetics via UV-Vis Spectroscopy (Pseudo-First-Order Conditions)

This method is suitable for reactions where the cycloalkyne has a distinct UV-Vis absorbance that changes upon reaction with an azide, and the azide can be used in large excess.

Materials:

  • DBCO derivative (e.g., sulfo-DBCO-amine)

  • Azide-containing molecule (e.g., benzyl azide)

  • Reaction buffer (e.g., PBS, HEPES at a specific pH)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of the DBCO derivative in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions of the azide-containing molecule in the reaction buffer at various concentrations (at least a 10-fold excess relative to the final DBCO concentration).

  • Equilibrate the azide solutions to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette within the spectrophotometer.

  • Initiate the reaction by adding a small volume of the DBCO stock solution to the cuvette, ensuring rapid mixing.

  • Immediately monitor the decay of the DBCO absorbance at its characteristic wavelength (around 310 nm) over time.

Data Analysis:

  • Under pseudo-first-order conditions, the reaction follows a first-order exponential decay.

  • Fit the absorbance versus time data to the equation: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.

  • Plot the calculated k_obs values against the corresponding azide concentrations.

  • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol 2: General Protocol for Antibody-Oligo Conjugation via SPAAC

This protocol describes the labeling of an antibody with an oligonucleotide using BCN-azide ligation.

Materials:

  • Antibody of interest

  • BCN-NHS ester

  • Azide-functionalized oligonucleotide

  • DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spin desalting column

Procedure:

  • Antibody Activation:

    • Dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

    • Mix the antibody with a 20-30-fold molar excess of the BCN-NHS ester solution. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.

    • Incubate the reaction at room temperature for 60 minutes.

    • Quench the reaction by adding a small volume of 100 mM Tris buffer.

    • Incubate for an additional 15 minutes.

    • Remove the unreacted BCN-NHS ester using a spin desalting column.

  • Conjugation:

    • Mix the BCN-activated antibody with the azide-functionalized oligonucleotide in the reaction buffer. A 2-4 molar excess of the azide-oligo is recommended.

    • Incubate the reaction for 4-24 hours at 4°C or for at least 4 hours at 25°C with gentle agitation.

  • Purification and Analysis:

    • Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

    • Analyze the final conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Protocol 3: In Vitro Thiol Stability Assay

This assay evaluates the stability of cycloalkyne-conjugated molecules in the presence of a high concentration of a reducing agent like glutathione (GSH), mimicking the intracellular environment.

Materials:

  • BCN- and DBCO-conjugated fluorescent probes

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare stock solutions of the BCN- and DBCO-conjugated fluorescent probes in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In separate vials, mix the fluorescent probe solutions with a high concentration of GSH (e.g., 5 mM).

  • Incubate the mixtures at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and analyze it by HPLC with fluorescence detection.

  • Monitor the decrease in the peak corresponding to the intact fluorescent probe over time to determine the rate of degradation.

Mandatory Visualizations

General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_biomolecule Azide-functionalized Biomolecule (e.g., Protein) mix Mix Components (Physiological Conditions) prep_biomolecule->mix prep_probe Cycloalkyne-functionalized Probe (e.g., Fluorophore) prep_probe->mix purify Purification (Optional, e.g., SEC) mix->purify analyze Analysis (e.g., SDS-PAGE, MS, Microscopy) purify->analyze

A general experimental workflow for a SPAAC bioconjugation experiment.

signaling_pathway cluster_cell Cellular Environment cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR (with Azide Label) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits BCN_Fluor BCN-Fluorophore BCN_Fluor->EGFR SPAAC Labeling Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Labeling of EGFR via SPAAC to study its role in a signaling pathway.

Discussion and Conclusion

The choice between this compound (BCN) and other cycloalkynes for bioconjugation is a critical decision that should be guided by the specific requirements of the experiment.

This compound (BCN) offers a compelling balance of properties. While its reaction kinetics with aliphatic azides are generally slower than those of DBCO, it exhibits comparable or even faster rates with aromatic and electron-deficient azides. A significant advantage of BCN is its superior stability in the presence of thiols, making it a more robust choice for intracellular labeling studies where the reducing environment of the cytoplasm can compromise the integrity of other cycloalkynes like DBCO. Furthermore, its smaller size and lower lipophilicity can be advantageous in certain applications, potentially reducing steric hindrance and non-specific binding.

Dibenzocyclooctyne (DBCO) and its derivatives are often the reagents of choice when rapid reaction kinetics are paramount, particularly for labeling with aliphatic azides at low concentrations. However, the higher reactivity of DBCO comes at the cost of reduced stability in thiol-containing environments. Its bulky and hydrophobic nature may also be a consideration in some experimental designs.

Difluorinated Cyclooctynes (DIFO) represent a class of highly reactive cycloalkynes, with their reactivity enhanced by propargylic fluorination. They are generally stable under physiological conditions and offer a powerful tool for rapid bioconjugation.

Characterization of Cycloundecyne-Triazole Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of cycloundecyne-triazole conjugates, accurate and efficient structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous determination of the structure of these cycloaddition products. This guide provides a comprehensive comparison of NMR spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization methods.

The formation of a triazole ring from the reaction of a this compound with an azide (B81097) is a powerful click chemistry transformation used in various fields, including drug development and bioconjugation. Verifying the successful formation of the desired 1,4- or 1,5-disubstituted triazole regioisomer and characterizing the overall structure requires robust analytical techniques.

Performance Comparison: NMR vs. Alternative Methods

While NMR spectroscopy is unparalleled in providing detailed structural information, other techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy offer complementary data. The choice of method often depends on the specific information required, sample availability, and experimental throughput.

TechniqueInformation ProvidedStrengthsWeaknesses
¹H NMR - Presence of triazole proton (singlet, ~7.5-8.5 ppm) - Chemical environment of protons on the this compound ring and substituents - Diastereotopicity of protons in chiral molecules- High resolution and sensitivity - Provides detailed information on connectivity through spin-spin coupling - Non-destructive- Can have overlapping signals in complex molecules - Requires soluble samples in deuterated solvents
¹³C NMR - Presence of triazole carbons (~120-150 ppm) - Chemical shifts of carbons in the this compound ring and substituents - Confirmation of the carbon skeleton- Unambiguous carbon backbone information - Less signal overlap than ¹H NMR- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times - Does not directly provide proton connectivity information
2D NMR (COSY, HSQC, HMBC) - Correlation of connected protons (COSY) - Correlation of protons to directly attached carbons (HSQC) - Correlation of protons to carbons over 2-3 bonds (HMBC)- Definitive assignment of all proton and carbon signals - Elucidation of complex structures and stereochemistry[1]- Longer experiment times - Requires more expertise in data interpretation
Mass Spectrometry (MS) - Molecular weight of the product - Fragmentation patterns characteristic of the triazole and this compound moieties- High sensitivity, requires very small sample amounts - Can confirm the elemental composition with high-resolution MS- Provides limited information on isomerism (e.g., regioisomers) - Can be a destructive technique[2][3]
FTIR Spectroscopy - Presence of characteristic functional group vibrations (e.g., C=C-H, N=N, C-N) - Disappearance of the alkyne and azide stretches from starting materials- Fast and simple to perform - Can be used for solid and liquid samples- Provides limited structural detail compared to NMR - Can have overlapping vibrational bands[4][5]

Quantitative Data Summary

The following tables provide a comparison of typical NMR chemical shifts for a hypothetical this compound-triazole product. The data for the this compound moiety is estimated based on related cycloalkynes, as specific literature values for this compound are scarce. The triazole chemical shifts are based on typical values for 1,4-disubstituted triazoles. For comparison, experimental data for a related cyclooctyne-triazole adduct is also presented.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compound (Estimated)1,4-Disubstituted TriazoleThis compound-Triazole Product (Predicted)Cyclooctyne-Triazole Adduct (Experimental)[1]
Triazole CH-~7.5 - 8.5 (s)~7.8 (s)~7.7 (s)
Alkyne CH~2.2 (m)---
Allylic CH₂~2.1 (m)-~2.5 - 3.0 (m)~2.8 (m)
Other Ring CH₂~1.3 - 1.6 (m)-~1.4 - 1.8 (m)~1.2 - 2.2 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonsThis compound (Estimated)1,4-Disubstituted TriazoleThis compound-Triazole Product (Predicted)Cyclooctyne-Triazole Adduct (Experimental)[1]
Triazole C4-~140 - 150~145~148
Triazole C5-~120 - 130~125~123
Alkyne C~80 - 90---
Allylic CH₂~25 - 35-~30 - 40~35
Other Ring CH₂~20 - 30-~22 - 32~21 - 30

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the purified this compound-triazole product into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

1D ¹H and ¹³C NMR Acquisition
  • Insert the sample into the NMR spectrometer.

  • Tune and shim the magnetic field to optimize homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

2D NMR (COSY, HSQC, HMBC) Acquisition

For unambiguous assignment of complex spectra, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is useful for tracing the connectivity of protons within the this compound ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for identifying the connection between the this compound ring and the triazole, as well as the position of substituents.

The specific parameters for these experiments will vary depending on the instrument and the sample. It is advisable to use standard parameter sets provided by the spectrometer manufacturer and optimize them as needed.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.

FTIR Spectroscopy
  • Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum.

  • Key absorptions to look for in the product include the disappearance of the alkyne C≡C stretch (~2100-2260 cm⁻¹) and the azide N₃ stretch (~2100 cm⁻¹) from the starting materials, and the appearance of triazole ring vibrations.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound-triazole products, emphasizing the central role of NMR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Cycloaddition (Click Chemistry) This compound->Reaction Azide Azide Azide->Reaction Product Crude Product Reaction->Product Purification Column Chromatography Product->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (1D & 2D) PureProduct->NMR MS Mass Spectrometry PureProduct->MS FTIR FTIR Spectroscopy PureProduct->FTIR Structure Structure Elucidation NMR->Structure MS->Structure FTIR->Structure

Caption: Workflow for the synthesis and characterization of this compound-triazole products.

References

Assessing the Biocompatibility of Cycloundecyne Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. Among the key players in this field are cycloundecyne reagents, which participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. A critical advantage of SPAAC is its ability to proceed without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for in vivo applications.[1][2][3] This guide provides a comparative analysis of the biocompatibility of various this compound reagents and other bioorthogonal alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their studies.

Performance Comparison of Bioorthogonal Reagents

The choice of a bioorthogonal reagent hinges on a balance between reaction kinetics, stability, and, most importantly, biocompatibility. While SPAAC reagents are generally considered non-toxic, their specific structures can influence their interaction with cellular systems.

Cytotoxicity Profile

Direct comparative studies of the half-maximal inhibitory concentration (IC50) for a wide range of this compound reagents under uniform conditions are limited in the existing literature. However, individual studies provide valuable insights into their cytotoxic potential. For instance, difluorinated cyclooctyne (B158145) (DIFO) based probes have been shown to exhibit no cellular toxicity at the concentrations typically used for bioorthogonal labeling.[4] The table below summarizes qualitative and quantitative cytotoxicity data for various bioorthogonal reagents.

Reagent ClassSpecific ReagentCell LineAssayResultsReference
CyclooctyneDIFO-biotinJurkatPropidium Iodide StainingNo cellular toxicity observed at labeling concentrations.[4]
CyclooctyneSAM-TCO biotinLNCaPViability AssayLow toxicity, LC50 >20 mM after 24h.[5]
TetrazineNot specifiedVariousNot specifiedGenerally well-tolerated, but stability can be a concern.[6][6]
PhosphineNot specifiedVariousNot specifiedGenerally biocompatible but can be prone to air oxidation.[7]

Note: The lack of standardized reporting conditions for cytotoxicity makes direct comparison of IC50 values across different studies challenging. Researchers should consider the specific cell line, assay type, and exposure duration when evaluating these values.

Comparative Reaction Kinetics

The speed of a bioorthogonal reaction is crucial for applications involving dynamic processes or low concentrations of reactants. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes is generally considered to have the fastest kinetics among common bioorthogonal reactions.

ReactionReagent 1Reagent 2Second-Order Rate Constant (k2) [M⁻¹s⁻¹]
SPAACBicyclo[6.1.0]nonyne (BCN)Benzyl azide~0.07 - 0.63
SPAACDibenzocyclooctyne (DIBO/ADIBO/DBCO)Benzyl azide~0.3
SPAACDifluorinated cyclooctyne (DIFO)Benzyl azide~0.6
IEDDATetrazinetrans-cyclooctene (TCO)Up to 10⁶

Note: Reaction rates are influenced by the specific derivatives of the reagents and the reaction conditions.

Experimental Protocols

To ensure reproducible and reliable biocompatibility assessment, detailed and standardized protocols are essential.

In Vitro Cytotoxicity Assays

1. MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cells in culture

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound reagent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. CellTox™ Green Cytotoxicity Assay

This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells.

  • Materials:

    • Cells in culture

    • CellTox™ Green Dye

    • 96-well opaque-walled plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate.

    • Prepare a 2X solution of the this compound reagent and the CellTox™ Green Dye in culture medium.

    • Add the reagent mixture to the cells.

    • Incubate for the desired time. The fluorescent signal can be measured kinetically over time or as an endpoint measurement.

    • Measure fluorescence (excitation ~485 nm, emission ~520 nm).

    • The increase in fluorescence intensity is proportional to the number of dead cells.

In Vivo Acute Systemic Toxicity Test

This protocol provides a general framework for assessing the acute systemic toxicity of a substance in a murine model, based on ISO 10993-11 guidelines.[8][9][10][11][12]

  • Animal Model: Healthy, young adult mice of a single strain.

  • Procedure:

    • Dosing: Administer a single dose of the this compound reagent to a group of mice (typically 5). The route of administration (e.g., intravenous, intraperitoneal) should be relevant to the intended application. A control group receives the vehicle alone.

    • Observation: Observe the animals continuously for the first 4 hours and then daily for up to 14 days.[10] Record any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.

    • Necropsy: At the end of the observation period, humanely euthanize all animals. Perform a gross necropsy on all animals, examining major organs for any abnormalities.

    • Data Analysis: Compare the observations from the test group to the control group to identify any adverse effects.

Potential Impact on Cellular Signaling

The interaction of bioorthogonal reagents with cellular components extends beyond overt cytotoxicity and can include subtle effects on signaling pathways. While comprehensive studies on the impact of cycloundecynes on the cellular signalome are still emerging, some evidence suggests potential interactions.

One study has indicated that a specific cyclooctyne derivative may interact with L-type calcium channels, leading to an increase in left ventricular pressure.[13] This finding suggests a potential for some cyclooctyne structures to modulate calcium signaling pathways. However, it is crucial to note that this effect may be specific to the tested derivative and not a general characteristic of all this compound reagents.

Further research is needed to elucidate the broader impact of different this compound reagents on various cellular signaling cascades. Researchers should be mindful of the potential for off-target effects and consider including relevant functional assays to assess the impact on key signaling pathways in their experimental design.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and conceptual frameworks discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Acute Systemic Toxicity plate Seed Cells in 96-well Plate treat Treat with this compound Reagents plate->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (MTT or CellTox Green) incubate->assay read Measure Signal (Absorbance or Fluorescence) assay->read analyze Calculate IC50 Value read->analyze dose Administer Single Dose to Mice observe Observe for Clinical Signs (14 days) dose->observe necropsy Perform Gross Necropsy observe->necropsy evaluate Evaluate for Adverse Effects necropsy->evaluate

Figure 1. Workflow for assessing the biocompatibility of this compound reagents.

signaling_pathway cluster_cell Cellular Environment reagent This compound Reagent receptor Cell Surface Receptor (e.g., Ion Channel) reagent->receptor Potential Interaction downstream Downstream Signaling Cascade receptor->downstream Signal Transduction response Cellular Response downstream->response Altered Function

Figure 2. Hypothetical signaling pathway potentially affected by a this compound reagent.

Conclusion

This compound reagents are invaluable tools for bioorthogonal chemistry, offering a biocompatible alternative to copper-catalyzed click chemistry for in vivo applications. While generally considered non-toxic, this guide highlights the importance of empirical validation of the biocompatibility of specific reagents within the context of the biological system under investigation. By providing a framework for comparison and detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions in the selection and application of these powerful chemical probes. As the field of bioorthogonal chemistry continues to expand, a thorough understanding of the biocompatibility of new reagents will be paramount to their successful translation into advanced biological and therapeutic applications.

References

A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link molecules in complex biological environments is crucial. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool, enabling covalent bond formation within living systems without the need for toxic catalysts.[1][2] This guide provides an objective comparison of SPAAC with other click chemistry alternatives, supported by experimental data, to inform the selection of the most suitable technique for various research applications.

Core Principles and Mechanism of SPAAC

The Strain-Promoted Azide-Alkyne Cycloaddition is a highly efficient and selective reaction between a strained cyclooctyne (B158145) and an azide (B81097), which forms a stable triazole linkage.[3][] The primary driving force behind this reaction is the significant ring strain (approximately 18 kcal/mol) inherent in cyclooctynes, the smallest stable cyclic alkynes.[3] This strain dramatically lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[1][3]

The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[1][3][5] A key advantage of SPAAC is its bioorthogonality; both the cyclooctyne and azide functional groups are chemically inert to the vast majority of functional groups found in biological systems, ensuring high specificity.[1][3] This catalyst-free nature distinguishes it from the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC ideal for in vivo and live-cell applications where copper-induced cytotoxicity is a major concern.[1][6][7]

SPAAC_Mechanism cluster_transition Transition State cluster_product Product Strained_Alkyne Strained Cyclooctyne Transition_State Concerted [3+2] Cycloaddition Strained_Alkyne->Transition_State Azide Azide (R-N3) Azide->Transition_State Triazole Stable Triazole Transition_State->Triazole Release of ring strain

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison with Alternative Click Chemistry Reactions

The choice of a click chemistry reaction depends on factors like reaction speed, biocompatibility, and the specific requirements of the experiment.[6] Besides SPAAC, the most prominent alternatives are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

FeatureStrain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)Inverse Electron-Demand Diels-Alder (IEDDA)
Catalyst None[6]Copper(I)[6]None
Biocompatibility Excellent; ideal for live-cell and in vivo studies.[7][8]Limited by copper cytotoxicity; ligands can mitigate but not eliminate toxicity.[7][9]Excellent; widely used for in vivo applications.
**Reaction Kinetics (k₂) **10⁻³ to 1 M⁻¹s⁻¹; highly dependent on cyclooctyne structure.[10][11]1 to 100 M⁻¹s⁻¹; generally faster than SPAAC.[9][12]1 to 10⁶ M⁻¹s⁻¹; typically the fastest bioorthogonal reaction.[10]
Reactants Strained Cyclooctynes + Azides[6]Terminal Alkynes + Azides[6]Electron-poor Tetrazines + Strained Alkenes (e.g., TCO, Norbornene)[10]
Regioselectivity Mixture of regioisomers, dependent on cyclooctyne symmetry.[6]Forms 1,4-disubstituted triazole exclusively.[6]Forms a single regioisomer.
Potential Side Reactions Some strained alkynes can react with thiols (e.g., cysteine).[7]Copper can generate reactive oxygen species (ROS), damaging biomolecules.[7]Generally highly specific with minimal side reactions.
Reagent Complexity Strained cyclooctynes can be complex to synthesize.[13]Terminal alkynes are generally stable and simple to synthesize.[12]Tetrazines can be unstable; dienophiles can be complex to synthesize.[10]

Quantitative Data on Reaction Kinetics

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). For SPAAC, this rate is primarily dictated by the structure and inherent ring strain of the cyclooctyne derivative used.

Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC

(Reaction with benzyl (B1604629) azide, a standard model compound)

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Bicyclo[6.1.0]non-4-yneBCN~0.004 - 0.03
DibenzocyclooctyneDIBO / DBCO~0.1 - 0.3
DibenzoazacyclooctyneDIBAC / ADIBO~0.3 - 0.9
BiarylazacyclooctynoneBARAC~0.9
Difluorinated CyclooctyneDIFO~0.4 - 0.7
Oxa-dibenzocyclooctyneODIBO~45

Note: Rate constants can vary depending on the solvent, temperature, and specific azide used.[14][15][16] Data compiled from multiple sources for general comparison.

Table 2: Kinetic Comparison of SPAAC, CuAAC, and IEDDA
Reaction TypeTypical ReactantsTypical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
SPAAC DBCO + Benzyl Azide~0.1 - 0.9
CuAAC Phenylacetylene + Benzyl Azide (with Cu(I)/ligand)~1 - 100[12]
IEDDA Tetrazine + trans-Cyclooctene (TCO)up to 10⁶[10]

Experimental Protocols

Reproducible data relies on standardized experimental protocols. Below are representative methodologies for common SPAAC applications.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycans, followed by fluorescent labeling via SPAAC.[1][17]

1. Metabolic Labeling:

  • Materials: Mammalian cells, culture medium, Ac₄ManNAz (azido-sugar), DMSO.

  • Procedure:

    • Prepare a 10 mM stock solution of Ac₄ManNAz in DMSO.[17]

    • Supplement the cell culture medium with 25-50 µM of the Ac₄ManNAz stock solution.

    • Incubate cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.[1]

2. SPAAC Reaction for Live-Cell Imaging:

  • Materials: Labeled cells from Step 1, Phosphate-Buffered Saline (PBS), DBCO-fluorophore conjugate.

  • Procedure:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[1]

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in fresh cell culture medium or PBS.

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.[1]

    • Wash the cells three times with PBS to remove the unreacted probe.

3. Imaging:

  • Mount the cells (e.g., on coverslips) onto a microscope slide.

  • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the conjugation of a drug linker to an azide-functionalized antibody via SPAAC.[1]

1. Antibody Preparation:

  • Ensure the azide-functionalized antibody is in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

2. SPAAC Conjugation:

  • Materials: Azide-functionalized antibody, DBCO-drug linker stock solution (in DMSO).

  • Procedure:

    • Add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution to the antibody solution. Keep the final DMSO concentration below 10% to maintain antibody integrity.[1]

    • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.[1]

3. Purification and Characterization:

  • Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.

  • Concentrate the purified ADC and perform a buffer exchange if necessary.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Workflow_Comparison cluster_spaac SPAAC Workflow (Catalyst-Free) cluster_cuaac CuAAC Workflow (Catalyst-Required) spaac_start 1. Prepare Azide- functionalized Biomolecule spaac_reagent 2. Add Strained Cyclooctyne Probe spaac_start->spaac_reagent spaac_react 3. Incubate at Physiological Temp. spaac_reagent->spaac_react spaac_end 4. Purify/ Analyze Product spaac_react->spaac_end cuaac_start 1. Prepare Azide- functionalized Biomolecule cuaac_reagent 2. Add Terminal Alkyne Probe cuaac_start->cuaac_reagent cuaac_catalyst 3. Add Cu(I) Catalyst + Ligand cuaac_reagent->cuaac_catalyst cuaac_react 4. Incubate cuaac_catalyst->cuaac_react cuaac_end 5. Purify/ Analyze Product cuaac_react->cuaac_end

Generalized experimental workflow comparison of SPAAC and CuAAC.

Conclusion and Recommendations

Strain-Promoted Azide-Alkyne Cycloaddition is a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of specificity and biocompatibility for labeling and conjugating molecules in living systems.[3] Its primary advantage is the elimination of the cytotoxic copper catalyst required for CuAAC, making it the superior choice for in vivo imaging, live-cell tracking, and the development of therapeutics where cellular health is paramount.[1][7]

However, this biocompatibility comes at the cost of generally slower reaction kinetics compared to both CuAAC and IEDDA reactions.[7][10] Therefore, the choice between these powerful techniques depends on the specific experimental context:

  • Choose SPAAC for: Live-cell imaging, in vivo studies, and applications where cytotoxicity is a primary concern. It is also suitable when moderate reaction rates are acceptable or even beneficial for long-term tracking.[8][10]

  • Choose CuAAC for: In vitro conjugations, material science applications, and situations where rapid kinetics are essential and the presence of copper can be managed or removed post-reaction.[7][9]

  • Choose IEDDA for: Applications requiring extremely fast kinetics, such as capturing highly dynamic processes or when working with very low reactant concentrations.[10]

By understanding the core mechanism, performance characteristics, and experimental considerations of SPAAC, researchers can effectively harness its power to advance the frontiers of chemical biology, drug discovery, and diagnostics.

References

A Comparative Guide to the Stability of Cycloalkyne Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cycloalkyne linker is a critical decision in the design of bioconjugates, particularly for applications such as antibody-drug conjugates (ADCs), where stability in biological environments is paramount. This guide provides an objective comparison of the stability of commonly used cycloalkyne linkers, supported by experimental data, to inform the rational selection of linkers for various bioconjugation strategies.

Introduction to Cycloalkyne Linkers and Their Importance

Cycloalkynes are key reagents in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Their high reactivity, driven by ring strain, allows for efficient and specific conjugation to azide-modified biomolecules under physiological conditions. However, the inherent reactivity of these linkers can also lead to off-target reactions and degradation, particularly in the reducing environment of the cytoplasm, which is rich in thiols like glutathione (B108866) (GSH). The stability of the linker directly impacts the integrity and efficacy of the bioconjugate, making a thorough understanding of their comparative stability essential.

Comparative Stability of Cycloalkyne Linkers

The stability of a cycloalkyne linker is often assessed by its half-life in the presence of physiologically relevant nucleophiles, such as glutathione (GSH). The following table summarizes the available quantitative data on the stability of several common cycloalkyne linkers.

LinkerStructureHalf-life in presence of Glutathione (GSH)Key Stability Characteristics
Bicyclo[6.1.0]nonyne (BCN) BCN is a compact, non-aromatic cycloalkyne.~ 6 hours[1]Generally considered more stable in the presence of thiols compared to DBCO. Its smaller size and lower lipophilicity can be advantageous in certain applications.[1]
Dibenzocyclooctyne (DBCO) DBCO features a bulky, aromatic structure.~ 71 minutes[1]Exhibits higher reactivity with azides than BCN but is less stable in thiol-containing environments.[1] Its hydrophobicity can sometimes lead to aggregation.
Azadibenzocyclooctyne (ADIBO) ADIBO is a derivative of DBCO containing a nitrogen atom in the cyclooctyne (B158145) ring.Data not readily available in direct comparison to BCN and DBCO under identical conditions.Generally exhibits high reactivity in SPAAC reactions. Further studies are needed for a direct quantitative comparison of its stability against other cycloalkynes in the presence of thiols.
DIBAC/ADIBO derivatives Various derivatives of DIBAC (dibenzoazacyclooctyne) and ADIBO exist with modifications to enhance stability and reactivity.Data is highly dependent on the specific derivative.Modifications to the core structure aim to balance the trade-off between reactivity and stability. Researchers should consult specific literature for the stability data of a particular derivative.

Experimental Protocols

Accurate assessment of linker stability is crucial for selecting the appropriate linker for a given application. Below are detailed methodologies for key experiments used to evaluate the stability of cycloalkyne linkers.

In Vitro Thiol Stability Assay using HPLC

This assay evaluates the stability of cycloalkyne linkers in the presence of a high concentration of glutathione (GSH), mimicking the intracellular reducing environment.

Materials:

  • Cycloalkyne linker-conjugated molecule (e.g., a fluorescent probe or a small molecule)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • Analytical C18 reverse-phase HPLC column

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the cycloalkyne-conjugated molecule in an appropriate solvent (e.g., DMSO or DMF) and then dilute to a final concentration of 1 mg/mL in PBS (pH 7.4).

    • Prepare a stock solution of GSH in PBS (pH 7.4) at a concentration of 100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the cycloalkyne-conjugated molecule solution with the GSH solution to achieve a final GSH concentration of 10 mM.

    • Prepare a control sample by adding PBS instead of the GSH solution.

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 1% TFA in ACN to precipitate any proteins and halt the reaction.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a fixed volume (e.g., 20 µL) of the supernatant onto the C18 column.

    • Elute the components using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 20 minutes.

    • Monitor the elution profile at a wavelength appropriate for the chromophore of the conjugated molecule.

  • Data Analysis:

    • Identify the peak corresponding to the intact cycloalkyne-conjugated molecule.

    • Integrate the peak area of the intact molecule at each time point.

    • Calculate the percentage of the intact molecule remaining at each time point relative to the t=0 time point.

    • Plot the percentage of intact molecule versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the linker.

Serum Stability Assay for Antibody-Drug Conjugates using LC-MS

This assay assesses the stability of cycloalkyne-linked ADCs in a more complex biological matrix, such as human serum.

Materials:

  • Antibody-Drug Conjugate (ADC) with a cycloalkyne linker

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Dithiothreitol (DTT) for antibody reduction (optional)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • ADC Incubation:

    • Incubate the ADC at a final concentration of 100 µg/mL in human serum at 37°C.

    • Prepare a control sample by incubating the ADC in PBS under the same conditions.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the serum or PBS mixture.

    • Immediately freeze the samples at -80°C to stop any degradation until analysis.

  • Immunoaffinity Capture of ADC:

    • Thaw the samples on ice.

    • Add an appropriate amount of Protein A or Protein G magnetic beads to each sample to capture the ADC.

    • Incubate for 1-2 hours at 4°C with gentle mixing.

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • ADC Elution and Preparation for LC-MS:

    • Elute the ADC from the beads by adding the elution buffer and incubating for 5-10 minutes.

    • Separate the beads using a magnetic rack and transfer the eluate to a new tube.

    • Immediately neutralize the eluate by adding the neutralization buffer.

    • For analysis of the intact ADC, the sample can be directly analyzed by LC-MS.

    • For analysis of the light and heavy chains, the antibody can be reduced by adding DTT and incubating at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the components using a suitable reverse-phase column and a gradient of water and acetonitrile with 0.1% formic acid.

    • Acquire mass spectra in a mass range that covers the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the intact ADC or its light and heavy chains.

    • Calculate the drug-to-antibody ratio (DAR) at each time point by analyzing the mass shifts corresponding to the conjugated drug-linker.

    • Monitor for the appearance of unconjugated antibody or fragments to assess the degradation of the ADC over time. The rate of decrease in the average DAR is a measure of linker instability.

Visualizations

Cycloalkyne Linker Structures

Cycloalkyne_Structures cluster_BCN Bicyclo[6.1.0]nonyne (BCN) cluster_DBCO Dibenzocyclooctyne (DBCO) cluster_ADIBO Azadibenzocyclooctyne (ADIBO) BCN DBCO ADIBO

Caption: Chemical structures of common cycloalkyne linkers.

Experimental Workflow for In Vitro Thiol Stability Assay

Thiol_Stability_Workflow prep Prepare Cycloalkyne-conjugate and GSH solutions in PBS incubate Incubate mixture at 37°C prep->incubate sample Take aliquots at various time points incubate->sample quench Quench reaction with 1% TFA in ACN sample->quench centrifuge Centrifuge to pellet precipitate quench->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc analyze Calculate % intact conjugate and determine half-life hplc->analyze

Caption: Workflow for assessing cycloalkyne stability with GSH.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway

SPAAC_Pathway reagents Cycloalkyne-Linker + Azide-Biomolecule transition [3+2] Cycloaddition (Strain-Promoted) reagents->transition No Catalyst product Stable Triazole Linkage (Bioconjugate) transition->product

Caption: The reaction pathway of SPAAC.

References

A Comparative Guide to the Mass Spectrometry Validation of Cycloundecyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules for downstream analysis is paramount for researchers, scientists, and drug development professionals. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has emerged as a powerful tool for bioconjugation in complex biological systems. This guide provides an objective comparison of cycloundecyne labeling with other commonly used strained alkynes, focusing on their validation by mass spectrometry.

Performance Comparison of Strained Alkynes in Bioorthogonal Labeling

The choice of a strained alkyne for SPAAC is dictated by a balance of reactivity, stability, and steric considerations. While a variety of strained alkynes have been developed, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are among the most extensively characterized. This compound, as a less substituted cyclooctyne, offers a smaller and potentially more sterically accessible labeling reagent. However, direct comparative quantitative data for this compound is less prevalent in the literature. The following tables summarize key performance metrics for DBCO and BCN, which can serve as a benchmark for evaluating this compound.

Table 1: Reaction Kinetics of Strained Alkynes with Benzyl Azide (B81097)

ReagentReaction TypeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO SPAAC~0.3 - 2.1[1]Generally exhibits faster kinetics compared to other cyclooctynes.[1]
BCN SPAAC~0.14 - 0.28Good balance of reactivity and stability.
This compound SPAACData not readily available in cited literatureExpected to have reactivity influenced by its specific ring strain.

Table 2: Stability of Strained Alkyne Linkers

ReagentStability in Presence of Thiols (e.g., Glutathione)Intracellular Stability
DBCO Less stable[2]Moderately stable, with ~36% degradation reported after 24 hours in immune phagocytes.[3][4]
BCN More stable than DBCO[2]Lower stability compared to DBCO in some immune cells, with ~79% degradation reported after 24 hours.[3][4]
This compound Data not readily available in cited literatureStability would need to be empirically determined for specific applications.

Mass Spectrometry Validation of this compound Labeling

Mass spectrometry is a critical tool for the validation and characterization of labeled biomolecules. It provides confirmation of successful conjugation, allows for the determination of labeling efficiency, and can be used to identify the specific site of modification.

Experimental Workflow for Mass Spectrometry Validation

The general workflow for the validation of this compound labeling by mass spectrometry involves several key steps, from sample preparation to data analysis.

Mass Spectrometry Validation Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Azide-Modified Protein Labeling Labeling with this compound Protein->Labeling Digestion Proteolytic Digestion Labeling->Digestion Cleanup Peptide Cleanup (e.g., C18 SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Acq Data Acquisition (DDA or DIA) LC_MS->Data_Acq DB_Search Database Search Data_Acq->DB_Search Validation Validation of Labeled Peptides DB_Search->Validation Quantification Quantification of Labeling Efficiency Validation->Quantification

Caption: Experimental workflow for the validation of this compound labeling by mass spectrometry.

Expected Fragmentation of the this compound-Triazole Adduct

Upon collision-induced dissociation (CID) in the mass spectrometer, the triazole ring formed from the cycloaddition of this compound and an azide-modified biomolecule is expected to fragment in a characteristic manner. While specific fragmentation patterns for this compound-labeled peptides are not extensively documented in the provided search results, general fragmentation pathways for 1,2,3-triazoles can be inferred. The fragmentation will likely involve cleavage of the triazole ring and the attached this compound moiety, providing a signature mass shift that confirms the presence of the label.

Triazole Fragmentation Parent Labeled Peptide Ion [M+H]+ Fragment1 Loss of this compound Moiety Parent->Fragment1 Fragment2 Triazole Ring Opening Parent->Fragment2 Fragment3 Backbone Fragmentation (b- and y-ions) Parent->Fragment3

Caption: Generalized fragmentation pathways of a this compound-labeled peptide in MS/MS.

Experimental Protocols

The following are generalized protocols for the labeling of a protein with a this compound reagent and subsequent preparation for mass spectrometry analysis. These protocols may require optimization for specific proteins and experimental conditions.

Protocol 1: Protein Labeling with this compound

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound reagent (e.g., this compound-PEG-NHS ester for labeling primary amines after azide modification)

  • DMSO (for dissolving the this compound reagent)

  • Spin desalting columns or dialysis cassette for buffer exchange and removal of excess reagents

Procedure:

  • Prepare a stock solution of the this compound reagent in DMSO.

  • To the azide-modified protein solution, add the this compound reagent to the desired final concentration. A molar excess of the this compound reagent is typically used.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Remove the excess, unreacted this compound reagent using a spin desalting column or dialysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in a solution containing urea.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Activate a C18 SPE cartridge with acetonitrile and equilibrate with 0.1% formic acid.

    • Load the acidified peptide solution onto the cartridge.

    • Wash the cartridge with 0.1% formic acid.

    • Elute the peptides with a solution of acetonitrile and 0.1% formic acid.

  • Sample Preparation for MS Analysis:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in 0.1% formic acid for analysis by LC-MS/MS.

Conclusion

The validation of this compound labeling by mass spectrometry is a critical step in ensuring the specificity and efficiency of this bioorthogonal reaction. While direct comparative data for this compound is still emerging, the well-established workflows and performance metrics of related strained alkynes like DBCO and BCN provide a strong framework for its evaluation. By following rigorous experimental protocols and carefully analyzing the resulting mass spectra, researchers can confidently utilize this compound as a valuable tool in their chemical biology and drug development endeavors. The smaller size of this compound may offer advantages in certain applications where steric hindrance is a concern, making it a promising alternative to more bulky labeling reagents.

References

Cycloalkyne Reactivity in SPAAC: A Comparative Guide to Cycloundecyne and Cyclooctyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is critical to experimental success. This guide provides an objective comparison of the reactivity of cycloundecyne and the widely used cyclooctyne (B158145) in SPAAC reactions, supported by available experimental data and detailed methodologies for kinetic analysis.

The cornerstone of SPAAC lies in the inherent ring strain of the cycloalkyne, which drives the reaction forward without the need for cytotoxic copper catalysts.[1] This makes it an invaluable tool for in vivo labeling and bioconjugation. The reactivity of a cycloalkyne in SPAAC is directly proportional to its degree of ring strain; a higher strain leads to a lower activation energy and a faster reaction rate.[2]

Cyclooctyne, being the smallest stable cycloalkyne, possesses a significant amount of ring strain, making it highly reactive and the gold standard for SPAAC reactions.[3] Larger cycloalkyne rings, such as cyclononyne, cyclodecyne, and this compound, are progressively less strained and, consequently, exhibit lower reactivity.

Quantitative Comparison of Reactivity

The most definitive measure of reactivity in SPAAC is the second-order rate constant (k). While extensive data is available for cyclooctyne and its derivatives, specific kinetic data for this compound in SPAAC is scarce in the literature. However, the trend of decreasing reactivity with increasing ring size is well-established. The heats of hydrogenation, a measure of ring strain, for various cycloalkynes provide a strong indication of this trend.

CycloalkyneRing Strain Indication (Relative Heat of Hydrogenation)Second-Order Rate Constant (k) with Benzyl Azide (B81097) (M⁻¹s⁻¹)
Cyclooctyne High~0.06 - 1.0 (for various derivatives)[4]
Cyclononyne Lower (~70% of cyclooctyne)[3]Expected to be significantly lower than cyclooctyne
Cyclodecyne Lower (~40% of cyclooctyne)[3]Expected to be significantly lower than cyclononyne
This compound Very LowExpected to be significantly lower than cyclodecyne

Note: The rate constants for cyclooctyne derivatives can vary significantly based on substitutions that further increase ring strain or alter electronic properties.

Experimental Protocols

To empirically determine and compare the reaction kinetics of this compound and cyclooctyne, the following generalized protocols for monitoring SPAAC reactions via Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Vis Spectroscopy can be employed.

Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the consumption of reactants and the formation of the triazole product.

Materials:

  • Cycloalkyne (Cyclooctyne or this compound derivative)

  • Azide (e.g., Benzyl azide as a standard)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known concentration (e.g., Dimethyl sulfone, Mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the cycloalkyne, azide, and internal standard in the chosen deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine known concentrations of the cycloalkyne and azide. To ensure pseudo-first-order kinetics, one reactant (typically the azide) should be in at least 10-fold excess.

  • Data Acquisition: Immediately place the NMR tube in the pre-equilibrated spectrometer and begin acquiring ¹H NMR spectra at regular time intervals. The time between acquisitions should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate a well-resolved proton signal from one of the reactants and the signal from the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.

    • For a pseudo-first-order reaction, plot the natural logarithm of the reactant concentration versus time. The negative of the slope of the resulting linear fit gives the observed rate constant (k_obs).

    • The second-order rate constant (k) is calculated by dividing k_obs by the initial concentration of the reactant in excess.

    • For a second-order reaction with equimolar initial concentrations, plot the inverse of the reactant concentration versus time. The slope of the linear fit is equal to the second-order rate constant (k).

Protocol 2: Kinetic Analysis via UV-Vis Spectroscopy

This method is suitable when the cycloalkyne possesses a distinct UV absorbance that changes upon reaction, as is the case with many dibenzocyclooctyne (DBCO) derivatives.

Materials:

  • Cycloalkyne with a UV chromophore (e.g., a DBCO derivative)

  • Azide-containing molecule

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Determine λmax: Acquire a UV-Vis spectrum of the cycloalkyne to determine its maximum absorbance wavelength (λmax).

  • Reaction Setup: In a quartz cuvette, add the reaction buffer and the azide to a final concentration that is in at least 10-fold excess of the cycloalkyne.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the cycloalkyne to the cuvette and mix quickly.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at the λmax over time.

  • Data Analysis:

    • Fit the absorbance versus time data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k) is calculated by dividing k_obs by the initial concentration of the azide.

Visualizing the SPAAC Workflow and Reactivity Relationship

To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism, a general experimental workflow for kinetic analysis, and the relationship between ring size and reactivity.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cycloalkyne Strained Cycloalkyne Triazole Triazole Cycloalkyne->Triazole + Azide Azide Azide->Triazole

Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A Prepare Reactant Stock Solutions B Initiate Reaction in NMR Tube or Cuvette A->B C Acquire Data Over Time (NMR or UV-Vis) B->C D Process and Analyze Data C->D E Calculate Second-Order Rate Constant (k) D->E

Caption: A typical experimental workflow for determining SPAAC reaction kinetics.

Reactivity_Relationship cluster_0 Ring Size cluster_1 Ring Strain / Reactivity C8 Cyclooctyne High High C8->High C9 Cyclononyne Med Medium C9->Med C10 Cyclodecyne Low Low C10->Low C11 This compound VLow Very Low C11->VLow

Caption: The inverse relationship between cycloalkyne ring size and its reactivity in SPAAC.

References

A Researcher's Guide to Cycloalkynes for In Vivo Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of leading cycloalkynes for strain-promoted azide-alkyne cycloaddition (SPAAC) in living systems, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal tool for their in vivo applications.

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environment. Among the most powerful bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that enables the covalent labeling of azide-modified biomolecules in living cells and organisms.[1] The success of SPAAC hinges on the reactivity and stability of the cycloalkyne component. This guide provides a comprehensive comparison of the most widely used cycloalkynes for in vivo applications, with a focus on their performance, supported by experimental data and detailed protocols.

Cycloalkyne Performance: A Quantitative Comparison

The choice of cycloalkyne for an in vivo experiment is a critical decision that impacts the efficiency, specificity, and success of the study. The following tables summarize the key quantitative data for the most prominent cycloalkynes: dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and biarylazacyclooctynone (BARAC).

Table 1: Reaction Kinetics of Cycloalkynes with Benzyl Azide

The second-order rate constant (k₂) is a direct measure of the reaction speed between a cycloalkyne and an azide. Higher k₂ values are desirable for rapid labeling, especially at low in vivo concentrations.

CycloalkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent/Conditions
DBCO 0.24 - 1.0Acetonitrile:Water
BCN ~0.06 - 0.1Acetonitrile:Water
BARAC 0.96Acetonitrile

Table 2: Stability of Cycloalkynes in the Presence of Glutathione (B108866) (GSH)

The stability of a cycloalkyne in the reducing intracellular environment, which has high concentrations of thiols like glutathione (GSH), is crucial for its performance in long-term in vivo studies. The half-life (t₁/₂) indicates the time it takes for half of the cycloalkyne to degrade.

CycloalkyneHalf-life (t₁/₂) in presence of GSHKey Findings
DBCO ~71 minutesLess stable in the presence of thiols.
BCN ~6 hoursSignificantly more stable to thiols compared to DBCO.
BARAC 24 hours (in CD₃CN/D₂O with 5 mM GSH)Exhibits good stability.[2]

Table 3: Physicochemical Properties of Cycloalkynes

Hydrophilicity, represented by the logarithm of the partition coefficient (logP), influences a cycloalkyne's solubility in aqueous biological environments and can affect non-specific binding.

CycloalkyneKey Physicochemical Properties
DBCO Higher lipophilicity, which can lead to non-specific binding and aggregation.[3]
BCN Lower lipophilicity, improving solubility in aqueous environments and reducing non-specific interactions.[1]
BARAC Designed for enhanced kinetics and good stability.[2]

Visualizing Key Processes in Cycloalkyne Chemistry

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

SPAAC_Mechanism Cycloalkyne Strained Cycloalkyne TransitionState [3+2] Cycloaddition Transition State Cycloalkyne->TransitionState Azide Azide-modified Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_labeling Labeling & Imaging AdministerAzide 1. Administer Azide-modified Substrate to Animal Model MetabolicLabeling 2. Incubation for Metabolic Labeling of Target Biomolecule AdministerAzide->MetabolicLabeling AdministerCycloalkyne 3. Administer Cycloalkyne-Probe (e.g., DBCO-Fluorophore) MetabolicLabeling->AdministerCycloalkyne SPAAC_in_vivo 4. In Vivo SPAAC Reaction AdministerCycloalkyne->SPAAC_in_vivo Imaging 5. Imaging (e.g., Fluorescence, PET) SPAAC_in_vivo->Imaging

A typical experimental workflow for in vivo imaging using SPAAC.

Cycloalkyne_Selection_Tree Start Start: Select Cycloalkyne for In Vivo Application Kinetics Is rapid reaction kinetics the primary concern? Start->Kinetics Stability Is long-term stability in a reducing environment critical? Kinetics->Stability No ChooseBARAC Consider BARAC (Fastest kinetics) Kinetics->ChooseBARAC Yes (Highest Priority) Hydrophilicity Is high aqueous solubility and low non-specific binding essential? Stability->Hydrophilicity No ChooseBCN Consider BCN (Most stable, more hydrophilic) Stability->ChooseBCN Yes ChooseDBCO Consider DBCO (Fast kinetics) Hydrophilicity->ChooseDBCO No (balance of speed and properties) Hydrophilicity->ChooseBCN Yes

Decision tree for selecting a suitable cycloalkyne for in vivo applications.

Experimental Protocols

Detailed methodologies are crucial for the successful application of cycloalkynes in vivo. The following are protocols for key experiments cited in this guide.

Protocol 1: In Vivo Metabolic Labeling and Imaging in a Mouse Model

This protocol describes the metabolic labeling of cell surface glycans with azides and subsequent in vivo imaging using a DBCO-conjugated fluorophore.

Materials:

  • Azido (B1232118) sugar (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz)

  • Vehicle for injection (e.g., DMSO/PBS solution)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Tumor-bearing nude mice

  • In vivo imaging system (e.g., IVIS for fluorescence)

Procedure:

  • Administration of Azido Sugar: Administer the azido sugar to the animal model. For example, inject Ac₄ManNAz intraperitoneally.

  • Incubation Period: Allow for metabolic incorporation of the azido sugar onto cell surface glycans. This typically requires an incubation period of 3-7 days.[1]

  • Administration of Imaging Probe: Inject the DBCO-fluorophore conjugate intravenously via the tail vein.

  • In Vivo SPAAC Reaction: Allow the DBCO-fluorophore to circulate and react with the azide-labeled cells in vivo.

  • Imaging: After a short incubation and clearance period (e.g., 2-3 hours), perform fluorescence imaging to visualize the labeled cells.[1]

Protocol 2: Synthesis of a DBCO-PEG-Fluorophore Conjugate

This protocol outlines the synthesis of a DBCO-PEG-fluorophore conjugate for use in in vivo imaging.

Materials:

  • DBCO-PEG-NHS ester

  • Amine-functionalized fluorophore (e.g., Cy5-amine)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the DBCO-PEG-NHS ester and the amine-functionalized fluorophore in anhydrous DMF.

  • Add triethylamine to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, purify the DBCO-PEG-fluorophore conjugate using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Protocol 3: Assessment of Cycloalkyne Cytotoxicity using MTT Assay

This protocol describes how to evaluate the potential cytotoxicity of a cycloalkyne using a standard MTT assay.

Materials:

  • Mammalian cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Cycloalkyne of interest (e.g., DBCO-amine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the cycloalkyne. Include a vehicle-only control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

The selection of a cycloalkyne for in vivo applications is a multifaceted decision that requires careful consideration of reaction kinetics, stability, and physicochemical properties. For applications demanding rapid labeling, the fast kinetics of BARAC and DBCO are advantageous.[2] However, for long-term studies where stability in the reducing intracellular environment is paramount, the superior stability of BCN makes it a more suitable choice.[3] The lower lipophilicity of BCN also offers benefits in reducing non-specific binding. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to select the optimal cycloalkyne for their specific in vivo experimental needs, ultimately advancing our understanding of complex biological systems.

References

A Comparative Guide to Cyclopropenes and Cycloundecyne in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Central to this field are pairs of mutually reactive functional groups that do not interact with endogenous cellular components. This guide provides a detailed comparison of two important classes of bioorthogonal reagents: cyclopropenes and cycloundecynes, focusing on their performance, applications, and underlying experimental methodologies.

Introduction to Cyclopropenes and Cycloundecynes in Bioorthogonal Chemistry

Cyclopropenes and cycloundecynes are strained unsaturated cyclic hydrocarbons that serve as key reagents in bioorthogonal chemistry. Their high ring strain allows them to undergo rapid cycloaddition reactions with specific partners under physiological conditions.

  • Cyclopropenes: These are among the smallest strained alkenes used in bioorthogonal chemistry.[1][2] Their compact size is a significant advantage, minimizing potential disruption to the structure and function of labeled biomolecules.[2] Cyclopropenes typically react with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][3]

  • Cycloundecynes: As a type of cyclooctyne (B158145), cycloundecynes are larger ring systems that also possess significant ring strain. They are well-known for their participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4][5] This reaction is highly specific and has been widely adopted for various bioconjugation applications.

Reaction Mechanisms and Key Features

The primary bioorthogonal reactions for these compounds are distinct, leading to different applications and considerations.

Cyclopropene-Tetrazine Ligation (IEDDA):

This reaction is an inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with the strained cyclopropene (B1174273) (dienophile). This reaction is known for its exceptionally fast kinetics.[6]

Cycloundecyne-Azide Ligation (SPAAC):

This is a [3+2] cycloaddition between the strained alkyne (this compound) and an azide (B81097). The release of ring strain is the driving force for this reaction, eliminating the need for a copper catalyst, which can be toxic to cells.[5][7]

Below is a diagram illustrating the general workflow for a bioorthogonal labeling experiment.

G cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling Labeled_Biomolecule Biomolecule with Cyclopropene or this compound Metabolic_Labeling->Labeled_Biomolecule Genetic_Encoding Genetic Encoding Genetic_Encoding->Labeled_Biomolecule Chemical_Modification Chemical Modification Chemical_Modification->Labeled_Biomolecule Reaction Bioorthogonal Ligation (IEDDA or SPAAC) Labeled_Biomolecule->Reaction Probe Probe Molecule with Tetrazine or Azide Probe->Reaction Conjugate Biomolecule-Probe Conjugate Reaction->Conjugate Imaging Fluorescence Imaging Conjugate->Imaging Proteomics Proteomics Analysis Conjugate->Proteomics Drug_Delivery Drug Delivery Conjugate->Drug_Delivery

Caption: General workflow of a bioorthogonal labeling experiment.

Comparative Performance Data

The choice between cyclopropenes and cycloundecynes often depends on the specific experimental requirements, such as desired reaction speed, stability, and the nature of the biomolecule being studied.

FeatureCyclopropenesCycloundecynesReferences
Reaction Partner TetrazinesAzides[3],[4]
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[6],[5]
Second-Order Rate Constant (k₂) Can reach up to ~10³ - 10⁶ M⁻¹s⁻¹ with highly reactive tetrazinesTypically in the range of 10⁻³ to 1 M⁻¹s⁻¹[8]
Size Very small, minimal steric hindranceLarger, can be bulky[2],[5]
Stability Can be prone to polymerization or reaction with biological nucleophiles, but stable derivatives have been developedGenerally stable in biological systems[1],[9]
Tunability Reactivity can be tuned by modifying the cyclopropene or tetrazine structure; "caged" versions allow for spatiotemporal controlReactivity can be enhanced by modifying the cyclooctyne ring with electron-withdrawing groups[10],[11],[12],[4]

Experimental Protocols

General Protocol for Live Cell Labeling using Cyclopropene-Tetrazine Ligation:

  • Metabolic Incorporation: Culture cells in a medium supplemented with a cyclopropene-modified precursor (e.g., a cyclopropene-bearing amino acid or sugar) for 24-48 hours to allow for incorporation into biomolecules.

  • Cell Preparation: Wash the cells twice with phosphate-buffered saline (PBS) to remove any unincorporated precursor.

  • Labeling: Incubate the cells with a solution of a tetrazine-fluorophore conjugate in a cell culture medium (typically at a concentration of 5-20 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unreacted tetrazine probe.

  • Imaging: Visualize the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

General Protocol for In Vitro Protein Labeling using this compound-Azide Ligation:

  • Protein Modification: Introduce an azide group onto the protein of interest using a suitable chemical modification method (e.g., NHS-ester chemistry to label lysine (B10760008) residues). Purify the azide-modified protein to remove excess reagents.

  • Probe Preparation: Dissolve the this compound-containing probe (e.g., a fluorescent dye or biotin) in a compatible solvent like DMSO.

  • Ligation Reaction: Add the this compound probe to the azide-modified protein solution in a reaction buffer (e.g., PBS, pH 7.4). A 10- to 50-fold molar excess of the this compound probe is often used.[4]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may vary depending on the specific reactants and concentrations.

  • Purification: Remove the excess unreacted probe using a suitable method such as size exclusion chromatography or dialysis.

  • Analysis: Confirm the successful labeling by methods such as SDS-PAGE with fluorescence scanning or mass spectrometry.

Logical Relationships in Bioorthogonal Reaction Design

The selection of a bioorthogonal pair is a critical decision in experimental design. The following diagram illustrates the key considerations.

G cluster_0 Experimental Goals cluster_1 Reagent Choice Kinetics Fast Kinetics Needed? Cyclopropene Cyclopropene-Tetrazine Kinetics->Cyclopropene Yes This compound This compound-Azide Kinetics->this compound No Stability Long-term Stability Required? Stability->Cyclopropene No (for some derivatives) Stability->this compound Yes Size Minimal Perturbation? Size->Cyclopropene Yes Control Spatiotemporal Control? Control->Cyclopropene Yes (Caged Versions)

Caption: Decision-making flowchart for choosing a bioorthogonal pair.

Applications in Research and Drug Development

Both cyclopropenes and cycloundecynes have been instrumental in advancing various fields of study.

  • Cyclopropenes: Their small size makes them ideal for metabolic labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids, with minimal interference.[3][13][14] Caged cyclopropenes, which can be activated by light or enzymes, offer precise spatiotemporal control over labeling, which is valuable for studying dynamic biological processes.[10][11][12][15]

  • Cycloundecynes: The reliability and stability of the SPAAC reaction have made cycloundecynes a workhorse for applications such as in vivo imaging, proteomics, and the development of antibody-drug conjugates (ADCs). The robust nature of the triazole linkage formed is advantageous for applications requiring long-term stability.

Conclusion

The choice between cyclopropenes and cycloundecynes for bioorthogonal reactions depends on a careful evaluation of the experimental goals. Cyclopropenes offer the advantages of small size and extremely fast reaction kinetics with tetrazines, with the added benefit of spatiotemporal control through caging strategies. Cycloundecynes, reacting with azides, provide a highly stable and reliable bioconjugation method that has been widely validated. As the field of bioorthogonal chemistry continues to evolve, the development of new derivatives of both cyclopropenes and cycloundecynes will undoubtedly expand their utility and open up new avenues for biological discovery and therapeutic innovation.

References

A Comparative Review of Landmark Drugs Approved from 2020-2022

Author: BenchChem Technical Support Team. Date: December 2025

The period between 2020 and 2022 saw significant advancements in drug discovery and development, with the U.S. Food and Drug Administration (FDA) approving numerous novel therapies. In 2020, 53 new drugs were approved, a figure that highlights the resilience of pharmaceutical innovation amidst the COVID-19 pandemic.[1] This was followed by 50 novel drug approvals in 2021 and 37 in 2022.[2][3] These approvals span a wide range of therapeutic areas, including infectious diseases, oncology, and autoimmune disorders, offering new hope for patients and expanding the arsenal (B13267) of treatments available to clinicians.

This guide provides a detailed comparison of three noteworthy drugs approved during this period: Paxlovid, a crucial tool in the fight against COVID-19; Sotorasib (B605408), a breakthrough targeted therapy for a specific type of lung cancer; and Deucravacitinib (B606291), a novel oral treatment for moderate-to-severe plaque psoriasis. The following sections will delve into their mechanisms of action, pivotal clinical trial data, and experimental protocols, offering a comprehensive overview for researchers, scientists, and drug development professionals.

COVID-19 Antiviral Therapy: Paxlovid (Nirmatrelvir/Ritonavir)

Paxlovid emerged as a critical oral antiviral treatment for COVID-19. It is a co-packaged product of nirmatrelvir (B3392351), a SARS-CoV-2 main protease (Mpro) inhibitor, and ritonavir (B1064), an HIV-1 protease inhibitor and CYP3A inhibitor that slows the breakdown of nirmatrelvir, thereby increasing its concentration in the body.[4][5]

Mechanism of Action

Nirmatrelvir inhibits the SARS-CoV-2 Mpro, an enzyme essential for viral replication.[4][6] By blocking Mpro, nirmatrelvir prevents the processing of viral polyproteins, thus halting the viral life cycle.[4] Ritonavir acts as a pharmacokinetic enhancer, inhibiting the CYP3A-mediated metabolism of nirmatrelvir.[6][7]

Below is a diagram illustrating the viral replication process and the inhibitory action of Paxlovid.

Paxlovid_MOA cluster_host_cell Host Cell cluster_paxlovid Paxlovid SARS_CoV_2 SARS-CoV-2 Viral_RNA Viral RNA SARS_CoV_2->Viral_RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits CYP3A CYP3A (in Liver) Nirmatrelvir->CYP3A Metabolism Ritonavir Ritonavir Ritonavir->CYP3A Inhibits

Mechanism of action of Paxlovid.
Clinical Efficacy and Safety

The pivotal EPIC-HR trial, a phase 2/3 randomized, double-blind, placebo-controlled study, evaluated Paxlovid in non-hospitalized, symptomatic, unvaccinated adults with COVID-19 at high risk of progressing to severe disease.[8][9][10]

OutcomePaxlovid (n=671)Placebo (n=647)Relative Risk Reduction
COVID-19-related hospitalization or death through day 280.8% (5/671)6.3% (41/647)89.1%
Death01.1% (7/647)-

Table 1: Efficacy of Paxlovid in the EPIC-HR Trial (mITT analysis set) [10]

A study conducted in Israel during the Omicron wave showed that in patients aged 65 and older, Paxlovid was associated with an 81% reduction in mortality.[11] However, the study did not show a significant benefit in younger adults.[11][12]

Common adverse events reported in the EPIC-HR trial included dysgeusia, diarrhea, hypertension, and myalgia.

Experimental Protocol: EPIC-HR Trial
  • Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.[13]

  • Participants: Non-hospitalized adults with a confirmed diagnosis of SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for progression to severe disease.[13] Key exclusions were prior COVID-19 vaccination or infection.[13]

  • Intervention: Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or placebo administered orally every 12 hours for 5 days.[13]

  • Primary Outcome: The primary efficacy endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.[13]

Oncology: Sotorasib (Lumakras) - A Targeted KRAS G12C Inhibitor

Sotorasib represents a significant breakthrough in oncology as the first approved targeted therapy for non-small cell lung cancer (NSCLC) with the KRAS G12C mutation.[14][15] This mutation was previously considered "undruggable."[14]

Mechanism of Action

KRAS is a GTPase that acts as a molecular switch in intracellular signaling pathways controlling cell proliferation and survival.[2] The KRAS G12C mutation locks the protein in an active, GTP-bound state, leading to uncontrolled cell growth.[16] Sotorasib selectively and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and inhibiting downstream oncogenic signaling, primarily through the MAPK pathway.[2][14][16]

Sotorasib_MOA cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KRAS_GDP KRAS-GDP (Inactive) Receptor->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP binding RAF RAF KRAS_GTP->RAF Sotorasib Sotorasib Sotorasib->KRAS_GTP Irreversibly binds & inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sotorasib's inhibition of the KRAS G12C signaling pathway.
Clinical Efficacy and Safety

The approval of sotorasib was based on the results of the CodeBreaK 100 trial, a phase 1/2 study in patients with KRAS G12C-mutated advanced solid tumors.[15][17] The confirmatory phase 3 CodeBreaK 200 trial compared sotorasib to the standard-of-care chemotherapy, docetaxel (B913).[1][18][19]

OutcomeSotorasib (n=171)Docetaxel (n=174)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival5.6 months4.5 months0.66 (0.51–0.86)0.0017
Objective Response Rate28.1%13.2%-<0.001
Disease Control Rate82.5%60.3%--

Table 2: Efficacy of Sotorasib in the CodeBreaK 200 Trial [19][20]

The most common treatment-related adverse events in the sotorasib arm were diarrhea, nausea, and increased liver enzymes.[1]

Experimental Protocol: CodeBreaK 200 Trial
  • Study Design: Randomized, open-label, active-controlled, phase 3 trial.[19][20]

  • Participants: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[19][21]

  • Intervention: Sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[19][21]

  • Primary Outcome: The primary endpoint was progression-free survival, assessed by blinded independent central review.[19]

Immunology: Deucravacitinib (Sotyktu) - A Novel TYK2 Inhibitor for Psoriasis

Deucravacitinib is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[22]

Mechanism of Action

Deucravacitinib works by allosterically inhibiting TYK2, a member of the Janus kinase (JAK) family.[23] TYK2 is involved in the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[24][25] By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib locks the enzyme in an inactive state, thereby blocking these pro-inflammatory signaling pathways.[23][26] This selective inhibition of TYK2 avoids the broader JAK1/2/3 inhibition associated with some other JAK inhibitors.[25]

Deucravacitinib_MOA cluster_cell_surface Cell Surface cluster_intracellular Intracellular Cytokine_Receptor Cytokine Receptor (e.g., IL-23R) TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates IL23 IL-23 IL23->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Gene_Expression Pro-inflammatory Gene Expression STAT_P->Gene_Expression Dimerizes & translocates to nucleus Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically inhibits

Deucravacitinib's inhibition of the TYK2-mediated signaling pathway.
Clinical Efficacy and Safety

The efficacy and safety of deucravacitinib were evaluated in the pivotal phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared it to both placebo and apremilast (B1683926) (Otezla).[27]

Outcome (Week 16)Deucravacitinib 6 mg QDPlaceboApremilast 30 mg BID
POETYK PSO-1
PASI 75 Response58.7%12.7%35.1%
sPGA 0/1 Response53.6%7.2%32.1%
POETYK PSO-2
PASI 75 Response53.6%9.4%40.2%
sPGA 0/1 Response50.3%8.6%34.3%

Table 3: Efficacy of Deucravacitinib in the POETYK PSO Trials [27] PASI 75: Psoriasis Area and Severity Index score improvement of at least 75% sPGA 0/1: static Physician's Global Assessment score of clear or almost clear

Deucravacitinib demonstrated superiority over both placebo and apremilast at week 16.[27] The safety profile was favorable, with the most common adverse events being nasopharyngitis, upper respiratory tract infection, and headache.

Experimental Protocol: POETYK PSO-1 and PSO-2 Trials
  • Study Design: Two global, multicenter, randomized, double-blind, placebo- and active comparator-controlled phase 3 trials.

  • Participants: Adults with moderate-to-severe plaque psoriasis who were candidates for systemic therapy or phototherapy.

  • Intervention: Patients were randomized to receive deucravacitinib 6 mg once daily, placebo, or apremilast 30 mg twice daily.

  • Primary Outcome: The co-primary endpoints were the percentage of patients achieving a PASI 75 response and an sPGA score of 0 or 1 at week 16 versus placebo.[27]

References

Safety Operating Guide

Navigating the Safe Disposal of Cycloundecyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like cycloundecyne is paramount to ensuring laboratory safety and environmental compliance. Due to its strained triple bond, this compound is a reactive alkyne, necessitating careful consideration of its disposal pathway.[1] This guide provides essential safety information and step-by-step procedures for the appropriate management of this compound waste.

Key Safety and Disposal Data

Property/ParameterGuideline/DataSource/Comment
Chemical Reactivity High reactivity due to strained alkyne functional group. Incompatible with strong oxidizing agents.[1]General alkyne chemistry indicates susceptibility to addition reactions and oxidation.
Primary Disposal Route Dispose of as hazardous waste through an approved waste disposal plant.[1][3]Do not attempt to neutralize or quench unwanted, unreacted this compound.[1] This is the standard and safest procedure for reactive chemical waste.
Waste Container Use a designated, properly labeled, and sealed hazardous waste container.[1][2][4]Ensure compatibility of the container material with organic compounds. Containers must be in good condition and kept closed except when adding waste.[1]
Labeling Clearly label all containers with "Hazardous Waste" and the chemical name "this compound".[2]Proper labeling is crucial for safe handling and disposal by EHS personnel.
Personal Protective Equipment (PPE) Mandatory use of a laboratory coat, safety glasses with side shields, and nitrile gloves.[2][5][6]All handling of this compound waste should be conducted in a well-ventilated chemical fume hood.[5][6]
Spill Management Evacuate the area, ensure adequate ventilation, remove all ignition sources, and contain the spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[2]Collect the absorbed material and place it in a container for disposal according to local/national regulations.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

Adherence to a strict protocol is essential for the safe disposal of this compound. The following steps provide a clear workflow for managing this compound waste from generation to final pickup.

  • Waste Segregation :

    • Establish a designated hazardous waste container specifically for this compound and related waste (e.g., contaminated gloves, pipette tips, and paper towels).

    • Do not mix this compound waste with other waste streams, particularly heavy metal waste, to prevent unforeseen hazardous reactions.[5]

  • Waste Collection :

    • Liquid Waste : Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable container.

    • Solid Waste : Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, weigh boats) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5]

    • Sharps : Any sharps contaminated with this compound should be placed in a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" with the chemical name.[5]

  • Container Management :

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated and secure Satellite Accumulation Area (SAA).

    • Do not overfill the container; it is recommended to fill it to no more than three-quarters of its capacity before arranging for disposal.[5]

  • Final Disposal :

    • Once the waste container is full, securely seal it.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[5]

    • Never dispose of this compound waste in the regular trash or down the sanitary sewer.[5][7]

Disposal Workflow

Cycloundecyne_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves A->B C Work in a Chemical Fume Hood B->C D Use Designated, Labeled Hazardous Waste Container C->D Proceed to Collection E Segregate Liquid and Solid Waste D->E F Add Waste to Appropriate Container E->F G Keep Container Securely Sealed F->G After Adding Waste H Store in Satellite Accumulation Area (SAA) G->H I Do Not Overfill (max 75% capacity) H->I J Seal Full Container I->J When Container is Full K Arrange Pickup with EHS or Licensed Disposal Service J->K L Document Waste for Pickup K->L

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cycloundecyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive chemical intermediates like cycloundecyne are paramount for ensuring laboratory safety and environmental compliance. Due to the significant ring strain in its triple bond, this compound is a reactive alkyne that demands meticulous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to work safely and effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and consider double-gloving for extended operations.
Eyes & Face Safety goggles and face shieldUse tightly sealed safety goggles to protect against splashes. A full-face shield is required when handling larger quantities or during reactions with a higher risk of splashing.[1][2]
Respiratory Vapor respirator or supplied-air respiratorA vapor respirator should be used in a well-ventilated area.[3] For operations with a higher potential for aerosolization or in inadequately ventilated spaces, a NIOSH-approved supplied-air respirator is necessary.
Body Chemical-resistant lab coat or coverallsA flame-resistant lab coat is the minimum requirement. For larger scale work, chemical-resistant coveralls are recommended to provide full-body protection.[2]
Feet Closed-toe, chemical-resistant shoesLeather or other non-porous material is essential to protect against spills.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) for this compound and all other reagents prep_ppe->prep_sds prep_hood Ensure Fume Hood is operational and certified prep_sds->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_transfer Transfer this compound under inert atmosphere (e.g., Nitrogen or Argon) prep_materials->handle_transfer handle_reaction Perform reaction in a clean, dry, and appropriate reaction vessel within the fume hood handle_transfer->handle_reaction handle_monitoring Continuously monitor the reaction for any signs of instability (e.g., temperature or pressure changes) handle_reaction->handle_monitoring cleanup_quench Carefully quench any unreacted this compound if a safe and validated procedure exists handle_monitoring->cleanup_quench cleanup_waste Segregate and label all waste streams (liquid and solid) cleanup_quench->cleanup_waste cleanup_container Place waste in a designated, properly labeled, and sealed hazardous waste container cleanup_waste->cleanup_container cleanup_disposal Arrange for disposal through an approved hazardous waste disposal facility cleanup_container->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Key Safety Considerations

Inert Atmosphere Handling: Due to its high reactivity, this compound should be handled under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with atmospheric oxygen and moisture.

Temperature Control: Reactions involving this compound should be conducted with careful temperature control. Exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. The use of an ice bath or other cooling methods is often necessary.

Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.

Waste Classification: All materials contaminated with this compound, including residual amounts in containers, used gloves, and other disposable equipment, should be treated as hazardous waste.

Disposal Procedure:

  • Do Not Attempt Neutralization: Unreacted this compound should not be neutralized or quenched in the laboratory unless a specific, validated, and safe procedure is available.[4]

  • Segregate Waste: Keep this compound waste separate from other waste streams to avoid accidental reactions.

  • Use Designated Containers: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[4] The container must be compatible with organic compounds.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal facility.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By implementing these rigorous safety and handling protocols, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloundecyne
Reactant of Route 2
Cycloundecyne

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。